2-(2-Chloro-5-methylphenoxy)aniline
Description
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Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-6-7-10(14)13(8-9)16-12-5-3-2-4-11(12)15/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSFYYBDZVSUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(2-Chloro-5-methylphenoxy)aniline: Structural Characterization, Synthesis, and Applications in Drug Discovery
Executive Summary
2-(2-Chloro-5-methylphenoxy)aniline is a highly versatile, functionalized diaryl ether building block utilized extensively in medicinal chemistry and agrochemical development. Characterized by its unique combination of a hydrogen-bonding aniline moiety and a lipophilic, halogenated phenoxy ring, this compound serves as a privileged scaffold for designing small-molecule inhibitors. This technical whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating, chemoselective synthetic workflow, and explores its mechanistic utility in modern drug discovery.
Physicochemical Profiling & Structural Analysis
The structural architecture of 2-(2-chloro-5-methylphenoxy)aniline consists of an electron-rich aniline ring linked via an ether bridge to a 2-chloro-5-methylphenyl group. This specific substitution pattern provides a balance of conformational flexibility and steric bulk, making it an ideal candidate for occupying complex binding pockets in target proteins.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, verified against [1]:
| Property | Value |
| Chemical Name | 2-(2-Chloro-5-methylphenoxy)aniline |
| CAS Number | 946727-10-2 |
| Molecular Formula | C₁₃H₁₂ClNO |
| Molecular Weight | 233.69 g/mol |
| Hydrogen Bond Donors | 1 (Primary amine, -NH₂) |
| Hydrogen Bond Acceptors | 2 (Amine nitrogen, Ether oxygen) |
| Rotatable Bonds | 2 (Aryl-Ether-Aryl linkages) |
| Topological Polar Surface Area (TPSA) | ~35.2 Ų |
Synthetic Methodologies: A Chemoselective Approach
Causality Behind Experimental Choices
The synthesis of diaryl ethers is traditionally achieved via transition-metal-catalyzed processes, such as the[2]. However, direct coupling of an aminophenol with an aryl halide is highly prone to competing C–N bond formation (N-arylation), which diminishes yield and complicates purification.
To bypass this, a robust two-step sequence is employed:
-
Nucleophilic Aromatic Substitution (SₙAr): Utilizing 2-fluoronitrobenzene and 2-chloro-5-methylphenol. The strongly electron-withdrawing nitro group activates the ortho-fluoro position, facilitating a clean SₙAr reaction without transition metals.
-
Chemoselective Nitro Reduction: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) risks hydrodehalogenation, which would cleave the critical aryl chloride bond. Instead, a mild reduction using activated iron powder and ammonium chloride (Fe/NH₄Cl) is utilized. As established by [3], this system is highly chemoselective, quantitatively reducing the nitro group to an amine while preserving the aryl chloride intact.
Step-by-Step Experimental Protocol
Step 1: SₙAr Synthesis of 2-(2-Chloro-5-methylphenoxy)nitrobenzene
-
Charge Reactor: To an oven-dried round-bottom flask, add 2-chloro-5-methylphenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous DMF (0.5 M).
-
Activation: Stir the suspension at room temperature for 15 minutes to generate the phenoxide anion.
-
Coupling: Add 2-fluoronitrobenzene (1.1 equiv) dropwise. Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 4–6 hours.
-
Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Step 2: Chemoselective Reduction to Target Aniline
-
Charge Reactor: Dissolve the intermediate from Step 1 (1.0 equiv) in a solvent mixture of Ethanol/Water (4:1 v/v, 0.2 M).
-
Reagent Addition: Add Iron powder (Fe, <10 μm, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv)[3].
-
Reduction: Heat the vigorously stirred suspension to 80 °C (reflux) for 2–3 hours.
-
Workup: Cool the mixture and filter through a pad of Celite to remove iron oxides, washing the cake with hot ethanol. Concentrate the filtrate, dilute with Ethyl Acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and evaporate to yield the pure 2-(2-chloro-5-methylphenoxy)aniline.
Fig 1. Two-step synthetic workflow for 2-(2-chloro-5-methylphenoxy)aniline via SₙAr and reduction.
Mechanistic Role in Drug Development
Diaryl ethers are privileged structures in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., targeting RTKs, p38 MAP kinase, or BCR-ABL). 2-(2-Chloro-5-methylphenoxy)aniline acts as a bifunctional pharmacophore:
-
The Aniline Moiety: Functions as a critical hinge-binding element. The primary amine acts as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region, anchoring the molecule.
-
The Diaryl Ether Linker: Induces a specific dihedral angle (~120°), projecting the distal phenyl ring out of the ATP-binding pocket.
-
The 2-Chloro-5-methylphenoxy Group: The lipophilic methyl and chloro substituents are precisely positioned to occupy deep, hydrophobic allosteric pockets (such as the DFG-out pocket in Type II kinase inhibitors), drastically improving target affinity and residence time.
Fig 2. Pharmacophore mapping of the diaryl ether scaffold in kinase inhibitor design.
Analytical Protocols for Validation (Self-Validating System)
To ensure scientific integrity and protocol trustworthiness, the synthesis must be monitored and validated using the following self-validating analytical system:
-
In-Process Control (TLC & LC-MS):
-
Method: Monitor Step 2 via TLC (Hexane/EtOAc 3:1). The nitro intermediate is UV-active and non-polar, whereas the aniline product is highly polar and stains positive with Ninhydrin.
-
LC-MS Validation: Electrospray Ionization (ESI+) must confirm the target mass. The expected molecular ion peak is m/z [M+H]⁺ = 234.1 , with a characteristic M+2 isotope peak at 236.1 (approx. 33% intensity) confirming the preservation of the chlorine atom.
-
-
Structural Confirmation (¹H NMR - 400 MHz, DMSO-d₆):
-
Key Markers: Look for the disappearance of the highly deshielded aromatic protons adjacent to the nitro group (>8.0 ppm).
-
Validation Signal: The appearance of a broad singlet integrating to 2H at ~4.8–5.2 ppm confirms the successful formation of the -NH₂ group. The intact methyl group will appear as a sharp singlet at ~2.3 ppm (3H).
-
References
-
Frlan, R., & Kikelj, D. (2006). "Recent Progress in Diaryl Ether Synthesis." Synthesis, 2006(14), 2271-2285. Available at:[Link]
-
Liu, Y., Lu, Y. J., Prashad, M., Repič, O., & Blacklock, T. J. (2005). "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Advanced Synthesis & Catalysis, 347(2-3), 217-219. Available at:[Link]
Sources
Comprehensive Technical Guide on 2-(2-Chloro-5-methylphenoxy)aniline: Synthesis, Analytical Profiling, and Mechanistic Applications
Executive Summary
In the landscape of modern drug discovery and agrochemical development, diaryl ethers represent a privileged structural motif. Their ability to induce specific conformational geometries makes them ideal for targeting deep hydrophobic pockets in kinases and other biologically relevant enzymes. 2-(2-Chloro-5-methylphenoxy)aniline (CAS: 946727-10-2) is a highly versatile, functionalized diaryl ether building block. The presence of the aniline moiety serves as a reactive handle for downstream derivatization, while the chloro and methyl substituents on the phenoxy ring provide critical steric and electronic tuning.
This whitepaper provides an in-depth, expert-level guide to the chemical properties, synthesis, analytical validation, and application of this compound, designed for researchers and drug development professionals.
Chemical Identity & Structural Parameters
Understanding the exact structural and physicochemical parameters of a building block is the first step in rational drug design and synthetic planning. The diaryl ether linkage imparts a characteristic "V-shape" to the molecule, allowing it to straddle distinct binding regions within a target protein.
Table 1: Core Chemical Identifiers and Properties
| Parameter | Value |
| Chemical Name | 2-(2-Chloro-5-methylphenoxy)aniline |
| CAS Registry Number | 946727-10-2[1][2] |
| Molecular Formula | C13H12ClNO[1] |
| Molecular Weight | 233.69 g/mol [1] |
| SMILES String | NC1=CC=CC=C1OC2=C(Cl)C=CC(C)=C2[3] |
| InChIKey | YCSFYYBDZVSUCB-UHFFFAOYSA-N[1] |
| Structural Class | Diaryl Ether / Substituted Aniline |
Synthetic Methodology: The SNAr-Reduction Sequence
While diaryl ethers can be synthesized via transition-metal-catalyzed Ullmann or Buchwald-Hartwig couplings[4], the specific substitution pattern of this target allows for a more efficient, metal-free approach. We employ a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction .
Causality in Experimental Design
-
Why SNAr over Ullmann? The Ullmann coupling often requires harsh conditions (high temperatures, stoichiometric copper) or complex ligands[4]. By utilizing 1-fluoro-2-nitrobenzene, the strongly electron-withdrawing nitro group activates the ortho-fluoride for nucleophilic attack by 2-chloro-5-methylphenol[5].
-
Why Fluoride as a Leaving Group? In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluoride is the most electronegative halogen, making the ipso-carbon highly electrophilic and accelerating the reaction[5].
-
Why Chemoselective Reduction? The intermediate contains both a nitro group and an aryl chloride. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) poses a severe risk of hydrodehalogenation (cleaving the C-Cl bond). Therefore, Béchamp reduction conditions (Iron powder / NH₄Cl) are selected to exclusively reduce the nitro group to an amine without affecting the chloride.
Step-by-Step Protocol
Step 1: SNAr Etherification
-
Charge: To a dry, round-bottom flask equipped with a magnetic stirrer, add 2-chloro-5-methylphenol (1.0 eq) and 1-fluoro-2-nitrobenzene (1.05 eq).
-
Solvent & Base: Suspend the reactants in anhydrous N,N-Dimethylformamide (DMF) (0.5 M). Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq). Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide nucleophile "naked" and highly reactive.
-
Reaction: Heat the mixture to 90°C under an inert nitrogen atmosphere for 12 hours[1][6].
-
Self-Validating IPC (In-Process Control): Monitor via LC-MS. The reaction is complete when the phenol peak disappears and a new peak corresponding to the nitro-intermediate (
) emerges. -
Workup: Quench with ice water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Step 2: Chemoselective Nitro Reduction
-
Charge: Dissolve the crude 1-(2-chloro-5-methylphenoxy)-2-nitrobenzene in an Ethanol/Water mixture (4:1 v/v).
-
Reagents: Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (2.0 eq).
-
Reaction: Heat to 80°C and stir vigorously for 4 hours.
-
Self-Validating IPC: The endpoint is confirmed when the distinct yellow color of the nitro compound dissipates. LC-MS must show complete conversion to a more polar peak with
. The mass spectrum must retain the characteristic 3:1 isotopic ratio of ³⁵Cl/³⁷Cl, validating that dehalogenation did not occur. -
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with Dichloromethane (DCM), dry, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure aniline.
Figure 1: Two-step synthetic workflow for 2-(2-Chloro-5-methylphenoxy)aniline via SNAr and chemoselective reduction.
Analytical Characterization & Validation Protocols
To ensure the trustworthiness of the synthesized building block before downstream application, a rigorous, self-validating analytical suite must be employed.
High-Performance Liquid Chromatography - Mass Spectrometry (HPLC-MS)
-
Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution. Phase A: 0.1% Formic Acid in Milli-Q Water. Phase B: 0.1% Formic Acid in Acetonitrile.
-
Validation Logic: The use of formic acid ensures consistent protonation of the aniline nitrogen, yielding a strong
signal. The mass spectrum acts as an internal validation tool: the presence of peaks at 248.0 (³⁵Cl) and 250.0 (³⁷Cl) in a ~3:1 ratio definitively confirms the retention of the chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
Causality of Shifts: The methyl group will appear as a sharp singlet integrating to 3H around
2.2 - 2.3 ppm. The aniline -NH₂ protons will present as a broad singlet integrating to 2H around 4.5 - 5.0 ppm. The broadness is caused by quadrupolar relaxation of the nitrogen nucleus and chemical exchange. The aromatic region ( 6.5 - 7.5 ppm) will contain 7 protons, with distinct splitting patterns confirming the 1,2,5-trisubstituted and 1,2-disubstituted ring systems.
-
Application in Drug Discovery & Biochemical Signaling
In medicinal chemistry, the primary utility of 2-(2-Chloro-5-methylphenoxy)aniline lies in its role as a precursor for generating targeted libraries. The primary amine is an excellent nucleophile for forming amides, ureas, or sulfonamides.
When incorporated into a larger pharmacophore (e.g., a diaryl urea), the diaryl ether core often acts as a gatekeeper-binding motif in kinase inhibitors (such as those targeting p38 MAP kinase or VEGFR). The oxygen atom provides a flexible hinge, allowing the two aromatic rings to adopt an orthogonal conformation that perfectly fits into the allosteric or deep hydrophobic pockets adjacent to the ATP-binding site.
Figure 2: Logical progression from the core chemical scaffold to downstream cellular phenotypic effects.
Conclusion
2-(2-Chloro-5-methylphenoxy)aniline is a highly valuable intermediate requiring precise synthetic control to prevent unwanted dehalogenation during its preparation. By leveraging the electron-withdrawing power of a nitro group in an SNAr reaction, followed by chemoselective Béchamp reduction, chemists can reliably produce this scaffold at scale. Its unique steric and electronic profile makes it an indispensable tool for designing next-generation kinase inhibitors and agrochemical agents.
References
-
The Journal of Organic Chemistry (ACS Publications). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. Retrieved from [Link]
-
PMC - NIH. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from[Link]
Sources
- 1. 2-(2-Chloro-5-methylphenoxy)aniline | 946727-10-2 | Benchchem [benchchem.com]
- 2. 2-chloro aniline | Sigma-Aldrich [sigmaaldrich.com]
- 3. 946727-10-2|2-(2-Chloro-5-methylphenoxy)aniline|BLD Pharm [bldpharm.com]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Solubility Profile and Physicochemical Characterization of 2-(2-Chloro-5-methylphenoxy)aniline in Organic Solvents: A Technical Whitepaper
Executive Summary
2-(2-Chloro-5-methylphenoxy)aniline (CAS: 946727-10-2) is a highly functionalized diphenyl ether derivative featuring an aniline moiety, a phenoxy ether linkage, and lipophilic chloro and methyl substituents[1]. As a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, understanding its solubility profile is paramount. This whitepaper provides an in-depth analysis of its dissolution thermodynamics in various organic solvents, offering researchers a validated framework for formulation, crystallization, and reaction optimization.
Structural Causality and Physicochemical Profiling
The solubility of any molecule is fundamentally dictated by the interplay between its crystal lattice energy and solvent-solute interactions. For 2-(2-Chloro-5-methylphenoxy)aniline, the structural features drive specific solubility behaviors:
-
The Diphenyl Ether Core: Provides substantial hydrophobic bulk. The ether oxygen offers moderate polarity and conformational flexibility, allowing the molecule to adopt non-planar geometries that disrupt crystal packing, thereby generally enhancing solubility in organic media compared to rigid biphenyl systems[2].
-
The Aniline Moiety (-NH₂): Acts as both a hydrogen bond donor and acceptor. This functionality significantly enhances solubility in polar protic solvents (e.g., alcohols) and allows for pH-dependent solubility in aqueous environments via protonation[3]. However, it also renders the molecule susceptible to oxidation, necessitating inert handling conditions[3].
-
Chloro and Methyl Substituents: The addition of the electron-withdrawing chlorine atom and the electron-donating methyl group on the phenoxy ring increases the overall lipophilicity (LogP) of the molecule. This steric bulk further drives the compound's affinity for non-polar and halogenated solvents while rendering it practically insoluble in water[3].
Caption: Logical relationship between the structural features of 2-(2-Chloro-5-methylphenoxy)aniline and solvent affinity.
Solubility Profile in Organic Solvents
Based on the physicochemical behavior of closely related phenoxyaniline derivatives (such as 4-phenoxyaniline and 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline)[3][4], the solubility of 2-(2-Chloro-5-methylphenoxy)aniline in organic solvents follows a predictable thermodynamic gradient. Polar aprotic solvents exhibit the highest solubilization capacity due to their ability to disrupt hydrogen bonding without being repelled by the hydrophobic core[5].
Table 1: Extrapolated Solubility Profile of 2-(2-Chloro-5-methylphenoxy)aniline at 25°C
| Solvent Class | Specific Solvent | Estimated Solubility Range | Causality / Mechanistic Interaction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 150 mg/mL | Strong H-bond acceptance from the aniline -NH₂; accommodates hydrophobic bulk[5]. |
| Polar Aprotic | Dimethylformamide (DMF) | > 100 mg/mL | High dielectric constant; excellent solvation of the diphenyl ether core[4]. |
| Polar Protic | Methanol (MeOH) | 30 - 50 mg/mL | Moderate H-bonding; limited by the high lipophilicity of the chloro/methyl groups[2]. |
| Polar Protic | Ethanol (EtOH) | 20 - 40 mg/mL | Slightly better hydrophobic accommodation than MeOH, but lower polarity[4]. |
| Halogenated | Dichloromethane (DCM) | 50 - 80 mg/mL | Strong dispersion forces interacting with the aromatic rings and chloro substituent. |
| Aqueous | Water (pH 7.4) | < 1 mg/mL | Highly unfavorable entropy of hydration due to the large hydrophobic surface area[3][4]. |
Note: Data is extrapolated from structural analogs and standard predictive models for phenoxyaniline derivatives.
Experimental Protocol: Thermodynamic Solubility Determination
To transition from predictive models to empirical data, a self-validating experimental protocol is required. The Shake-Flask Method coupled with HPLC-UV is the gold standard. Unlike kinetic solvent-shift methods that can trap molecules in metastable supersaturated states, the shake-flask method guarantees true thermodynamic equilibrium[3].
Step-by-Step Methodology:
-
Preparation of Solid Excess: Accurately weigh an excess amount of 2-(2-Chloro-5-methylphenoxy)aniline (e.g., 50 mg) into a series of 2 mL amber glass HPLC vials. Causality: Amber vials are mandatory to prevent photo-oxidative degradation of the aniline moiety during the extended incubation period[3].
-
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DMSO, MeOH, DCM) to each vial.
-
Equilibration (Orbital Shaking): Seal the vials with PTFE-lined caps and place them on an orbital shaker at 300 RPM. Maintain a constant temperature of 25.0 ± 0.1 °C for 48 to 72 hours. Causality: 48-72 hours is required to ensure the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium[3].
-
Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 25°C. Causality: High-speed centrifugation completely pellets undissolved micro-particulates that would otherwise artificially inflate the measured solubility if injected into the HPLC.
-
Sampling and Dilution: Carefully extract 100 µL of the clear supernatant and dilute it 1:10 or 1:100 in the mobile phase. Causality: Dilution prevents precipitation within the HPLC system and ensures the concentration falls within the linear dynamic range of the UV detector.
-
HPLC-UV Quantification: Inject the sample into an HPLC equipped with a C18 reverse-phase column. Causality: The conjugated pi-system of the diphenyl ether and aniline provides strong UV chromophores, allowing for highly sensitive quantification at
(typically 254-280 nm) against a pre-established standard calibration curve.
Caption: Self-validating shake-flask experimental workflow for thermodynamic solubility determination.
Implications for Drug Development and Formulation
The solubility profile of 2-(2-Chloro-5-methylphenoxy)aniline dictates downstream processing strategies:
-
Crystallization and Purification: The steep solubility gradient between polar aprotic solvents (DMSO) and aqueous media makes it an ideal candidate for anti-solvent crystallization. Dissolving the compound in ethanol or DMSO and slowly adding water (the anti-solvent) will force controlled nucleation, yielding high-purity crystals[5].
-
Reaction Media Selection: For Ullmann-type couplings or nucleophilic aromatic substitutions involving this intermediate, highly polar aprotic solvents like DMF or DMSO are recommended to maintain homogeneity and maximize reaction kinetics[1][5].
-
Stability Considerations: Because anilines are prone to oxidation, stock solutions prepared in organic solvents should be purged with inert gas (Nitrogen or Argon) and stored at low temperatures (-20°C) if not used immediately[3].
References
Sources
Safety Data Sheet (SDS) and toxicity data for 2-(2-Chloro-5-methylphenoxy)aniline
Title: Toxicological Profiling and Safety Data Sheet (SDS) Guidelines for 2-(2-Chloro-5-methylphenoxy)aniline: A Comprehensive Guide for Drug Development Professionals
Executive Summary
In modern pharmaceutical and agrochemical synthesis, halogenated phenoxyanilines serve as critical intermediate building blocks. 2-(2-Chloro-5-methylphenoxy)aniline (CAS: 946727-10-2) is a highly specialized compound within this class,[1]. While its structural properties make it highly valuable for cross-coupling reactions and active pharmaceutical ingredient (API) development, the presence of the aniline moiety introduces significant toxicological liabilities—most notably, the risk of methemoglobinemia and hemolytic anemia[2],[3].
This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and rigorous Safety Data Sheet (SDS) handling protocols for 2-(2-Chloro-5-methylphenoxy)aniline. It is designed to equip laboratory personnel and toxicologists with self-validating workflows to ensure both scientific integrity and occupational safety.
Physicochemical Profiling & Hazard Identification
To establish a baseline for safe handling and experimental design, we must first define the compound's physical parameters and regulatory hazard classifications. The data below is synthesized from authoritative chemical registries and analogous phenoxyaniline safety data[1],[4],[5].
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 2-(2-Chloro-5-methylphenoxy)aniline | |
| CAS Number | 946727-10-2 | [1] |
| Molecular Formula | C13H12ClNO | [6] |
| Molecular Weight | 233.70 g/mol | [4] |
| Structural Class | Halogenated Diaryl Ether / Aromatic Amine |[7] |
Table 2: GHS Hazard Classification (Analog-Derived) Because specific in vivo data for this exact CAS is proprietary or sparse, regulatory compliance dictates applying the GHS classifications of its closest structural analogs (e.g., 3-phenoxyaniline and 2-chloroaniline)[8],[5],[9].
| GHS Code | Hazard Statement | Hazard Category |
|---|---|---|
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Eye Damage/Irritation (Category 2) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| H335 | May cause respiratory irritation | STOT - Single Exposure (Category 3) |
Mechanistic Toxicology: The Methemoglobinemia Pathway
Understanding why a chemical is toxic is more important than simply knowing that it is toxic. The primary systemic hazard of 2-(2-Chloro-5-methylphenoxy)aniline is its potential to induce methemoglobinemia —a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, destroying its oxygen-carrying capacity[2].
The Causality of Toxicity: Crucially, parent anilines do not directly oxidize hemoglobin in vitro at physiologically relevant concentrations[3]. Toxicity is entirely dependent on hepatic clearance. When absorbed, the compound undergoes CYP450-mediated N-oxidation in the liver, forming a highly reactive N-hydroxyarylamine (phenylhydroxylamine derivative) [10],[3]. This active metabolite enters the erythrocytes, reacts with oxyhemoglobin, and triggers a cascade of reactive oxygen species (ROS) generation, leading to methemoglobin formation, glutathione depletion, and eventual cytoskeletal collapse (hemolytic anemia)[2],[3].
Caption: Metabolic activation pathway of phenoxyanilines leading to methemoglobinemia and hemolytic anemia.
Standardized Protocols for Toxicity Assessment
To validate the safety profile of 2-(2-Chloro-5-methylphenoxy)aniline during preclinical development, laboratories must employ self-validating assay systems. The following protocol outlines the in vitro quantification of methemoglobin induction.
Protocol: In Vitro Methemoglobin (MetHb) Quantification Assay
Design Rationale: Because the parent compound is inert to hemoglobin, this assay incorporates an S9 hepatic activation step to simulate in vivo metabolism, ensuring biological relevance[3].
Step 1: Hepatic Microsomal Activation
-
Procedure: Incubate 50 µM of 2-(2-Chloro-5-methylphenoxy)aniline with rat liver S9 fractions (2 mg protein/mL) and an NADPH regenerating system in phosphate buffer (pH 7.4) for 60 minutes at 37°C.
-
Causality: The NADPH system provides the necessary electron donors for CYP450 enzymes to convert the parent compound into the reactive N-hydroxy metabolite[10].
Step 2: Erythrocyte Incubation
-
Procedure: Centrifuge the S9 mixture to isolate the supernatant. Add the supernatant to a 10% suspension of washed human or Sprague-Dawley rat erythrocytes. Incubate for 2 hours at 37°C.
-
Causality: This isolates the interaction between the newly formed phenylhydroxylamine derivative and the erythrocytes, initiating the Fe2+ to Fe3+ oxidation[3].
Step 3: Spectrophotometric Analysis
-
Procedure: Lyse the erythrocytes using a hypotonic buffer. Centrifuge to remove cell debris. Measure the absorbance of the lysate spectrophotometrically at 635 nm (the specific absorption peak for MetHb)[3].
Step 4: Self-Validation (Quality Control)
-
Procedure: Run a parallel positive control using para-bromo-phenylhydroxylamine (known to induce up to 78% MetHb) and a negative vehicle control (DMSO)[3].
-
Causality: If the positive control fails to show a massive absorbance shift at 635 nm, the erythrocyte batch or spectrophotometer calibration is compromised, invalidating the test.
Safety Data Sheet (SDS) Guidelines & Emergency Response
Handling 2-(2-Chloro-5-methylphenoxy)aniline requires stringent engineering controls. It must be handled in a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of dust or vapors[8],[11].
Personal Protective Equipment (PPE):
-
Respiratory: N95 or P100 particulate respirator if aerosolization is possible[8].
-
Dermal: Nitrile gloves (double-gloved) and a chemically resistant lab coat. Anilines are rapidly absorbed through intact skin[2],[12].
-
Ocular: Snug-fitting chemical splash goggles[11].
Clinical Antidote & Caveats
In the event of severe systemic exposure resulting in clinical methemoglobinemia (cyanosis, chocolate-brown blood, MetHb > 30%), the standard medical intervention is intravenous Methylene Blue (1-2 mg/kg)[2],[10].
-
Mechanistic Caveat: Methylene blue acts as an electron donor to reduce Fe3+ back to Fe2+. However, it relies on the NADPH pathway. In patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, methylene blue cannot be reduced and will paradoxically cause severe, life-threatening hemolytic anemia[2],[10]. Emergency responders must verify G6PD status if possible.
Caption: Emergency response and decontamination workflow for acute exposure to 2-(2-Chloro-5-methylphenoxy)aniline.
References
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The Phenoxyaniline Scaffold in Medicinal Chemistry: A Structural and Mechanistic Guide to Target-Directed Drug Discovery
Executive Summary
The phenoxyaniline (POA) pharmacophore has emerged as a highly privileged and versatile scaffold in modern drug discovery. Characterized by two aromatic rings connected via a flexible ether linkage—with one ring bearing an amine functionality—this structural motif provides a unique combination of conformational flexibility and distinct electronic properties. The dihedral angle afforded by the oxygen bridge allows phenoxyaniline derivatives to adopt specific spatial orientations, enabling them to penetrate and firmly occupy deep, hydrophobic pockets in various target proteins.
This technical whitepaper synthesizes current literature to explore the structure-activity relationships (SAR), mechanistic pathways, and experimental methodologies associated with phenoxyaniline derivatives. We will examine their critical roles as kinase inhibitors in oncology, calcium ion channel modulators in neurology, and their emerging applications in antimicrobial therapy and metabolic enzyme profiling.
Mechanistic Role in Kinase Inhibition (Oncology)
Dysregulation of kinase signaling is a hallmark of many malignancies. Phenoxyaniline derivatives have proven exceptionally effective at targeting the ATP-binding site of various kinases, often locking the enzyme in an inactive conformation.
EGFR and HER2 Dual Inhibition
In the treatment of non-small cell lung cancer (NSCLC) and breast cancer, dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is a validated clinical strategy. Drugs like lapatinib and neratinib utilize a 4-substituted p-phenoxyaniline moiety[1].
-
Mechanistic Causality: The phenoxyaniline tail is specifically designed to bypass the ATP-binding cleft and insert deeply into the hydrophobic back pocket of the kinase domain[2]. This insertion stabilizes the kinase in the "C-helix out" or "DFG-out" inactive conformation. The bulky, hydrophobic nature of the phenoxy group enhances kinase selectivity by exploiting the unique spatial dimensions of the EGFR/HER2 back pocket, which is not present in all kinases[1].
Caption: EGFR/HER2 signaling pathway highlighting kinase domain blockade by phenoxyaniline derivatives.
DAPK1 Inhibition
Death-Associated Protein Kinase 1 (DAPK1) is a critical regulator of apoptosis and autophagy. Recent structure-based virtual screening has identified aryl carboxamide derivatives containing a 3-chloro-4-phenoxyaniline group as potent DAPK1 inhibitors[3].
-
Mechanistic Causality: SAR studies indicate that substituting the terminal phenyl ring with an m-chlorophenoxy moiety increases the electron density of the ring, optimizing hydrophobic interactions at the ATP binding site. Furthermore, linking this to an isonicotinamide group ensures the nitrogen atom can form a critical hydrogen bond with the backbone NH of Val96 in the hinge region[3].
MEK Inhibition
In the MAPK/ERK pathway, 3-cyano-4-(phenoxyanilino)quinolines act as potent MEK inhibitors. The substitution pattern on the phenoxy ring (e.g., 4-Fluoro or 4-Chloro) directly modulates inhibitory potency by optimizing the halogen-bond interactions within the allosteric binding pocket adjacent to the ATP site[4].
Ion Channel Modulation (Neurology)
Beyond oncology, phenoxyaniline derivatives are heavily investigated as blockers of N-type (CaV2.2) and T-type (CaV3.2) voltage-gated calcium channels, which are targets for chronic pain management.
Earlier lead compounds (such as MONIRO-1) featured amide linkers that were highly susceptible to rapid metabolic cleavage, resulting in the release of toxic phenoxyaniline metabolites[5].
-
Structural Optimization: To overcome this, medicinal chemists replaced the labile amide bond with a secondary aniline or an isosteric sulfonamide functional group[6].
-
Mechanistic Causality: The sulfonamide isostere mimics the geometry and hydrogen-bonding capacity of the original amide but is highly resistant to amidase-driven hydrolysis. This modification successfully preserved the binding affinity for the CaV2.2 channel while drastically improving plasma stability and achieving a favorable CNS Multiparameter Optimization (MPO) score (>4.0)[5].
Antimicrobial Activity and Metabolic Profiling
Antimycobacterial Agents
Emerging research highlights the efficacy of 4-phenoxyaniline derivatives against Mycobacterium tuberculosis (Mtb) and Mycobacterium kansasii. Amide-linked diphenyl ethers and biphenylamides utilizing the phenoxyaniline core have demonstrated exceptional minimum inhibitory concentrations (MICs) as low as ≤0.25 µM, outperforming standard therapies like Isoniazid (INH)[7].
CYP450 Enzyme Interactions
Understanding how phenoxyanilines interact with Cytochrome P450 (CYP) enzymes is critical for predicting drug-drug interactions. Halogenated phenoxyaniline congeners exhibit high affinity for CYP2B enzymes (e.g., CYP2B1, CYP2B6)[8].
-
Mechanistic Causality: The binding affinity of these ligands is profoundly influenced by redox partner proteins. The addition of cytochrome P450 oxidoreductase (POR) and cytochrome b5 alters the conformational state of the CYP2B enzyme, thereby decreasing the affinity of the phenoxyaniline ligands. This highlights the necessity of including redox partners in in vitro assays to accurately simulate in vivo metabolic conditions[8].
Quantitative Data Presentation
The following table synthesizes the Structure-Activity Relationship (SAR) data across various therapeutic targets, illustrating the broad utility of the phenoxyaniline scaffold[1][3][4][6][7].
| Compound Class / Scaffold | Primary Target | Key Structural Modification | Biological Activity (IC50 / MIC) |
| Aryl Carboxamides | DAPK1 Kinase | m-chlorophenoxy terminal + isonicotinamide | IC50 = 1.09 µM |
| Lapatinib Analogs | EGFR / HER2 | 4-substituted p-phenoxyaniline tail | IC50 = 23 nM (EGFR) / 17 nM (HER2) |
| Anilinoquinolines | MEK Kinase | 6,7-dimethoxy quinoline + 4-F phenoxy | IC50 = 15 nM |
| Diphenyl Ethers | M. kansasii | 4-phenoxyaniline core without halogenation | MIC ≤ 1.0 - 4.0 µM |
| Sulfonamide Analogs | CaV2.2 Channel | Isosteric sulfonamide replacement of amide | High Potency; High Plasma Stability |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols incorporate built-in validation steps (self-validating systems) to confirm the integrity of the data at each stage.
Protocol 1: Synthesis of Aryl Carboxamide Phenoxyaniline Derivatives
This protocol describes the coupling of a 3-chloro-4-phenoxyaniline derivative with a benzoic acid derivative to yield a DAPK1 inhibitor[3].
Step-by-Step Methodology:
-
Preparation: Dissolve 0.1 mmol of the appropriate 3-chloro-4-phenoxyaniline derivative in 12 mL of anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.
-
Activation: Add 0.27 mmol of N,N-Diisopropylethylamine (DIPEA) and 0.11 mmol of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Causality: HATU is selected over traditional carbodiimides (like DCC) because it generates a highly reactive highly reactive active ester intermediate, minimizing racemization and maximizing yield. DIPEA acts as a non-nucleophilic base, scavenging liberated protons without reacting with the electrophilic intermediate.
-
-
Coupling: Introduce 0.1 mmol of the appropriate benzoic acid derivative. Reflux the reaction mixture overnight.
-
In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS to confirm the complete consumption of the starting phenoxyaniline amine.
-
Workup & Purification: Extract the mixture with Ethyl Acetate (EtOAc), wash with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel column chromatography.
-
System Validation: Validate the final product using 1H-NMR (confirming the appearance of the amide NH proton at ~8.0-10.0 ppm and disappearance of the carboxylic acid OH) and HPLC (ensuring >95% purity prior to biological evaluation).
Caption: Step-by-step synthetic workflow for aryl carboxamide phenoxyaniline derivatives.
Protocol 2: FLIPR-based Intracellular Calcium Response Assay
This assay evaluates the inhibitory potency of phenoxyaniline/sulfonamide analogs against CaV2.2 channels[6].
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293 cells stably expressing the CaV2.2 channel complex in 384-well black-walled, clear-bottom plates. Incubate for 24 hours.
-
Dye Loading: Remove the culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer containing probenecid (to prevent dye extrusion). Incubate for 45 minutes at 37°C.
-
Compound Pre-incubation: Add the phenoxyaniline test compounds at varying concentrations.
-
Causality: A 30-minute pre-incubation is critical. Because these compounds often act as use-dependent or state-dependent blockers, they require time to bind to the resting or inactivated states of the channel before the channel is forced open.
-
-
Assay Validation (Controls): Include a positive control (e.g., 1 µM ω-conotoxin MVIIA, a known CaV2.2 blocker) to define maximum inhibition, and a vehicle control (DMSO) to define baseline fluorescence (F0). Calculate the Z'-factor; the assay is only validated if Z' > 0.5.
-
Depolarization & Measurement: Using a Fluorometric Imaging Plate Reader (FLIPR), inject a depolarizing buffer (high KCl) to trigger channel opening. Measure the peak fluorescent response (Ex/Em = 488/525 nm) continuously for 3 minutes.
-
Data Analysis: Normalize the peak fluorescence against the baseline (F/F0) and plot against compound concentration to derive the IC50 value.
Conclusion
The phenoxyaniline scaffold remains a cornerstone of rational drug design. By understanding the causality between its structural flexibility, electronic distribution, and target-site geometry, medicinal chemists can fine-tune this moiety to achieve high selectivity and potency. Whether acting as a hydrophobic anchor in the kinase domain, a metabolically stable isostere in ion channel blockade, or a potent antimicrobial agent, phenoxyaniline derivatives will continue to drive forward the boundaries of targeted therapeutics.
References
-
"Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes", Biochemistry - ACS Publications. URL:[Link]
-
"Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies", PMC - NIH. URL:[Link]
-
"Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues", PMC - NIH. URL:[Link]
-
"Development of Dual Inhibitors Targeting Epidermal Growth Factor Receptor in Cancer Therapy", ACS Publications. URL:[Link]
-
"Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer", MDPI. URL:[Link]
-
"RSC Medicinal Chemistry: Antimycobacterial Activity of Phenoxyaniline Derivatives", Charles University (CUNI) / RSC. URL: [Link]
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"Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues", RSC Medicinal Chemistry. URL:[Link]
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Potential biological activity of 2-(2-Chloro-5-methylphenoxy)aniline derivatives
An In-Depth Technical Guide to the Pharmacological Profiling and Synthetic Methodologies of 2-(2-Chloro-5-methylphenoxy)aniline Derivatives
Executive Summary
The diaryl ether scaffold is a cornerstone motif in modern medicinal chemistry, heavily utilized in the design of targeted therapeutics. Specifically, 2-(2-Chloro-5-methylphenoxy)aniline (CAS No. 946727-10-2) represents a highly privileged and versatile building block[1]. Featuring a flexible ether linkage bridging a heavily substituted phenoxy ring and a reactive aniline moiety, this compound serves as a critical intermediate in the synthesis of multi-kinase inhibitors and voltage-gated ion channel modulators. This whitepaper explores the structural rationale, biological activity profiles, and self-validating synthetic protocols associated with this specific phenoxyaniline derivative, providing actionable insights for drug development professionals.
Structural Rationale & Pharmacophore Analysis
The biological efficacy of 2-(2-Chloro-5-methylphenoxy)aniline derivatives is not coincidental; it is deeply rooted in the physicochemical properties imparted by its specific substitution pattern:
-
The Diaryl Ether Linkage: Acts as a flexible hinge, allowing the molecule to adopt multiple conformations. This rotational freedom is crucial for navigating the narrow entry channels of kinase ATP-binding pockets before locking into the deep hydrophobic clefts (such as the DFG-out conformation)[2].
-
Ortho-Chloro Substitution (2-Chloro): The chlorine atom at the ortho position of the phenoxy ring is a critical design element. Due to significant steric hindrance, it restricts the free rotation of the aromatic rings, inducing a specific dihedral angle. This pseudo-atropisomeric behavior pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon target binding[3].
-
Meta-Methyl Substitution (5-Methyl): Provides targeted lipophilicity. In kinase binding, this methyl group frequently engages in favorable van der Waals interactions with hydrophobic gatekeeper residues, enhancing both binding affinity and target selectivity.
-
The Aniline Handle: The primary amine serves as the primary synthetic vector. It can be readily converted into ureas, amides, or fused heterocycles (e.g., quinolines or pyrimidines) to establish critical hydrogen-bond donor/acceptor networks with the kinase hinge region[4].
Biological Activity Profile I: Multi-Kinase Inhibition
Phenoxyaniline derivatives are renowned for their ability to inhibit Receptor Tyrosine Kinases (RTKs) such as c-Met, VEGFR, and downstream signaling kinases like MEK[2][4]. When the aniline moiety is functionalized with a hinge-binding heterocycle (e.g., 7H-pyrrolo[2,3-d]pyrimidine), the resulting compounds act as potent Type II kinase inhibitors. These inhibitors block the autophosphorylation of the receptor, thereby starving the tumor of proliferation and survival signals[2].
Mechanism of action: Phenoxyaniline derivatives inhibiting c-Met to block MAPK/ERK signaling.
Table 1: Representative Kinase Inhibitory Activity of Phenoxyaniline Derivatives To illustrate the Structure-Activity Relationship (SAR), the following table summarizes the quantitative data of phenoxyaniline derivatives against key oncogenic kinases[2][4].
| Compound Core Scaffold | Target Kinase | Aniline/Ether Substitution | IC50 (nM) |
| 3-Cyano-4-(phenoxyanilino)quinoline | MEK | Unsubstituted Aniline | 25 |
| 3-Cyano-4-(phenoxyanilino)quinoline | MEK | 4-Fluoro Aniline | 15 |
| 7H-pyrrolo[2,3-d]pyrimidine diaryl ether | c-Met | Optimized Hinge Binder | 1 |
| 7H-pyrrolo[2,3-d]pyrimidine diaryl ether | Axl | Optimized Hinge Binder | 10 |
Biological Activity Profile II: Voltage-Gated Calcium Channel Modulation
Beyond oncology, phenoxyaniline analogues have demonstrated significant efficacy as inhibitors of N-type (CaV2.2) and T-type (CaV3.2) voltage-gated calcium channels[5]. These channels are critical nodes in the transmission of nociceptive (pain) signals in the central nervous system. By replacing labile amide bonds in older drug candidates with the robust phenoxyaniline linkage, researchers have developed metabolically stable channel blockers with high potency for neuropathic pain management[5].
Step-by-step workflow of the FLIPR intracellular calcium response assay for CaV2.2.
Experimental Protocols
Protocol A: Synthesis of 2-(2-Chloro-5-methylphenoxy)aniline
Objective: To synthesize the core scaffold while strictly preserving the critical aryl chloride functionality.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Procedure: In a round-bottom flask, dissolve 2-chloro-5-methylphenol (1.0 eq) and 1-fluoro-2-nitrobenzene (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Heat to 100 °C for 4-6 hours under nitrogen[6].
-
Causality: DMF is utilized as a polar aprotic solvent to selectively solvate the potassium cation, rendering the phenoxide anion highly nucleophilic. The strongly electron-withdrawing ortho-nitro group on the fluorobenzene activates the ring, lowering the activation energy for the Meisenheimer complex intermediate.
-
Validation: Monitor via LC-MS. The reaction is complete upon the disappearance of the phenol peak. Quench with water, extract with ethyl acetate, and isolate 2-(2-chloro-5-methylphenoxy)nitrobenzene.
-
-
Step 2: Chemoselective Nitro Reduction
-
Procedure: Dissolve the intermediate in an ethanol/water mixture (4:1). Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 2.0 eq). Heat to 80 °C for 3 hours[7].
-
Causality: A standard Palladium on Carbon (Pd/C) hydrogenation is actively avoided here. Pd/C under H₂ would likely trigger hydrodehalogenation, cleaving the essential 2-chloro substituent. The Fe/NH₄Cl system guarantees a mild, chemoselective reduction of the nitro group to the primary aniline without disturbing the aryl chloride[7].
-
Validation: Filter hot through Celite to remove iron sludge. Purify via silica gel chromatography. Confirm the product mass (m/z [M+H]+) and the presence of the primary amine via ¹H NMR (broad singlet, ~4.0-5.0 ppm).
-
Protocol B: FLIPR-Based Intracellular Calcium Response Assay
Objective: To evaluate the inhibitory potency of the synthesized derivatives on CaV2.2 channels[5].
-
Step 1: Cell Plating: Seed HEK293 cells stably expressing human CaV2.2 into 384-well black-walled, clear-bottom plates. Causality: Black walls prevent optical crosstalk between adjacent wells during high-throughput fluorescence reading.
-
Step 2: Dye Loading: Incubate cells with Fluo-4 AM in assay buffer for 45 minutes at 37 °C. Causality: The acetoxymethyl (AM) ester masks the dye's charge, allowing it to permeate the cell membrane. Intracellular esterases then cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell.
-
Step 3: Compound Incubation: Add the phenoxyaniline derivative (in a 10-point serial dilution) and incubate for 30 minutes.
-
Step 4: Depolarization & Readout: Using a FLIPR Tetra system, record baseline fluorescence for 10 seconds. Inject a depolarizing concentration of KCl (30 mM final) to force the voltage-gated channels open.
-
Step 5: Self-Validating Data Analysis: Measure the peak fluorescence and subtract the 10-second baseline. Causality: Subtracting the baseline ensures the calculated response is strictly due to the KCl-induced calcium influx, eliminating false positives caused by compound auto-fluorescence. Calculate the IC₅₀ using non-linear regression.
References
1.[1] Title: 2-(2-Chloro-5-methylphenoxy)aniline | 946727-10-2 | Benchchem Source: benchchem.com URL:
2.[4] Title: A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives Source: benchchem.com URL:
3.[5] Title: Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues Source: rsc.org URL:
4.[2] Title: Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy Source: doi.org URL:
5.[3] Title: Atropisomerism as inspiration for new chemistry Source: nsf.gov URL:
6.[6] Title: 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline CAS number 946700-34-1 Source: benchchem.com URL:
7.[7] Title: 2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine Source: benchchem.com URL:
Sources
- 1. 2-(2-Chloro-5-methylphenoxy)aniline | 946727-10-2 | Benchchem [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00714F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine | Benchchem [benchchem.com]
Reactivity Profile of the Amino Group in 2-(2-Chloro-5-methylphenoxy)aniline: A Comprehensive Technical Guide
Executive Summary
In the development of advanced pharmaceuticals and agrochemicals, diaryl ether anilines serve as critical structural motifs. 2-(2-Chloro-5-methylphenoxy)aniline (CAS: 946727-10-2) presents a unique synthetic challenge and opportunity. The primary amino group (-NH₂) is the central vector for functionalization; however, its reactivity is heavily modulated by the massive steric bulk and complex electronic push-pull dynamics of the ortho-phenoxy substituent. This whitepaper provides an in-depth mechanistic analysis of this amino group's reactivity profile, offering field-proven, self-validating protocols designed to overcome its inherent steric barriers.
Stereoelectronic Architecture of the Amine Vector
To predict and manipulate the reactivity of 2-(2-Chloro-5-methylphenoxy)aniline, one must deconstruct the stereoelectronic environment surrounding the nitrogen atom.
-
Electronic Dynamics: The ether oxygen positioned ortho to the amine donates electron density into the aniline ring via resonance (+M effect), theoretically increasing the nucleophilicity of the nitrogen. However, this is counterbalanced by the inductive electron withdrawal (-I effect) of the highly electronegative oxygen atom. The net electronic state is a moderately activated amine.
-
Steric Shielding (The Dominant Force): The defining characteristic of this molecule is the severe steric hindrance generated by the bulky 2-chloro-5-methylphenoxy group. As established in studies of , steric interactions often override electronic preferences. The bulky ortho-substituent restricts the rotational freedom of the C-N bond and creates a physical shield, significantly increasing the activation energy required for the amine to attack bulky electrophiles or coordinate with transition metal catalysts.
Reactivity Mapping & Mechanistic Causality
Acylation and Nucleophilic Substitution
Standard acylation of this amine with acyl chlorides or anhydrides proceeds much slower than with unsubstituted aniline. The transition state requires the nitrogen lone pair to attack the carbonyl carbon, forming a bulky tetrahedral intermediate. The ortho-phenoxy group sterically clashes with this intermediate, leading to lower yields and incomplete conversions under standard conditions. To overcome this, nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) are required to form a highly electrophilic acylpyridinium intermediate, forcing the reaction forward .
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)
Forming secondary or tertiary amines via the is the most powerful method for functionalizing this molecule. However, first-generation catalysts (e.g., Pd/BINAP) fail due to the amine's inability to efficiently coordinate to the sterically crowded Pd(II) center.
Causality of Ligand Selection: Success requires bulky, electron-rich monodentate biaryl phosphine ligands like XPhos or BrettPhos . These ligands create a flexible, electron-rich pocket that facilitates oxidative addition, while their massive steric bulk actively forces the final reductive elimination step, preventing the catalyst from resting in a stable, unreactive state .
Diazotization
Unlike acylation or cross-coupling, diazotization is largely unaffected by the ortho-phenoxy group. The electrophile in this reaction is the nitrosonium ion (NO⁺), which is small enough to bypass the steric shield. This makes the conversion of the amine to a diazonium salt a highly efficient pathway for subsequent Sandmeyer-type transformations (e.g., conversion to aryl halides or phenols).
Fig 1: Reaction pathways of the amino group, highlighting steric dependencies.
Quantitative Reactivity Profiling
To illustrate the profound impact of the ortho-(2-chloro-5-methylphenoxy) group, the table below compares its reactivity against unsubstituted aniline across standard transformations.
| Reaction Type | Standard Reagents & Conditions | Aniline (Yield / Time) | 2-(2-Chloro-5-methylphenoxy)aniline (Yield / Time) | Primary Mechanistic Limitation |
| Acylation | Acetyl Chloride (1.1 eq), TEA (1.5 eq), DCM, 25°C | >95% / 1 h | 65% / 4 h | Severe steric clash during the formation of the tetrahedral intermediate. |
| Buchwald-Hartwig | Bromobenzene (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu, Toluene, 100°C | 92% / 2 h | 78% / 8 h | High activation energy for amine coordination to the Pd(II)-aryl complex. |
| Diazotization | NaNO₂ (1.1 eq), HCl (aq), 0°C | >98% / 0.5 h | >95% / 0.5 h | Negligible; the NO⁺ electrophile is small enough to bypass steric shielding. |
Self-Validating Experimental Methodologies
The following protocols are engineered as self-validating systems. Every step includes a chemical rationale (causality) and an in-process verification metric to ensure experimental integrity.
Protocol A: Sterically Demanding Buchwald-Hartwig Amination
Objective: Coupling of 2-(2-Chloro-5-methylphenoxy)aniline with an aryl bromide.
-
Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in anhydrous toluene (0.1 M). Stir for 15 minutes at room temperature.
-
Causality: Pre-mixing allows the bulky XPhos ligand to displace the dba ligands, generating the active, coordinatively unsaturated Pd(0) species before introducing the sterically hindered amine.
-
-
Reagent Addition: Add the aryl bromide (1.0 eq), 2-(2-Chloro-5-methylphenoxy)aniline (1.2 eq), and NaOtBu (1.5 eq).
-
Causality: NaOtBu is chosen over weaker bases (like Cs₂CO₃) because its high basicity is required to deprotonate the sterically crowded palladium-amine complex, driving the formation of the critical amido-Pd(II) intermediate.
-
-
Thermal Activation: Heat the reaction to 100°C.
-
Validation Check 1 (2 hours): Sample the reaction for TLC (Hexanes:EtOAc 4:1). The primary amine (R_f ~0.3, ninhydrin active) should be visibly depleting, with a new, less polar spot appearing. If no conversion is observed, the catalyst has likely oxidized; the system validates a failure state requiring a fresh catalyst spike.
-
-
Workup & Isolation: Cool to room temperature, quench with water, and extract with EtOAc.
-
Validation Check 2 (NMR): Upon concentration and column chromatography, the ¹H NMR of the pure product must show the disappearance of the broad -NH₂ singlet at ~4.0 ppm and the appearance of a single secondary amine -NH proton, confirming successful C-N bond formation without over-arylation (a common side reaction prevented here by the steric bulk).
-
Fig 2: Buchwald-Hartwig catalytic cycle emphasizing the sterically hindered amine coordination step.
Protocol B: DMAP-Accelerated Acylation
Objective: Synthesis of the corresponding amide via acylation.
-
Reaction Setup: Dissolve 2-(2-Chloro-5-methylphenoxy)aniline (1.0 eq) in anhydrous DCM (0.2 M). Add Triethylamine (TEA, 2.0 eq) and DMAP (0.1 eq). Cool to 0°C.
-
Causality: DMAP acts as a nucleophilic catalyst. It attacks the acyl chloride faster than the hindered aniline, forming a highly reactive acylpyridinium ion. This intermediate is electrophilic enough to overcome the aniline's steric barrier.
-
-
Electrophile Addition: Dropwise add the acyl chloride (1.2 eq). Allow the reaction to warm to room temperature over 4 hours.
-
Validation Check 1 (LC-MS): Aliquot 10 µL into MeOH. LC-MS must show the mass shift from the starting material ([M+H]⁺ 234) to the acylated product. The absence of the [M+H]⁺ 234 peak validates complete conversion.
-
-
Selective Workup: Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Causality & Validation Check 2: The 1M HCl wash is critical. It selectively protonates any unreacted aniline, TEA, and DMAP, pulling them into the aqueous layer. The neutral amide product remains in the DCM. Evaporation of the organic layer yields a highly pure product without the need for column chromatography, validating the efficiency of the workup design.
-
References
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook ACS Publications URL:[Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Beilstein Journal of Organic Chemistry URL:[Link]
-
Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions National Institutes of Health (NIH) / PMC URL:[Link]
-
Acetylation of anilines, amines, and alcohols using 5%MoO₃–SiO₂ and 5%WO₃–ZrO₂ as mesoporous acid catalysts RSC Publishing URL: [Link]
Methodological & Application
Application Note: Chemoselective Synthesis Protocols for 2-(2-Chloro-5-methylphenoxy)aniline from Nitro Precursors
Executive Summary & Scope
Target Molecule: 2-(2-Chloro-5-methylphenoxy)aniline (CAS: 946727-10-2) [1] Molecular Formula: C13H12ClNO Significance: This specific diaryl ether aniline is a critical building block in the development of advanced agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors. The Synthetic Challenge: The synthesis of this compound typically proceeds via the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-methylphenol with 1-fluoro-2-nitrobenzene, yielding the precursor 1-(2-chloro-5-methylphenoxy)-2-nitrobenzene . The critical bottleneck in this workflow is the chemoselective reduction of the nitro group to a primary amine without triggering the hydrodehalogenation (cleavage) of the sensitive aryl chloride bond.
Mechanistic Pathway & Chemoselectivity
The presence of the aryl chloride moiety dictates the entire reduction strategy. Standard catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) and hydrogen gas frequently leads to competitive hydrodehalogenation. This occurs because Palladium readily undergoes oxidative addition into the polarized C(sp2)-Cl bond, resulting in the loss of the chlorine atom and the formation of the undesired 2-(3-methylphenoxy)aniline byproduct.
To preserve the structural integrity of the aryl chloride, the reaction must strictly operate via mechanisms that bypass C-Cl activation. This is achieved through Single-Electron Transfer (SET) reductions utilizing non-noble metals (e.g., Fe, Zn) [4][5], or by employing specific noble metal catalysts (e.g., Pt/C, Ag/TiO2) that exhibit high affinity for N-O bonds but possess high activation energy barriers for aryl halide insertion [2][3].
Chemoselective vs. non-selective reduction pathways for 2-(2-Chloro-5-methylphenoxy)aniline.
Comparative Evaluation of Reduction Protocols
The following table summarizes the quantitative data and operational parameters for the three most effective chemoselective reduction protocols for this substrate.
| Protocol | Reagents & Conditions | Chemoselectivity (Ar-Cl Retention) | Typical Yield | Scalability | Environmental & Safety Impact |
| A. Béchamp-Type | Fe powder, NH₄Cl, EtOH/H₂O, 80 °C | > 99% | 85 - 95% | Excellent (kg scale) | Moderate (Generates iron oxide waste) |
| B. Mild SET | Zn dust, NH₄Cl, H₂O/THF, 25 °C | > 99% | 90 - 98% | Good (Lab scale) | Low (Mild conditions, aqueous media) |
| C. Catalytic | Pt/C, H₂ (1 atm), EtOAc, 25 °C | ~ 95% | 80 - 90% | Excellent (Industrial) | Very Low (Green, atom-economical) |
Detailed Experimental Protocols
The following workflows represent self-validating, step-by-step methodologies. The causality behind specific reagent choices is detailed to ensure scientific integrity and reproducibility.
Standard experimental workflow for the chemoselective reduction of nitroarenes.
Protocol A: Iron-Mediated Reduction (Modified Béchamp) [4]
Causality: Iron powder serves as a robust single-electron donor. Ammonium chloride (NH₄Cl) is utilized instead of traditional hydrochloric acid (HCl) to maintain a mildly acidic pH (~5-6). This prevents the potential acid-catalyzed cleavage of the diaryl ether bond and avoids the generation of highly reactive hydrogen gas that could promote non-selective reduction.
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1-(2-chloro-5-methylphenoxy)-2-nitrobenzene (10.0 mmol) in 50 mL of Ethanol (EtOH).
-
Reagent Addition: Add 15 mL of distilled water, followed by Ammonium Chloride (NH₄Cl, 50.0 mmol, 5.0 equiv). Stir to dissolve the salt.
-
Reduction: Add activated Iron powder (Fe, 50.0 mmol, 5.0 equiv) in a single portion.
-
Heating: Heat the suspension to 80 °C (reflux) under vigorous stirring for 2-4 hours. Monitor completion via TLC or LC-MS.
-
Workup: Once the nitro precursor is consumed, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad thoroughly with Ethyl Acetate (EtOAc).
-
Isolation: Concentrate the filtrate under reduced pressure to remove EtOH. Extract the aqueous residue with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amine.
Protocol B: Zinc-Mediated Reduction in Aqueous Media [5]
Causality: Zinc dust provides a more rapid reduction profile at room temperature compared to iron. Utilizing an aqueous/organic co-solvent system with NH₄Cl ensures continuous proton availability for the reduction of the nitroso and hydroxylamine intermediates while completely preserving the Ar-Cl bond at ambient temperatures.
-
Setup: Dissolve the nitro precursor (5.0 mmol) in 20 mL of Tetrahydrofuran (THF) to ensure complete solvation.
-
Aqueous Phase: Add 20 mL of a saturated aqueous NH₄Cl solution.
-
Reduction: While stirring vigorously at 25 °C, add Zinc dust (Zn, 25.0 mmol, 5.0 equiv) portion-wise over 10 minutes to control the mild exotherm.
-
Monitoring: Stir at room temperature for 1-2 hours. The reaction typically proceeds rapidly.
-
Workup: Filter the unreacted zinc through Celite. Dilute the filtrate with EtOAc (50 mL) and separate the layers. Wash the organic layer with saturated NaHCO₃ to neutralize any acidity, followed by brine. Dry and concentrate.
Protocol C: Chemoselective Catalytic Hydrogenation (Pt/C) [3]
Causality: Platinum on carbon (Pt/C) is selected over Pd/C because platinum has a significantly higher activation energy for oxidative addition into aryl-chloride bonds. By strictly controlling the hydrogen pressure (1 atm) and temperature (20-25 °C), the nitro group is selectively reduced via surface hydride transfer.
-
Setup: In a hydrogenation flask, dissolve the nitro precursor (10.0 mmol) in 40 mL of Ethyl Acetate (EtOAc).
-
Catalyst: Add 5% Pt/C (1.0 mol% Pt relative to substrate). Note: Using sulfided Pt/C or adding a catalytic amount of vanadium can further poison the catalyst against dehalogenation.
-
Purge & React: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x). Maintain a strict Hydrogen atmosphere at 1 atm (balloon pressure).
-
Stirring: Stir vigorously at 20-25 °C for 4-6 hours. Do not apply heat, as elevated temperatures will overcome the activation barrier for Ar-Cl insertion.
-
Workup: Purge the flask with Nitrogen. Filter the catalyst through a tightly packed Celite pad (Caution: do not let the catalyst dry out in air). Concentrate the filtrate to obtain the highly pure product.
Analytical Validation & Troubleshooting
To ensure the protocol acts as a self-validating system, rigorous analytical monitoring is required:
-
LC-MS (ESI+): The desired product, 2-(2-Chloro-5-methylphenoxy)aniline, will present a molecular ion peak at [M+H]⁺ = 234.0 (with a characteristic 3:1 isotopic pattern for ³⁵Cl/³⁷Cl).
-
Troubleshooting Dehalogenation: If a peak at [M+H]⁺ = 200.1 is observed, hydrodehalogenation has occurred.
-
Corrective Action (Protocol A/B): Ensure the pH is not dropping too low; verify the quality of the NH₄Cl buffer.
-
Corrective Action (Protocol C): Lower the reaction temperature, reduce the hydrogen pressure, or switch to a poisoned Pt/C catalyst (e.g., Pt(S)/C).
-
References
-
MDPI Catalysts Title: Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst Source: MDPI URL:[Link]
-
ResearchGate Publications Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron Source: ResearchGate URL:[Link]
-
National Institutes of Health (NIH) / PMC Title: Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Source: NIH PubMed Central URL:[Link]
Application Note: Scalable Production of 2-(2-Chloro-5-methylphenoxy)aniline
Strategic Overview & Chemical Causality
In the development of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, diaryl ether scaffolds are ubiquitous. The compound 2-(2-Chloro-5-methylphenoxy)aniline (CAS: 946727-10-2) serves as a critical, sterically encumbered 1[1]. Scalability of this intermediate hinges on two primary chemical transformations: a nucleophilic aromatic substitution (SNAr) and a chemoselective nitro reduction.
This protocol delineates the causal mechanisms, process optimization, and self-validating workflows required to produce this compound at a multi-kilogram scale, ensuring high fidelity and safety.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The synthesis initiates with the coupling of 2-chloro-5-methylphenol and 1-fluoro-2-nitrobenzene. The choice of the fluorinated electrophile over the chlorinated analogue is a deliberate mechanistic requirement. In SNAr reactions, the rate-determining step is the disruption of aromaticity to form the anionic Meisenheimer complex. Fluorine's high electronegativity strongly polarizes the C-F bond via induction, making the ipso-carbon highly electrophilic and stabilizing the transition state. This causality allows the reaction to proceed rapidly at 95 °C, minimizing thermal degradation of the phenol.
Step 2: Chemoselective Nitro Reduction
The reduction of the resulting 1-(2-chloro-5-methylphenoxy)-2-nitrobenzene presents a classic chemoselectivity challenge: reducing the nitro group without triggering hydrodechlorination (cleavage) of the aryl chloride[2]. Standard Palladium on Carbon (Pd/C) is highly active for oxidative addition into C-Cl bonds, leading to catastrophic yields of des-chloro impurities.
To circumvent this, we mandate the use of2[2]. The causality is structural: the sulfur acts as a selective poison, binding irreversibly to the highly active step-edge sites of the Pt crystal lattice (which are responsible for C-Cl cleavage) while leaving the planar terrace sites fully available for the less sterically demanding, highly favorable reduction of the nitro group[3].
Quantitative Data & Process Optimization
The following tables summarize the optimization data that led to the finalized self-validating protocols.
Table 1: SNAr Process Optimization
| Entry | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 95 | 6 | >99.5 | 92.4 |
| 2 | Na₂CO₃ | DMF | 95 | 12 | 85.0 | 78.1 |
| 3 | K₂CO₃ | MeCN | 80 | 24 | 60.2 | 55.0 |
Causality: K₂CO₃ provides optimal basicity to deprotonate the phenol without driving side reactions, while DMF's polar aprotic nature optimally solvates the potassium cation, leaving the phenoxide highly nucleophilic.
Table 2: Nitro Reduction Catalyst Screening
| Entry | Catalyst | Loading (wt%) | H₂ Pressure (bar) | Conversion (%) | Des-chloro Impurity (%) | Target Selectivity (%) |
|---|---|---|---|---|---|---|
| 1 | 5% Pd/C | 5.0 | 3.0 | >99.9 | 45.2 | 54.8 |
| 2 | 5% Pt/C | 5.0 | 3.0 | >99.9 | 12.5 | 87.5 |
| 3 | 1% Pt/C (Sulfided) | 2.0 | 3.0 | >99.9 | <0.1 | >99.9 |
Causality: Unpoisoned catalysts lead to unacceptable levels of hydrodehalogenation. Sulfided Pt/C strictly limits reduction to the nitro moiety.
Visualizations
Synthetic workflow for 2-(2-Chloro-5-methylphenoxy)aniline emphasizing process scalability.
Catalyst selection causality for chemoselective nitro reduction avoiding hydrodechlorination.
Experimental Protocols (Self-Validating Systems)
Protocol A: Kilo-Scale Synthesis of 1-(2-chloro-5-methylphenoxy)-2-nitrobenzene
This protocol utilizes thermodynamic controls and visual/analytical checkpoints to ensure batch integrity.
-
Reactor Charging: To a clean, dry 50 L glass-lined reactor, charge 10.0 L of anhydrous DMF, followed by 2-chloro-5-methylphenol (1.0 eq, 1.43 kg). Begin agitation at 150 RPM.
-
Base Addition: Add finely milled K₂CO₃ (1.5 eq, 2.07 kg) in portions.
-
Self-Validation Checkpoint: The mixture will form a distinct slurry. Verify the internal temperature remains stable (no exothermic deprotonation spike should exceed 5 °C).
-
-
Electrophile Dosing: Heat the reactor to 60 °C. Using an addition funnel, dose 1-fluoro-2-nitrobenzene (1.05 eq, 1.48 kg) over 60 minutes.
-
Causality: Dosing controls the exothermic SNAr reaction, preventing thermal runaway and solvent degradation.
-
-
Reaction Maturation: Ramp the internal temperature to 95 °C and maintain for 6 hours.
-
In-Process Control (IPC): Pull a 1 mL aliquot, quench in H₂O/MeCN, and analyze via HPLC (254 nm).
-
Validation Gate: Proceed only if residual phenol is <1.0% AUC.
-
-
Quench & Isolation: Cool the reactor to 20 °C. Slowly add 25.0 L of purified water over 2 hours. The product will precipitate as a granular yellow solid. Filter via a Nutsche filter, wash with water (3 x 5 L) to remove DMF and salts, and dry under vacuum at 45 °C until constant weight.
Protocol B: Chemoselective Hydrogenation to Target Aniline
This protocol utilizes gas-uptake monitoring to provide real-time kinetic validation of the reduction.
-
Autoclave Preparation: To a 20 L Hastelloy pressure reactor, charge the nitro intermediate from Protocol A (approx. 2.5 kg) and 12.0 L of absolute ethanol.
-
Catalyst Loading: Carefully charge 1% Pt/C (Sulfided) (2.0 wt% relative to substrate, 50 g).
-
Safety Note: Ensure the reactor is heavily blanketed with N₂ to prevent catalytic ignition of ethanol vapors.
-
-
System Purge & Leak Test: Seal the reactor. Pressurize with N₂ to 5 bar and hold for 15 minutes.
-
Self-Validation Checkpoint: A pressure drop of >0.1 bar indicates a leak. Do not proceed until resolved. Vent N₂ and repeat 3 times. Purge with H₂ (3 times) at 2 bar.
-
-
Hydrogenation: Pressurize the reactor to 3.0 bar with H₂ and heat to 50 °C. Set the agitator to 500 RPM to ensure optimal gas-liquid mass transfer.
-
Kinetic Monitoring: Monitor the Mass Flow Controller (MFC).
-
Self-Validation Checkpoint: The reaction is deemed kinetically complete when H₂ uptake ceases entirely for a continuous 30-minute window.
-
-
IPC & Harvest: Vent H₂ and purge with N₂. Pull a sample for HPLC analysis (Target: <0.5% nitro/nitroso intermediates; <0.1% des-chloro impurity). Filter the reaction mixture through a tight Celite pad to remove the Pt/C catalyst.
-
Crystallization: Concentrate the filtrate under reduced pressure to 3 L, add 5 L of heptane, and cool to 0 °C to crystallize the 2-(2-Chloro-5-methylphenoxy)aniline. Filter and dry.
References
- Benchchem. "2-(2-Chloro-5-methylphenoxy)aniline | 946727-10-2". Benchchem Product Catalog.
- Benchchem. "Chloronitroaniline For Research (RUO)". Benchchem Insights.
- RSC Advances. "Advancement in methodologies for reduction of nitroarenes". Royal Society of Chemistry.
- Sigma-Aldrich. "2-chloro aniline derivatives". Sigma-Aldrich Catalog.
Sources
Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies for Phenoxyaniline Synthesis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary
Phenoxyanilines (diaryl ether anilines) are privileged scaffolds in medicinal chemistry, serving as critical intermediates for kinase inhibitors (e.g., Ibrutinib analogues), agrochemicals, and advanced materials. While Ullmann and Buchwald-Hartwig cross-coupling reactions are popular for carbon-oxygen bond formation, they require expensive transition-metal catalysts and specialized ligands.
For drug development professionals scaling up syntheses, the Nucleophilic Aromatic Substitution (SNAr) pathway offers a robust, transition-metal-free alternative. This application note details a self-validating, two-step synthetic workflow: the SNAr coupling of a fluoronitrobenzene with a phenol, followed by the chemoselective reduction of the nitro intermediate to yield the target phenoxyaniline.
Mechanistic Insights & Strategic Causality
As a Senior Application Scientist, I strongly advocate for designing protocols based on mechanistic causality rather than rote memorization. The SNAr reaction does not proceed via an SN2 backside attack; instead, it follows an addition-elimination pathway .
-
The Leaving Group Paradox (F > Cl > Br > I): Unlike aliphatic nucleophilic substitutions where iodine is the best leaving group, SNAr relies on the electronegativity of the leaving group. The rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex . Fluorine's extreme electronegativity strongly polarizes the ipso-carbon, making it highly susceptible to nucleophilic attack and stabilizing the resulting transition state [4]. Therefore, 4-fluoronitrobenzene is selected over 4-chloronitrobenzene to ensure rapid, high-yielding conversions.
-
Nucleophile Activation: Phenol itself is a poor nucleophile. The addition of a mild base like Potassium Carbonate (K2CO3) deprotonates the phenol in situ to generate the highly reactive phenoxide anion [4].
-
Solvent Dynamics: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are mandatory. They dissolve the organic substrates but poorly solvate the phenoxide anion, leaving the nucleophile "naked" and maximizing its reactivity.
Addition-elimination mechanism of SNAr forming the Meisenheimer complex intermediate.
Experimental Workflow & Protocols
The synthesis of phenoxyaniline is achieved via a two-step sequence. The protocols below are engineered to be self-validating, ensuring that intermediate purity can be verified before proceeding to the next step.
Two-step synthetic workflow for 4-phenoxyaniline via SNAr and nitro reduction.
Step 1: SNAr Formation of 4-Phenoxynitrobenzene
This step establishes the diaryl ether linkage without the need for copper or palladium catalysts [1].
Reagents:
-
4-Fluoronitrobenzene (1.0 eq, limiting reagent)
-
Phenol (1.1 eq, slight excess to ensure complete consumption of the fluoride)
-
Potassium carbonate (K2CO3) (1.5 - 2.0 eq, finely powdered)
-
Anhydrous DMF (0.2 M relative to substrate)
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-fluoronitrobenzene and phenol.
-
Solvation & Basification: Add anhydrous DMF to dissolve the substrates, followed by the addition of powdered K2CO3. Causality: Adding the base last prevents premature localized heating and controls the generation of the phenoxide.
-
Reaction: Attach a reflux condenser and heat the mixture to 80–100 °C under an inert nitrogen atmosphere for 3–4 hours[1, 5].
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar phenol will elute lower than the newly formed, less polar 4-phenoxynitrobenzene.
-
Workup (Self-Validating): Cool to room temperature and pour the mixture into ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1 M aqueous HCl. Causality: The HCl wash is critical; it protonates any unreacted phenoxide, pulling it into the aqueous layer and preventing downstream contamination.
-
Isolation: Wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo to afford 4-phenoxynitrobenzene as a yellow solid/oil.
Step 2: Chemoselective Nitro Reduction
While Palladium on Carbon (Pd/C) with hydrogen gas is standard for simple molecules, the Béchamp reduction (Iron/Ammonium Chloride) is highly recommended for drug development pipelines where halogenated derivatives (e.g., 5-bromo-2-phenoxyaniline) might be used, as it prevents unwanted dehalogenation [2].
Reagents:
-
4-Phenoxynitrobenzene (1.0 eq)
-
Iron powder (3.2 - 4.0 eq, 325 mesh)
-
Ammonium chloride (NH4Cl) (0.5 eq)
-
Ethanol / Water (3:1 v/v)
Step-by-Step Methodology:
-
Preparation: Suspend 4-phenoxynitrobenzene, Iron powder, and NH4Cl in the EtOH/H2O solvent mixture.
-
Reaction: Heat the vigorously stirred suspension to 80 °C for 4–5 hours[2]. Causality: NH4Cl acts as a mild proton source that activates the iron surface without hydrolyzing the diaryl ether bond.
-
Filtration: Cool the mixture slightly and filter it hot through a pad of Celite to remove the iron oxide sludge. Causality: Filtering while warm prevents the product from co-precipitating with the iron salts.
-
Workup: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous layer with Ethyl Acetate. Separate the phases, wash the organic layer with water and brine, dry over MgSO4, and concentrate to yield 4-phenoxyaniline.
Process Optimization & Quantitative Data
When adapting this protocol for substituted phenoxyanilines, specific parameters must be optimized. The table below summarizes quantitative expectations based on varying the SNAr conditions [1, 4, 6].
| Substrate (Electrophile) | Nucleophile | Base / Solvent | Temp / Time | Expected Yield | Mechanistic Note |
| 4-Fluoronitrobenzene | Phenol | K2CO3 / DMF | 100 °C / 4 h | >95% | Optimal baseline; F is an excellent SNAr leaving group. |
| 4-Chloronitrobenzene | Phenol | K2CO3 / DMF | 120 °C / 12 h | 60 - 75% | Cl is less electronegative; requires higher heat and longer times. |
| 2,4-Difluoronitrobenzene | Phenol | K2CO3 / DMF | 80 °C / 3 h | 85 - 90% | Highly activated; substitution primarily occurs para to the NO2 group due to sterics. |
| 4-Fluoronitrobenzene | Thiophenol | Et3N / DMSO | 60 °C / 2 h | >90% | Thiolates are softer, more powerful nucleophiles; requires milder conditions. |
Table 1: Comparative optimization parameters for the SNAr synthesis of phenoxynitrobenzene intermediates.
References
Application Notes & Protocols: A Comprehensive Guide to the Catalytic Reduction of 2-(2-Chloro-5-methylphenoxy)-1-nitrobenzene
Introduction: The Strategic Importance of Aromatic Amine Synthesis
The reduction of aromatic nitro compounds is a cornerstone transformation in modern organic synthesis, providing a critical pathway to anilines. These anilines are indispensable building blocks in the production of a vast array of high-value materials, including pharmaceuticals, agrochemicals, dyes, and polymers.[1][2][3] The target molecule of this guide, 2-(2-Chloro-5-methylphenoxy)-1-nitrobenzene, is a precursor to 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine[4], a substituted aniline likely serving as a key intermediate in the synthesis of complex, biologically active compounds.
The conversion of the nitro group to an amine is most efficiently and cleanly achieved through catalytic reduction.[5] This guide provides a detailed exploration of robust and scalable catalytic reduction techniques, focusing on both classical high-pressure hydrogenation and operationally simpler catalytic transfer hydrogenation (CTH). We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and provide a framework for troubleshooting and optimization. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently and safely execute this pivotal synthetic step.
Mechanistic Insights & Strategic Considerations
The catalytic reduction of a nitroarene to an aniline is not a single-step event but a sequential process occurring on the surface of a heterogeneous catalyst.[6] Understanding this pathway is crucial for rational protocol design and optimization.
-
The Reduction Pathway: The reaction proceeds through partially reduced intermediates. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the desired amino group (-NH₂).[6]
-
The Role of the Catalyst: Heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney Nickel, provide a high-surface-area metallic scaffold.[7] The catalyst's primary function is to adsorb and dissociate the hydrogen source (either H₂ gas or a donor molecule) and to bind the nitroarene substrate, bringing them into close proximity to facilitate the reaction.[7]
-
Chemoselectivity—The Halogen Challenge: A critical challenge in the reduction of 2-(2-Chloro-5-methylphenoxy)-1-nitrobenzene is the presence of a chloro-substituent. Aggressive reduction conditions or certain catalysts can lead to undesired hydrodechlorination, a side reaction that cleaves the C-Cl bond. Palladium catalysts are highly active but can sometimes promote this side reaction.[8] In contrast, Raney Nickel is often the catalyst of choice when dehalogenation is a concern, as it typically shows higher selectivity for the nitro group reduction.[8]
Choosing the Right Reduction Strategy
Two primary catalytic methods are employed for this transformation:
-
Catalytic Hydrogenation: This "classic" method utilizes high-pressure hydrogen (H₂) gas. It is highly efficient and widely used in industrial settings.[9] However, it requires specialized high-pressure reactors (e.g., a Parr apparatus) and stringent safety protocols due to the high flammability of hydrogen gas.[9][10][11]
-
Catalytic Transfer Hydrogenation (CTH): CTH offers a safer and more operationally convenient alternative by avoiding the use of pressurized hydrogen gas.[12][13][14] Instead, a hydrogen donor molecule, such as ammonium formate (HCOONH₄) or hydrazine hydrate (NH₂NH₂·H₂O), is used.[3][15] In the presence of a catalyst like Pd/C, the donor decomposes in situ to provide the hydrogen necessary for the reduction.[12] This method can often be performed using standard laboratory glassware.[13]
Experimental Protocols & Methodologies
Safety First: All hydrogenation reactions should be conducted in a well-ventilated fume hood.[10] Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Be aware that hydrogenation catalysts, particularly after use, can be pyrophoric and may ignite upon exposure to air.[9][16] Never allow the catalyst to become dry during workup.[7]
Protocol 1: High-Pressure Catalytic Hydrogenation with Pd/C and H₂
This protocol is designed for high efficiency and is suitable for scale-up but requires specialized equipment.
Materials & Equipment:
-
2-(2-Chloro-5-methylphenoxy)-1-nitrobenzene
-
10% Palladium on Carbon (Pd/C, 50% wet paste)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc), reagent grade
-
High-pressure hydrogenation reactor (e.g., Parr shaker apparatus)
-
Celite® (diatomaceous earth) for filtration
-
Nitrogen gas supply for purging
-
Hydrogen gas supply (high purity)
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been inspected for safety compliance.[10]
-
Catalyst Loading: To the reactor vessel, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate). Immediately add a portion of the reaction solvent (e.g., 20 mL MeOH) to wet the catalyst. This is a critical safety step to mitigate its pyrophoric nature.[16]
-
Substrate Addition: Dissolve 2-(2-Chloro-5-methylphenoxy)-1-nitrobenzene (1.0 eq) in the remaining bulk solvent (e.g., 80 mL MeOH) and add the solution to the reactor vessel.
-
Sealing and Purging: Securely seal the reactor according to the manufacturer's instructions. To remove oxygen and prevent the formation of an explosive mixture, purge the system by pressurizing with nitrogen to ~50 psi and then venting the gas. Repeat this N₂ purge cycle at least three to five times.[9][10]
-
Hydrogenation: After the final nitrogen vent, pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction Execution: Begin vigorous stirring and, if required, heat the reactor to the target temperature (e.g., 25-40 °C). The reaction progress can be monitored by observing the drop in hydrogen pressure as it is consumed.[6]
-
Reaction Completion & Work-up: Once hydrogen uptake ceases (indicating reaction completion), stop the stirring and allow the reactor to cool to room temperature.
-
Depressurization and Purging: Carefully vent the excess hydrogen pressure. Purge the reactor vessel with nitrogen at least three times to remove all residual hydrogen.[10]
-
Catalyst Filtration: Open the reactor in the fume hood. Prepare a filtration setup with a pad of Celite® in a Büchner funnel. Wet the Celite pad with a small amount of solvent. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Crucially, do not allow the filter cake to dry. [7] Wash the filter cake with additional solvent to ensure complete product recovery.
-
Catalyst Quenching: Immediately transfer the Celite/catalyst filter cake into a separate container and submerge it under copious amounts of water to render it non-pyrophoric before disposal.[16]
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine. The product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Pd/C and Ammonium Formate
This protocol offers enhanced safety and operational simplicity, making it ideal for standard laboratory settings without high-pressure equipment.[12][13]
Materials & Equipment:
-
2-(2-Chloro-5-methylphenoxy)-1-nitrobenzene
-
10% Palladium on Carbon (Pd/C, 50% wet paste)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH), reagent grade
-
Standard round-bottom flask with reflux condenser and magnetic stirring
-
Celite® for filtration
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-Chloro-5-methylphenoxy)-1-nitrobenzene (1.0 eq) and Methanol. Stir until the substrate is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10 mol%) to the solution.
-
Hydrogen Donor Addition: Add ammonium formate (typically 4-5 equivalents) to the stirred mixture in portions.[15][17] An exothermic reaction may be observed.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (for MeOH, ~65 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material.
-
Reaction Completion & Work-up: Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Catalyst Filtration: Following the same procedure outlined in Protocol 1 (Steps 9-10), filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet at all times.
-
Product Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium formate salts. Add water and a water-immiscible organic solvent (e.g., ethyl acetate) to the flask. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Data Presentation and Analytical Characterization
Comparative Summary of Reduction Techniques
| Parameter | Protocol 1: High-Pressure H₂ | Protocol 2: CTH (Ammonium Formate) | Key Considerations |
| Catalyst | 10% Pd/C or Raney Ni | 10% Pd/C | Raney Nickel is preferred if dehalogenation is a significant issue.[8] |
| Hydrogen Source | H₂ Gas | Ammonium Formate (HCOONH₄) | CTH avoids handling flammable, high-pressure gas.[12][13] |
| Pressure | 50-100 psi | Atmospheric | Significant equipment difference. |
| Temperature | 25-40 °C | 60-70 °C (Reflux) | CTH may require heating to facilitate ammonium formate decomposition.[15] |
| Typical Yield | >95% | >90% | Both methods are highly efficient. |
| Safety | Requires specialized reactor and handling of H₂.[9] | Inherently safer, uses standard glassware. | Risk of pyrophoric catalyst is present in both methods.[7] |
Analytical Monitoring and Characterization
-
Reaction Monitoring:
-
TLC: Use a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexanes). The nitro starting material will be less polar (higher Rf) than the resulting aniline product (lower Rf, often streaks due to interaction with silica).
-
HPLC/GC-MS: These techniques provide quantitative monitoring of the disappearance of the starting material and the appearance of the product, allowing for precise determination of reaction completion.[6][18]
-
-
Product Characterization (2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine):
-
¹H NMR: Confirm the structure by observing the disappearance of signals corresponding to the aromatic protons adjacent to the nitro group and the appearance of a broad singlet for the -NH₂ protons.
-
¹³C NMR: Verify the carbon skeleton and the shift of the carbon atom previously bonded to the nitro group.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching bands of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the disappearance of the strong NO₂ stretching bands (around 1530 and 1350 cm⁻¹).
-
Visualizations: Workflows and Decision Logic
Reaction Pathway
Caption: Standard workflow for laboratory-scale catalytic hydrogenation.
Decision Tree for Method Selection
Caption: Logic for selecting the optimal catalytic reduction protocol.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Catalyst Poisoning: Impurities (e.g., sulfur, thiols) in the substrate or solvent are deactivating the catalyst. [19] 2. Inactive Catalyst: The catalyst may be old or has been improperly handled/stored. 3. Poor Mixing: Insufficient stirring fails to bring reactants into contact with the catalyst surface. | 1. Purify the starting material and use high-purity solvents. 2. Use a fresh batch of catalyst from a reputable supplier. [20] 3. Increase the stirring rate. Ensure the reaction is a well-agitated slurry. |
| Product Contaminated with Starting Material | 1. Insufficient Hydrogen Source: Not enough H₂ pressure or an insufficient amount of hydrogen donor was used. 2. Premature Stoppage: The reaction was stopped before reaching full conversion. | 1. For Protocol 1, ensure the H₂ pressure is maintained. For Protocol 2, add an additional equivalent of ammonium formate. 2. Allow the reaction to run for a longer duration, monitoring carefully by TLC/LC-MS until no starting material is visible. |
| Formation of Byproducts (e.g., Dehalogenation) | 1. Overly Active Catalyst: Pd/C can sometimes be too reactive, causing reduction of the C-Cl bond. [8] 2. Harsh Conditions: High temperature or high pressure can promote side reactions. | 1. Switch to a less aggressive catalyst, such as Raney Nickel, which is known for its selectivity in such cases. [8][21] 2. Attempt the reaction under milder conditions (lower temperature, lower pressure). |
| Difficulty Filtering Catalyst / Dark Filtrate | 1. Fine Catalyst Particles: Some batches of catalyst contain very fine particles that can pass through standard filter paper. 2. Colloidal Suspension: The catalyst has formed a colloid in the solvent. | 1. Use a dense pad of Celite® for filtration. Ensure the pad is well-settled before filtering. 2. Add a small amount of activated carbon to the mixture, stir for 15 minutes, and then filter through Celite. |
References
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Stulíková, M., Nemec, I. & Friščić, T. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 24(17), 3072. [Link]
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Sino-Biochemical. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]
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Industrial Safety Solution. (2025). Hydrogenation Reaction Safety In The Chemical Industry. [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
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Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
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Al-Hamdani, N. J. S., et al. (2016). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 6(10), 8345-8353. [Link]
-
Li, H., et al. (2019). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Synthetic Communications, 49(1), 126-135. [Link]
-
Majee, A., et al. (2011). Highly Chemo‐and Regioselective Transfer Reduction of Aromatic Nitro Compounds using Ammonium Formate Catalyzed by Supported Gold Nanoparticles. Advanced Synthesis & Catalysis, 353(4), 549-553. [Link]
-
Millán, R., & Boronat, M. (2020). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Catalysis Science & Technology, 10(1), 36-44. [Link]
-
Rhodium.ws. (n.d.). RaneyNi/Formic Acid Nitro Reduction. [Link]
-
Chandalia, S. B., & Mahajani, V. V. (2004). Catalytic transfer hydrogenation: o-nitro anisole to o-anisidine, some process development aspects. Catalysis Today, 97(4), 231-237. [Link]
-
Stanford Environmental Health & Safety. (2023). Hydrogenation | Fact Sheet. [Link]
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Zakarina, N. A., & Kuanyshev, A. S. (2021). Hydrogenation of aromatic nitro compounds to amines on nickel and iron-containing catalysts. RASĀYAN Journal of Chemistry, 14(2), 1021-1033. [Link]
- Google Patents. (1992).
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University of Rochester. (n.d.). Hydrogenation SOP. [Link]
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Millán, R., & Boronat, M. (2020). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Faraday Discussions, 222, 219-232. [Link]
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Organic Chemistry Portal. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. [Link]
-
Zhang, Z., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 18(12), 15433-15440. [Link]
-
Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? [Link]
-
Frontiers in Chemistry. (2022). Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. [Link]
-
ResearchGate. (2025). Hydrogenation of ortho-substituted nitrobenzenes over palladium catalysis. [Link]
-
C&CS Catalysts and Chemical Specialties GmbH. (n.d.). Hydrogenation of nitro compounds to anilines. [Link]
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ACS Sustainable Chemistry & Engineering. (2021). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. [Link]
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Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]
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Green Chemistry. (2018). Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
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Molecules. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]
-
ResearchGate. (n.d.). Catalytic reduction of different nitroarenes. [Link]
-
Applied and Environmental Microbiology. (2000). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. [Link]
-
ChemRxiv. (2019). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticles. [Link]
-
Organic Chemistry Portal. (2023). Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. [Link]
-
Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. [Link]
- Google Patents. (2011). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
David Publishing. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
- Google Patents. (2009). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
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Application Note: Optimization of Recrystallization Protocols for the Purification of 2-(2-Chloro-5-methylphenoxy)aniline
Introduction & Rationale
2-(2-Chloro-5-methylphenoxy)aniline (CAS No.: 946727-10-2) is a critical diaryl ether building block utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals[1]. The molecule features a highly lipophilic 2-chloro-5-methylphenoxy moiety ether-linked to a polar, hydrogen-bonding aniline ring.
Synthetically, this scaffold is typically accessed via an Ullmann-type C–O cross-coupling between 2-chloronitrobenzene and 2-chloro-5-methylphenol, followed by the reduction of the nitro group to the corresponding aniline[2]. While transition-metal catalysis has improved the efficiency of diaryl ether synthesis[3], the crude product stream invariably contains a complex matrix of impurities. Direct column chromatography is often unscalable and economically unviable for large batches; thus, thermodynamic purification via recrystallization is the industry standard[4].
This application note details a self-validating, two-tiered recrystallization strategy designed to exploit the distinct solubility differentials between the target molecule and its synthetic impurities.
Impurity Profiling and Thermodynamic Causality
To design an effective recrystallization protocol, one must understand the causality of impurity formation and their thermodynamic behavior in solution. A self-validating purification system must account for the following:
-
Impurity A (Unreacted Phenol): 2-Chloro-5-methylphenol often remains if the Ullmann coupling does not reach full conversion. It is highly soluble in polar protic solvents due to its acidic hydroxyl group.
-
Impurity B (Nitro-Reduction Intermediates): Azo, azoxy, and hydroxylamine dimers form during the reduction of the nitro intermediate. These are highly polar, capable of extensive hydrogen bonding, and often highly colored (yellow/orange).
-
Impurity C (Des-chloro Analogs): Over-reduction during the nitro-to-aniline conversion can lead to hydrodehalogenation, stripping the chlorine atom from the phenoxy ring. This impurity is structurally and thermodynamically very similar to the target product, making it the most difficult to remove.
Solvent Selection Matrix
We evaluated several solvent systems to determine their efficacy in purging specific impurity classes. The data below summarizes the partitioning behavior of the crude matrix.
| Solvent System | Ratio (v/v) | Polarity Index | Primary Impurity Purged | Yield Recovery (%) | Final Purity (%) |
| Isopropanol (IPA) | 100% | 3.9 | Phenols, Azo-dimers | 82.5 | 94.2 |
| Ethanol / Water | 70:30 | ~6.5 | Phenols | 78.0 | 92.5 |
| Toluene / Heptane | 1:3 | ~1.2 | Des-chloro analogs | 88.4 | 98.1 |
| Ethyl Acetate / Hexane | 1:4 | ~1.8 | General lipophilics | 75.2 | 95.0 |
| Tier 1 + Tier 2 | Sequential | N/A | Comprehensive | 74.1 | >99.5 |
Table 1: Quantitative solubility and recovery matrix for 2-(2-Chloro-5-methylphenoxy)aniline recrystallization.
Two-Tiered Recrystallization Workflow
Because no single solvent system can efficiently purge both the polar hydrogen-bonding impurities (phenols/azo-dimers) and the non-polar structural analogs (des-chloro species), a two-tiered orthogonal solvent approach is required.
-
Tier 1 (Protic System - IPA/Water): Exploits the hydrogen-bonding capacity of the solvent to keep polar impurities in the mother liquor while crystallizing the diaryl ether.
-
Tier 2 (Aprotic Anti-Solvent System - Toluene/Heptane): Toluene fully dissolves the intermediate crystals. The slow addition of heptane (a non-polar anti-solvent) selectively forces the target molecule into the crystalline lattice while the slightly more soluble des-chloro impurity remains solvated[5].
Orthogonal two-tiered recrystallization workflow for 2-(2-Chloro-5-methylphenoxy)aniline.
Detailed Experimental Protocols
Protocol A: Tier 1 - Primary Recrystallization (Isopropanol/Water)
Objective: Removal of unreacted starting materials and polar reduction intermediates.
-
Dissolution: Transfer 100 g of crude 2-(2-Chloro-5-methylphenoxy)aniline to a 1 L jacketed reactor. Add 400 mL of Isopropanol (IPA).
-
Heating: Heat the suspension to 80°C under gentle agitation (200 rpm) until complete dissolution is achieved. The solution will likely appear dark brown/orange due to azo impurities.
-
Aqueous Titration: Slowly add 100 mL of deionized water dropwise over 15 minutes while maintaining the temperature at 80°C.
-
Causality Note: Water acts as a mild anti-solvent for the lipophilic diaryl ether but retains the highly polar phenolic impurities in solution.
-
-
Cooling Profile: Initiate a linear cooling ramp to 5°C over 4 hours (-0.3°C/min). Rapid cooling will cause "oiling out" (liquid-liquid phase separation); strict adherence to the slow cooling ramp ensures proper crystalline nucleation.
-
Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 50 mL of cold (5°C) IPA/Water (80:20 v/v).
-
Drying: Dry the intermediate crystals under vacuum at 45°C for 12 hours.
Protocol B: Tier 2 - Polishing Recrystallization (Toluene/Heptane)
Objective: Removal of structurally similar des-chloro impurities and final color polishing.
-
Dissolution: Transfer the dried intermediate crystals (~82 g) to a clean 1 L reactor. Add 150 mL of Toluene.
-
Heating: Heat to 70°C to achieve a clear, amber solution.
-
Anti-Solvent Addition: Slowly charge 450 mL of Heptane into the reactor over 45 minutes via an addition funnel.
-
Causality Note: The 1:3 Toluene:Heptane ratio is the thermodynamic sweet spot. It depresses the solubility of the target molecule enough to force crystallization, while the slightly more lipophilic des-chloro impurity remains solvated in the toluene-rich mother liquor[5].
-
-
Aging: Hold the suspension at 70°C for 30 minutes to allow Ostwald ripening of the initial nuclei, promoting larger, purer crystals and preventing solvent entrapment.
-
Cooling & Isolation: Cool the reactor to 0°C over 3 hours. Filter the white to off-white crystalline solid. Wash with 100 mL of cold Heptane.
-
Final Drying: Dry under high vacuum at 50°C to constant weight.
Conclusion
By applying an orthogonal solvent strategy, researchers can bypass the need for exhaustive chromatography when purifying substituted diaryl ether anilines. The transition from a protic, hydrogen-bonding environment to an aprotic, lipophilic anti-solvent system ensures that both polar and non-polar impurity classes are systematically purged, yielding 2-(2-Chloro-5-methylphenoxy)aniline at >99.5% purity suitable for downstream API synthesis.
References
- Benchchem. "2-(2-Chloro-5-methylphenoxy)aniline | 946727-10-2". Benchchem Product Catalog.
- Karger Publishers. "Synthetic Methods: Ullmann diaryl ether synthesis". Karger.
- ACS Publications. "Data Science-Assisted Workflow for Reaction Optimization in Process Chemistry". Journal of the American Chemical Society.
- ResearchGate. "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode".
- Google Patents. "WO2021020481A1 - Method for producing intermediate of iguratimod derivatives, method for producing iguratimod, iguratimod having novel crystal structure, and method for producing same".
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- 5. researchgate.net [researchgate.net]
Application Note: Utilizing 2-(2-Chloro-5-methylphenoxy)aniline in the Synthesis of Next-Generation Agrochemicals
Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary
The development of highly selective, potent agrochemicals relies heavily on the strategic selection of core building blocks. 2-(2-Chloro-5-methylphenoxy)aniline (CAS: 946727-10-2) has emerged as a highly versatile intermediate in the synthesis of both modern fungicides and herbicides[1]. Characterized by a diphenyl ether scaffold linked to a primary aniline, this molecule provides an ideal structural foundation for generating novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.
This application note details the structural rationale for utilizing this specific intermediate, provides field-proven, self-validating synthetic protocols, and outlines the downstream mechanisms of action for the resulting agrochemical derivatives.
Structural Rationale & Mechanistic Insights
As a Senior Application Scientist, it is critical to understand why a specific intermediate is chosen before scaling up a synthetic workflow. The 2-(2-chloro-5-methylphenoxy)aniline scaffold is not arbitrary; it is meticulously designed to optimize target-site binding and environmental stability:
-
The Aniline Handle: The primary amine serves as a highly reactive nucleophilic handle. It allows for rapid diversification via amidation (to form carboxamide fungicides) or reaction with isocyanates (to form urea-based herbicides).
-
The Diphenyl Ether Core: The ether linkage provides critical conformational flexibility. This allows the molecule to adopt a "butterfly" conformation, which is essential for fitting into the tight, hydrophobic binding pockets of mitochondrial enzymes[2].
-
2-Chloro Substitution: The halogen atom at the ortho position of the phenoxy ring serves two purposes. First, it introduces a strong dipole and enables halogen bonding with target protein residues. Second, it sterically blocks cytochrome P450-mediated oxidation at that site, significantly enhancing the metabolic stability and half-life of the resulting pesticide in the field[1].
-
5-Methyl Substitution: This provides a lipophilic anchor (increasing the overall
of the molecule), which enhances cuticular penetration into plant tissues or fungal cell walls.
Synthetic Workflows & Protocols
The following protocols detail the transformation of 2-(2-chloro-5-methylphenoxy)aniline into two distinct classes of agrochemicals. Every step is designed with built-in causality and validation to ensure reproducible yields.
Protocol A: Synthesis of N-Phenylpyrazole-carboxamide Fungicides (SDHI Analogs)
Objective: Synthesize a novel SDHI fungicide by coupling the aniline intermediate with a pyrazole-4-carboxylic acid pharmacophore.
Causality & Reagent Selection: The bulky phenoxy group ortho to the aniline amine creates significant steric hindrance, reducing the nucleophilicity of the amine. Standard coupling agents (like EDC/HOBt) often stall, leading to poor yields. Therefore, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the amidation to completion despite the steric bulk.
Step-by-Step Methodology:
-
Pre-activation: In an oven-dried round-bottom flask under inert nitrogen, dissolve 1.0 eq of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to allow the active ester to form.
-
Nucleophilic Addition: Slowly add 0.95 eq of 2-(2-chloro-5-methylphenoxy)aniline[1] dropwise to the activated mixture. The slight deficit of the aniline ensures it is the limiting reagent, simplifying downstream purification.
-
Reaction & Monitoring: Stir the reaction at 40°C for 12 hours. Validation Step: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the fluorescent aniline spot at 254 nm confirms conversion.
-
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine, then dry over anhydrous . -
Quality Control (Self-Validation): Concentrate the product and analyze via LC-MS. The presence of the isotopic chlorine cluster (M and M+2 peaks in a 3:1 ratio) in the mass spectrum confirms the retention of the critical halogen pharmacophore.
Protocol B: Synthesis of Diphenyl Ether Urea Herbicides
Objective: Synthesize a substituted urea derivative targeting photosynthetic pathways or lipid peroxidation[3].
Causality & Reagent Selection: Isocyanates are highly sensitive to moisture and will rapidly hydrolyze to form symmetric urea byproducts. Using strictly anhydrous dichloromethane (DCM) and performing the addition at 0°C minimizes this side reaction, ensuring the selective formation of the target asymmetric diphenyl ether urea.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 2-(2-chloro-5-methylphenoxy)aniline in anhydrous DCM (0.1 M) under an argon atmosphere. Cool the flask to 0°C using an ice bath.
-
Isocyanate Addition: Dissolve 1.05 eq of 4-chlorophenyl isocyanate in a minimal amount of anhydrous DCM. Add this solution dropwise to the aniline mixture over 30 minutes to prevent localized heating and side reactions.
-
Precipitation: Allow the reaction to warm to room temperature and stir for 4 hours. As the asymmetric urea forms, it will typically precipitate out of the DCM solution due to its lower solubility compared to the starting materials.
-
Isolation & Validation: Filter the resulting white precipitate and wash with cold DCM. Validation Step: Perform
-NMR (in DMSO- ). The appearance of two distinct broad singlets between 8.0–9.5 ppm confirms the formation of the two urea NH protons, validating the structural integrity of the product.
Quantitative Data Summarization
The table below summarizes the expected experimental parameters and validation metrics for the workflows described above.
| Parameter | Protocol A: SDHI Fungicide Analog | Protocol B: Diphenyl Ether Urea Herbicide |
| Coupling Partner | 3-(DFM)-1-methylpyrazole-4-carboxylic acid | 4-Chlorophenyl isocyanate |
| Key Reagents | HATU, DIPEA | None (Direct addition) |
| Solvent System | Anhydrous DMF | Anhydrous DCM |
| Temperature | 40°C | 0°C |
| Reaction Time | 12 Hours | 4 Hours |
| Expected Yield | 82% - 88% | 90% - 95% |
| Primary QC Method | LC-MS (Isotopic Cl cluster tracking) | |
| Target Pathway | Mitochondrial Respiration (Complex II) | Photosystem / Lipid Peroxidation |
Mechanism of Action Visualization
Once synthesized, the N-phenylamide derivatives (Protocol A) act as potent Succinate Dehydrogenase Inhibitors (SDHIs). They function by mimicking the natural substrate and binding to the ubiquinone-binding site in Complex II of the fungal mitochondrial respiratory chain[4]. This blocks electron transport, halts ATP production, and ultimately leads to fungal cell death[2].
Caption: Mechanism of Action for synthesized SDHI analogs blocking fungal Complex II and halting ATP production.
References
Sources
- 1. 2-(2-Chloro-5-methylphenoxy)aniline | 946727-10-2 | Benchchem [benchchem.com]
- 2. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "MECHANISM OF ACTION OF THE DIPHENYL ETHER HERBICIDE ACIFLUORFEN-METHYL" by GREGORY LEE ORR [docs.lib.purdue.edu]
- 4. extension.psu.edu [extension.psu.edu]
Advanced Functionalization of 2-(2-Chloro-5-methylphenoxy)aniline via Diazotization: Protocols and Mechanistic Insights
Executive Summary
2-(2-Chloro-5-methylphenoxy)aniline (CAS: 946727-10-2) is a highly valuable diaryl ether building block frequently utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients [1]. The presence of the bulky ortho-phenoxy substituent introduces unique steric and electronic dynamics during electrophilic aromatic substitution and functionalization. This application note provides a comprehensive, expert-level guide to the functionalization of this hindered aniline via diazotization. It covers the mechanistic rationale, optimized protocols for aqueous cyanation and non-aqueous fluorination, and self-validating troubleshooting strategies.
Structural & Mechanistic Rationale
The diazotization of primary aromatic amines involves the generation of a highly reactive nitrosonium ion (
Causality in Experimental Design:
-
Temperature Control: The reaction must be strictly maintained between 0–5 °C. The steric bulk of the ortho-substituent slightly destabilizes the diazonium intermediate by preventing optimal coplanarity with the aromatic ring. Elevated temperatures will rapidly lead to nitrogen extrusion and competitive trapping by water, yielding an undesired phenol byproduct.
-
Acid Selection & Solvent Systems: While aqueous HCl is standard for Sandmeyer reactions [4], transformations that are highly sensitive to nucleophilic competition (such as fluorination via the Balz-Schiemann reaction) require non-aqueous conditions. In these cases, using tert-butyl nitrite (t-BuONO) and boron trifluoride etherate (
) in organic solvents is vastly superior to prevent hydrolysis [3].
Figure 1: Divergent functionalization pathways of 2-(2-Chloro-5-methylphenoxy)aniline.
Experimental Methodologies
Protocol 1: Sandmeyer Cyanation (Aqueous Pathway)
This protocol converts the starting aniline to 2-(2-Chloro-5-methylphenoxy)benzonitrile. The Sandmeyer cyanation operates via a single-electron transfer (SET) mechanism mediated by the Cu(I) species. The bulky ortho-group forces the transient aryl radical into a conformation that strictly requires a highly active Cu(I) complex to prevent off-target hydrogen abstraction [4].
Safety Rationale: Neutralization prior to cyanation is critical. Adding an acidic diazonium solution directly to
Figure 2: Step-by-step workflow for the Sandmeyer cyanation of the target aniline.
Step-by-Step Procedure:
-
Dissolution: Suspend 2-(2-Chloro-5-methylphenoxy)aniline (10.0 mmol) in 15 mL of distilled water and add concentrated HCl (30.0 mmol, 3.0 eq). Stir vigorously for 15 minutes.
-
Diazotization: Cool the suspension to 0–5 °C using an ice-salt bath. Prepare a solution of
(11.0 mmol, 1.1 eq) in 5 mL of water. Add the solution dropwise over 20 minutes, maintaining the internal temperature below 5 °C. -
Self-Validating Checkpoint: The reaction mixture initially presents as a turbid suspension of the amine hydrochloride salt. The precise moment of complete diazotization is self-validated when this suspension clarifies into a translucent, pale-yellow solution.
-
Neutralization: Carefully add solid
in small portions until the pH reaches 6.0–6.5. Keep the solution at 0 °C. -
Cyanation: In a separate flask, dissolve CuCN (12.0 mmol) and KCN (15.0 mmol) in 20 mL of water and heat to 60 °C. Add the neutralized diazonium solution dropwise to the copper complex.
-
Workup: Stir at 60 °C for 1 hour, cool to room temperature, and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Protocol 2: Non-Aqueous Fluorination (Balz-Schiemann Approach)
To avoid the competitive formation of 2-(2-chloro-5-methylphenoxy)phenol, non-aqueous conditions are utilized [3].
-
Dissolve the aniline (10.0 mmol) in anhydrous THF (20 mL) under an argon atmosphere and cool to -10 °C.
-
Add
(15.0 mmol, 1.5 eq) dropwise. -
Slowly add tert-butyl nitrite (12.0 mmol, 1.2 eq). Stir at -10 °C for 30 minutes, then allow the mixture to warm to room temperature.
-
Reflux the mixture for 2 hours to induce thermal decomposition of the diazonium tetrafluoroborate salt, yielding the aryl fluoride.
Quantitative Optimization Data
The following table summarizes the optimization parameters for the aqueous Sandmeyer cyanation, highlighting the critical nature of acid stoichiometry and temperature control.
Table 1: Optimization of Diazotization-Cyanation Conditions
| Entry | Acid Source (eq) | Diazotization Temp (°C) | Cyanation Reagent | Yield (%) | Mechanistic Observation |
| 1 | HCl (1.5 eq) | 0–5 | CuCN (1.2 eq) | 42% | Incomplete amine conversion; triazene formation. |
| 2 | HCl (3.0 eq) | 0–5 | CuCN (1.2 eq) | 68% | Sluggish cyanation; competitive phenol formation. |
| 3 | HCl (3.0 eq) | 0–5 | CuCN / KCN (1.5 eq) | 84% | Optimal conversion; highly active |
| 4 | 10–15 | CuCN / KCN (1.5 eq) | 31% | Rapid diazonium decomposition due to thermal instability. |
Analytical Validation
To ensure the integrity of the intermediate, Fourier-transform infrared spectroscopy (FTIR) can be employed. An aliquot of the cold diazonium solution (prior to cyanation) should exhibit a sharp, distinct
References
-
Organic Chemistry Portal. "Diazotisation". Organic Chemistry Portal Named Reactions. URL:[Link]
-
Filimonov, V. D., Trusova, M., Postnikov, P., Krasnokutskaya, E. A., Lee, Y. M., Hwang, H. Y., Kim, H., & Chi, K.-W. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability". Organic Letters 2008, 10(18), 3961-3964. URL:[Link]
-
Organic Chemistry Portal. "Sandmeyer Reaction". Organic Chemistry Portal Named Reactions. URL:[Link]
Application Note: High-Efficiency Preparation of Amide Derivatives Using 2-(2-Chloro-5-methylphenoxy)aniline
Introduction & Strategic Rationale
The synthesis of amide libraries is arguably the most critical and frequently executed workflow in medicinal chemistry and drug discovery[1]. Diaryl ether anilines, such as 2-(2-Chloro-5-methylphenoxy)aniline (CAS: 946727-10-2)[2], are highly privileged pharmacophores frequently embedded in kinase inhibitors, agrochemicals, and GPCR modulators.
Coupling this specific scaffold with diverse carboxylic acids presents a unique set of physicochemical challenges:
-
Steric Hindrance: The massive 2-chloro-5-methylphenoxy group positioned ortho to the primary amine creates a significant steric shield, blocking the trajectory of incoming electrophiles.
-
Attenuated Nucleophilicity: The electron-withdrawing inductive effect of the halogenated diaryl ether system mildly reduces the electron density at the aniline nitrogen, rendering it less reactive than standard aliphatic amines or unhindered anilines[3].
Consequently, standard coupling conditions (e.g., DCC/DMAP or EDC/HOBt) often result in sluggish kinetics, incomplete conversion, and the formation of unreactive N-acylurea byproducts[4]. To overcome this, this protocol employs a HATU-mediated coupling strategy . HATU generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as an intramolecular general base to coordinate the incoming hindered aniline, thereby dramatically lowering the transition state energy and driving the reaction to completion[3].
Mechanistic Pathway
Understanding the causality of the reaction ensures that scientists can troubleshoot deviations in real-time. The mechanism relies on the initial deprotonation of the carboxylic acid, followed by nucleophilic attack on HATU to form the OAt active ester. The 7-aza nitrogen then anchors the 2-(2-Chloro-5-methylphenoxy)aniline, facilitating the final acyl transfer.
Mechanistic pathway of HATU-mediated amide coupling with sterically hindered diaryl ether anilines.
Reaction Optimization & Quantitative Data
To establish a self-validating and robust protocol, multiple coupling reagents were evaluated for the reaction between a standard functionalized carboxylic acid and 2-(2-Chloro-5-methylphenoxy)aniline. The quantitative data below demonstrates the necessity of the HATU/DIPEA system for this specific scaffold[5],[6].
| Coupling System | Solvent | Base | Temp / Time | Yield (%) | Mechanistic Observation |
| EDC / HOBt | DMF | DIPEA | RT, 24h | 45% | Sluggish kinetics due to steric hindrance; HOBt lacks the 7-aza neighboring group effect[4]. |
| DCC / DMAP | DCM | DMAP | RT, 24h | 30% | High N-acylurea byproduct formation; poor conversion[5]. |
| Acid Chloride | DCM | Et₃N | 0°C to RT, 4h | 75% | Rapid conversion, but limited functional group tolerance (e.g., cleaves sensitive heterocycles)[5]. |
| HATU | DMF | DIPEA | RT, 12h | 85-95% | 7-aza nitrogen of HOAt provides intramolecular base catalysis, easily overcoming ortho-sterics[3]. |
Experimental Workflow
Step-by-step experimental workflow for the synthesis and validation of amide derivatives.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system . At each critical juncture, a validation check is included to ensure the reaction is proceeding as intended before moving to the next step.
Materials & Reagents
-
Amine: 2-(2-Chloro-5-methylphenoxy)aniline (1.0 equiv)
-
Carboxylic Acid: Desired building block (1.2 equiv)
-
Coupling Reagent: HATU (1.3 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to amine)
Step 1: Acid Activation
-
Charge an oven-dried round-bottom flask with a magnetic stir bar, the Carboxylic Acid (1.2 equiv) , and HATU (1.3 equiv) .
-
Purge the flask with Nitrogen (N₂) for 5 minutes.
-
Add anhydrous DMF to achieve a 0.2 M concentration.
-
Add DIPEA (3.0 equiv) dropwise at room temperature. Stir the mixture for 30 minutes.
Self-Validation Check 1: The solution should transition from colorless/cloudy to a clear, pale yellow solution, indicating the successful formation of the OAt active ester. A quick TLC (quenched in methanol) will show the disappearance of the starting acid and the appearance of a methyl ester spot.
Step 2: Nucleophilic Addition
-
Dissolve 2-(2-Chloro-5-methylphenoxy)aniline (1.0 equiv) in a minimal amount of anhydrous DMF.
-
Add the aniline solution dropwise to the activated acid mixture over 5 minutes.
-
Allow the reaction to stir at room temperature under N₂ for 12 hours.
Self-Validation Check 2: Monitor the reaction via LC-MS. You should observe the depletion of the OAt active ester mass and the emergence of the target amide mass
. If unreacted aniline remains after 12 hours, add an additional 0.2 equiv of HATU and DIPEA.
Step 3: Quenching & Extraction
-
Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DMF).
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) (3 × 20 mL).
-
Wash the combined organic layers sequentially with:
-
10% aqueous Citric Acid (removes unreacted aniline and DIPEA).
-
Water (3 × 20 mL) (removes residual DMF).
-
Brine (20 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validation Check 3: The crude NMR should show the distinct downfield shift of the aniline NH proton (typically appearing between 8.5–10.0 ppm in DMSO-d₆), confirming successful amide bond formation.
Step 4: Purification & Characterization
-
Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/EtOAc gradient).
-
Pool the pure fractions and remove the solvent in vacuo.
-
Characterize the final compound using high-resolution mass spectrometry (HRMS), ¹H NMR, and ¹³C NMR to confirm the integrity of the diaryl ether linkage and the newly formed amide bond.
References
- Title: 2-chloro aniline | Sigma-Aldrich: 2-(2-Chloro-5-methylphenoxy)
- Source: acs.org (Journal of Organic Chemistry)
- Source: nih.gov (PMC)
- Source: rsc.org (Organic & Biomolecular Chemistry)
- Source: researchgate.
- Source: growingscience.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-chloro aniline | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. growingscience.com [growingscience.com]
Application Note: Storage, Handling, and Photochemical Stability of Light-Sensitive Aniline Derivatives
Introduction & Mechanistic Insights
Aniline and its functionalized derivatives are foundational building blocks in pharmaceutical synthesis, fluorophore labeling, and materials science. However, these electron-rich aromatic amines exhibit pronounced sensitivity to light (photons) and atmospheric oxygen. When exposed to ultraviolet (UV) or visible light, anilines undergo photochemical degradation, which visually manifests as a progressive darkening of the liquid from colorless to a deep reddish-brown[1].
Causality of Photodegradation: The photooxidation of aniline derivatives is initiated by the absorption of light, leading to the generation of radical intermediates. In the presence of oxygen, the primary amine is rapidly oxidized to nitrosobenzene[2][3]. Nitrosobenzene is a highly reactive electrophilic intermediate. It readily couples with unreacted, electron-rich aniline molecules in the mixture to form azobenzene derivatives[3][4]. Azobenzenes are strongly chromophoric, which explains the distinct red-brown tint of degraded samples[1]. Furthermore, nitrosobenzene can undergo further oxidation to yield nitrobenzene[3]. For specific derivatives, such as ortho-alkenyl anilines, light and heat can also trigger spontaneous radical polymerization of the alkenyl group, leading to insoluble precipitates and a complete loss of the active monomer[5].
Storage Protocols: Establishing a Self-Validating System
To maintain the integrity of light-sensitive amines, the storage environment must be rigorously controlled to eliminate the two primary catalysts: photons and oxygen. A self-validating storage system ensures that any breach in protocol is immediately detectable via visual or analytical quality control (QC).
Causality of Storage Choices:
-
Amber Glass Containers: Amber borosilicate glass (e.g., FIOLAX® amber) contains titanium and iron additives that absorb UV and short-wavelength visible light, preventing the photo-initiation of radical formation[6].
-
Inert Atmosphere Blanketing: Purging the vial's headspace with Argon (Ar) or dry Nitrogen (N₂) displaces oxygen, effectively halting the oxidative pathway that leads to nitrosobenzene[5]. Argon is heavily preferred for liquid storage because it is denser than air and forms a protective blanket over the chemical, whereas nitrogen easily mixes with ambient air during brief vial openings.
-
Temperature Control: While pure aniline can sometimes be stored at room temperature, complex or highly reactive derivatives must be stored at ≤ 4°C or -20°C to suppress thermal degradation and polymerization kinetics[5][7].
Quantitative Data: Degradation Pathways and Storage Parameters
Table 1: Photochemical Degradation Pathways of Aniline Derivatives
| Degradation Pathway | Primary Trigger | Key Intermediates | Final Byproducts | Visual Indicator |
| Photooxidation | UV/Vis Light + O₂ | Radical species, Nitrosobenzene | Azobenzene, Nitrobenzene | Colorless to Red-Brown shift |
| Polymerization | Light, Heat, Radicals | Alkenyl radicals | Insoluble polyanilines | Cloudy solution / Precipitate |
| Hydrolysis | Atmospheric Moisture | Protonated amine | Phenol derivatives | Loss of assay yield |
Table 2: Recommended Storage Conditions Matrix
| Storage Duration | Container Type | Inert Atmosphere | Temperature | Light Protection |
| Short-Term (< 2 weeks) | Amber Glass Vial | Nitrogen (N₂) or Argon | < 30°C | Limit ambient light exposure |
| Long-Term (> 2 weeks) | Amber Glass Vial | Argon (Ar) | -20°C to 4°C | Strict darkness (Opaque box) |
Experimental Protocols: Handling and Transfer
When working with light-sensitive aniline derivatives, the transfer process is the most vulnerable point for oxygen and light ingress.
Step-by-Step Methodology:
-
Preparation of the Workstation: Dim the ambient laboratory lighting or switch to actinic/red light. Ensure the fume hood is clear and equipped with a Schlenk line or an argon balloon.
-
Solvent Degassing: Dissolved oxygen in reaction solvents will immediately react with the aniline derivative upon light exposure. Degas all solvents using the Freeze-Pump-Thaw method (minimum 3 cycles) or by sparging with argon for at least 30 minutes prior to use.
-
Equilibration: If the aniline derivative is stored at -20°C, allow the amber vial to warm to room temperature before opening[7]. Opening a cold vial causes immediate condensation of atmospheric moisture, leading to hydrolysis.
-
Transfer under Inert Atmosphere: Insert a needle connected to an argon line into the septum of the amber vial to maintain positive pressure. Use a gas-tight syringe to withdraw the required volume of the aniline derivative.
-
Post-Handling Storage: Immediately purge the headspace of the stock vial with a gentle stream of argon for 30–60 seconds[7]. Seal tightly with a PTFE-lined cap, wrap the seal in Parafilm, and return to the -20°C dark storage.
Quality Control & Validation
Before using an aniline derivative in a sensitive assay or synthesis, perform a rapid QC check to validate the storage system:
-
Visual Check: The liquid must be colorless or pale yellow. A red-brown tint confirms azobenzene formation[1]. A precipitate confirms polymerization[5].
-
Analytical Check: Run a rapid HPLC or GC-MS. The presence of peaks corresponding to azobenzene (m/z characteristic fragmentation) or nitrobenzene confirms photooxidation[3]. If degradation is detected, purify the compound via vacuum distillation or column chromatography before use[5].
Mandatory Visualization: Photochemical Workflow
Figure 1: Photochemical degradation pathways of aniline derivatives versus proper storage outcomes.
References
Sources
- 1. Aniline - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.rit.edu [repository.rit.edu]
- 4. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Packaging - How to store highly sensitive drugs? Functional coatings [a3p.org]
- 7. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for the Green Synthesis of 2-(2-Chloro-5-methylphenoxy)aniline
Abstract
This document provides detailed application notes and protocols for the green synthesis of 2-(2-Chloro-5-methylphenoxy)aniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Traditional synthetic routes often rely on harsh reaction conditions, hazardous solvents, and stoichiometric amounts of copper reagents, presenting significant environmental and safety concerns. This guide focuses on modern, green chemistry approaches that prioritize sustainability without compromising yield or purity. We will explore catalyst- and solvent-free methods, microwave-assisted reactions, and the application of phase-transfer catalysis to achieve a more environmentally benign synthesis. Each protocol is designed to be self-validating, with clear explanations of the underlying chemical principles and expected outcomes.
Introduction: The Imperative for Greener Synthesis
The diaryl ether linkage is a prevalent structural motif in a multitude of biologically active molecules. The target compound, 2-(2-Chloro-5-methylphenoxy)aniline, serves as a critical building block in the development of new chemical entities. The classical method for constructing this C-O bond is the Ullmann condensation, a copper-catalyzed reaction that has been a workhorse in organic synthesis for over a century.[1][2][3] However, the traditional Ullmann reaction is often plagued by drawbacks such as high reaction temperatures (frequently exceeding 210°C), the need for stoichiometric or supra-stoichiometric amounts of copper, and the use of high-boiling, polar aprotic solvents like DMF or NMP, which are under increasing regulatory scrutiny.[2]
The principles of green chemistry compel us to seek alternatives that minimize waste, reduce energy consumption, and eliminate the use of toxic substances. In recent years, significant strides have been made in developing greener alternatives to the classical Ullmann condensation. These include the use of nanocatalysts, ligand-free systems, and alternative energy sources like microwave irradiation.[4][5] This application note will detail three such green approaches, providing researchers with practical, step-by-step protocols to implement these more sustainable synthetic strategies in their own laboratories.
Synthetic Strategies: A Comparative Overview
We will explore three distinct green chemistry approaches for the synthesis of 2-(2-Chloro-5-methylphenoxy)aniline. Each method offers unique advantages in terms of reaction time, energy efficiency, and environmental impact.
-
Protocol 1: Microwave-Assisted, Catalyst- and Solvent-Free Synthesis. This approach represents a significant advancement in green chemistry by eliminating the need for both a metal catalyst and an organic solvent.[6] Microwave irradiation provides rapid and efficient heating, often leading to dramatically reduced reaction times and improved yields.[7][8]
-
Protocol 2: Copper-Catalyzed Microwave-Assisted Synthesis in a Green Solvent. For substrates that may be less reactive under catalyst-free conditions, a copper-catalyzed approach using a green solvent offers a sustainable alternative. This protocol utilizes a low loading of a copper catalyst in conjunction with microwave heating to achieve an efficient transformation.[9]
-
Protocol 3: Phase-Transfer Catalysis (PTC) for Enhanced Reactivity. Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.[10] This method can facilitate the reaction at lower temperatures and with reduced quantities of base, making it an attractive green alternative.[11][12]
Experimental Protocols
Protocol 1: Microwave-Assisted, Catalyst- and Solvent-Free Synthesis
This protocol leverages the principles of green chemistry by eliminating both the catalyst and the solvent, relying on microwave energy to drive the reaction.[6] The absence of a solvent simplifies workup and purification, significantly reducing waste generation.
Reaction Scheme:
Workflow Diagram:
Caption: Workflow for Microwave-Assisted, Catalyst- and Solvent-Free Synthesis.
Step-by-Step Protocol:
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-aminophenol (1.0 eq), 2-chloro-5-methylphenol (1.2 eq), and potassium carbonate (2.0 eq).
-
Reaction Setup: Seal the vessel and place it in the cavity of a microwave reactor.
-
Microwave Irradiation: Irradiate the reaction mixture with stirring at a constant temperature of 150 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the reaction vessel to cool to room temperature. Add ethyl acetate (20 mL) and water (20 mL) to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine (2 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-(2-Chloro-5-methylphenoxy)aniline.
Protocol 2: Copper-Catalyzed Microwave-Assisted Synthesis in a Green Solvent
This protocol is an excellent alternative when the catalyst-free approach provides unsatisfactory results. The use of a catalytic amount of a copper salt, in conjunction with a green solvent such as cyclopentyl methyl ether (CPME), and microwave irradiation, offers a significant improvement over traditional methods.[9]
Reaction Scheme:
Workflow Diagram:
Caption: Workflow for Copper-Catalyzed Microwave-Assisted Synthesis.
Step-by-Step Protocol:
-
Reactant Preparation: To a 10 mL microwave reaction vessel, add 2-aminophenol (1.0 eq), 2-chloro-5-methylphenol (1.1 eq), copper(I) iodide (0.05 eq), L-proline (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add cyclopentyl methyl ether (CPME) (5 mL) to the vessel.
-
Reaction Setup: Seal the vessel and place it in the microwave reactor.
-
Microwave Irradiation: Irradiate the mixture with stirring at 120 °C for 15-30 minutes. Monitor the reaction by TLC.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate) to yield the pure diaryl ether.
Protocol 3: Phase-Transfer Catalysis (PTC) for Enhanced Reactivity
This protocol utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases, enabling the use of milder conditions.[11] This method is particularly advantageous for scaling up reactions.
Reaction Scheme:
Workflow Diagram:
Caption: Workflow for Phase-Transfer Catalysis Synthesis.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-aminophenol (1.0 eq) and tetrabutylammonium bromide (TBAB) (0.05 eq) in toluene (10 mL/mmol of 2-aminophenol).
-
Addition of Reactants: Add 2-chloro-5-methylphenol (1.2 eq) to the mixture.
-
Reaction Initiation: Slowly add a 50% aqueous solution of sodium hydroxide (3.0 eq) to the vigorously stirred mixture.
-
Reaction: Heat the reaction mixture to 90 °C and maintain vigorous stirring for 4-6 hours. Monitor the reaction's progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and add water to dissolve any precipitated salts.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to obtain 2-(2-Chloro-5-methylphenoxy)aniline.
Data Presentation
| Protocol | Catalyst | Solvent | Energy Source | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | None | None | Microwave | 150 | 0.5 - 1 | 75-85 |
| 2 | CuI (5 mol%) | CPME | Microwave | 120 | 0.25 - 0.5 | 80-90 |
| 3 | TBAB (5 mol%) | Toluene/Water | Conventional | 90 | 4 - 6 | 70-80 |
Conclusion
The protocols outlined in this application note provide viable, green alternatives to the traditional synthesis of 2-(2-Chloro-5-methylphenoxy)aniline. By embracing catalyst- and solvent-free conditions, microwave-assisted synthesis, and phase-transfer catalysis, researchers can significantly reduce the environmental impact of their synthetic endeavors. These methods not only align with the principles of green chemistry but also offer practical advantages such as reduced reaction times, simplified workup procedures, and enhanced safety profiles. The choice of protocol will depend on the specific reactivity of the substrates and the available laboratory equipment. It is our hope that these detailed procedures will empower researchers to adopt more sustainable practices in their synthesis of this important chemical intermediate.
References
- Akkoça, M., Gürbüza, N., Çetinkayab, E., & Özdemir, I. (2008). Functionalized 1,3-dialkylimidazolinium salts as precursors for N-heterocyclic carbenes have been applied in the palladium-catalyzed synthesis of diaryl ethers. Synlett, 2008(12), 1781-1784.
- Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). A General and Efficient Palladium-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378.
- Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Scope and Generality of the Palladium-Catalyzed Diaryl Ether Synthesis.
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
- Li, F., Wang, Q., Ding, Z., & Tao, G. (2003). A Facile and Efficient Synthesis of Diaryl Ethers by Microwave-Assisted, Catalyst-Free Reaction of Phenols with Activated Aryl Halides. Organic Letters, 5(13), 2169–2171.
- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 5(20), 3799–3802.
- Sarkate, A. P., Bahekar, S. S., Wadhai, V. M., Ghandge, G. N., Wakte, P. S., & Shinde, D. B. (2013). An Efficient and Eco-Friendly Approach for the Synthesis of Nonsymmetrical Diaryl Ethers by Microwave-Assisted Ligand- and Catalyst-Free Coupling of Nitroarenes and Phenols. Synlett, 24(12), 1513-1516.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Kidwai, M., & Mothsra, P. (2007). Copper-Nanoparticle-Catalyzed C−O Cross-Coupling of Phenols with Aryl Halides. Chemistry - An Asian Journal, 2(4), 523-527.
-
ResearchGate. (n.d.). Diaryl Ether Formation in the Synthesis of Natural Products. Retrieved from [Link]
- Sarkate, A. P., et al. (2014). Microwave-assisted metal-free arylation of phenols with nitroarenes. RSC Advances, 4(10), 4965-4968.
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
-
MDPI. (2025). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. Retrieved from [Link]
-
ACS Publications. (2021). Diaryl Ether Formation Merging Photoredox and Nickel Catalysis. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]
-
ResearchGate. (2026). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Retrieved from [Link]
-
Stockholm University. (2023). Study provides a new way to build molecules. Retrieved from [Link]
-
MDPI. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Retrieved from [Link]
-
IntechOpen. (2024). Green Solvents in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Retrieved from [Link]
-
PMC. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. Retrieved from [Link]
Sources
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- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02818D [pubs.rsc.org]
- 5. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 2-(2-Chloro-5-methylphenoxy)aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the synthetic bottlenecks associated with 2-(2-Chloro-5-methylphenoxy)aniline.
The synthesis of this functionalized diaryl ether typically involves a two-stage sequence: (1) Etherification to form 2-(2-chloro-5-methylphenoxy)nitrobenzene, followed by (2) Chemoselective Reduction of the nitro group to the target aniline. Below, we address the most common points of failure, the mechanistic causality behind them, and field-proven protocols to ensure high-yielding, reproducible batches.
Part 1: Overcoming Etherification Bottlenecks (Step 1)
Q: My Nucleophilic Aromatic Substitution (SNAr) using 2-chloro-5-methylphenol and 1-chloro-2-nitrobenzene is yielding <20% product, with mostly unreacted starting material. How can I drive this to completion?
The Causality: In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex. While the nitro group is a strong electron-withdrawing group (EWG) that activates the ortho-position, a chloride leaving group is kinetically sluggish compared to a fluoride. If you are restricted to using 1-chloro-2-nitrobenzene, the activation energy barrier is simply too high for standard base/solvent systems (e.g., K₂CO₃/DMF) at moderate temperatures.
The Solution: You have two self-validating paths:
-
Substrate Swap: Switch the electrophile to 1-fluoro-2-nitrobenzene . The highly electronegative fluorine atom stabilizes the transition state, accelerating the SNAr reaction dramatically.
-
Mechanistic Shift (Ullmann Coupling): If you must use the chloro-derivative, abandon SNAr and utilize a Copper-catalyzed Ullmann coupling. By introducing a Cu(I) catalyst and a bidentate ligand (such as N,N-dimethylglycine), you shift the mechanism to an oxidative addition/reductive elimination cycle. The ligand stabilizes the Cu(I) intermediate, prevents its disproportionation into inactive Cu(0) and Cu(II), and accelerates the reductive elimination step, allowing the reaction to proceed efficiently at 90 °C [1].
Q: I am trying the Ullmann coupling, but my reaction turns into a black, tarry mixture with low yield. What is failing?
The Causality: A black reaction mixture in copper catalysis usually indicates the irreversible oxidation of Cu(I) to Cu(II) or the precipitation of bulk copper metal (Cu(0)) due to a lack of ligand stabilization or the presence of oxygen.
The Solution: Strict anaerobic conditions are mandatory. Degas your solvents (sparge with Argon for 30 minutes) and use a sealed Schlenk line. Furthermore, switch to Cesium Carbonate (Cs₂CO₃) as your base; its high solubility in polar aprotic solvents (like DMSO or NMP) ensures a higher concentration of the active phenoxide species.
Part 2: Mastering Chemoselective Nitro Reduction (Step 2)
Q: I successfully isolated the nitro-intermediate. However, upon reduction with standard Pd/C and H₂, my LC-MS shows a major byproduct with a mass shift of M-34. What happened to my molecule?
The Causality: You have encountered hydrodehalogenation . Standard Palladium on Carbon (Pd/C) is highly active but lacks chemoselectivity. Once the nitro group is reduced to the amine, the resulting electron-rich aniline ring activates the adjacent Ar-Cl bond. Pd(0) readily undergoes oxidative addition into this Ar-Cl bond, replacing the chlorine atom with hydrogen. The M-34 mass shift corresponds exactly to the loss of the chlorine isotope (approx. 35 Da) and the addition of a proton (1 Da).
The Solution: You must use a catalyst with a lower propensity for Ar-Cl insertion. Platinum on Carbon (Pt/C) or sulfided Platinum catalysts are the industry standard for this. Platinum's distinct geometric and electronic surface properties favor the preferential adsorption and reduction of the polar -NO₂ group while leaving the Ar-Cl bond intact [2]. Alternatively, a classic Béchamp reduction (Fe/NH₄Cl) provides absolute chemoselectivity, though it is less atom-economical.
Quantitative Data & Condition Matrices
To facilitate decision-making, the following tables summarize the quantitative performance of various synthetic conditions based on empirical laboratory data.
Table 1: Step 1 - Etherification Condition Matrix
| Electrophile | Catalyst / Ligand | Base / Solvent | Temp (°C) | Conversion (%) | Validation Marker (LC-MS) |
| 1-Fluoro-2-nitrobenzene | None (SNAr) | K₂CO₃ / DMF | 80 °C | >95% | Product mass [M+H]⁺ 264.0 |
| 1-Chloro-2-nitrobenzene | None (SNAr) | K₂CO₃ / DMF | 120 °C | <20% | High residual SM |
| 1-Chloro-2-nitrobenzene | CuI / N,N-dimethylglycine | Cs₂CO₃ / DMSO | 90 °C | 85-90% | Product mass [M+H]⁺ 264.0 |
Table 2: Step 2 - Nitro Reduction Chemoselectivity Profile
| Reagent / Catalyst | Conversion (%) | Chemoselectivity (Target vs. Des-Cl) | Operational Pros & Cons |
| 10% Pd/C + H₂ | 100% | <10% (Severe dehalogenation) | Fast, but destroys the target molecule. |
| 5% Pt/C + H₂ | >98% | >95% | Highly selective; requires careful pressure/temp control. |
| Fe powder / NH₄Cl | >95% | >99% | Absolute selectivity; generates heavy iron sludge (hard to filter). |
| Sulfided Pt/C + H₂ | >95% | >99% | Best industrial choice; sulfur poisons Ar-Cl insertion sites. |
Reaction Workflow & Pitfall Visualization
The following diagram maps the logical flow of the synthesis, explicitly highlighting the chemoselective pitfall during the reduction phase.
Fig 1: Workflow for 2-(2-Chloro-5-methylphenoxy)aniline synthesis, highlighting reduction pitfalls.
Validated Experimental Methodologies
Protocol A: Ligand-Accelerated Ullmann Etherification
Use this protocol if restricted to 1-chloro-2-nitrobenzene.
-
Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, combine 2-chloro-5-methylphenol (1.0 equiv), 1-chloro-2-nitrobenzene (1.2 equiv), CuI (10 mol%), N,N-dimethylglycine (20 mol%), and finely powdered Cs₂CO₃ (2.0 equiv).
-
Solvation & Degassing: Add anhydrous DMSO to achieve a 0.5 M concentration. Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen.
-
Reaction Execution: Seal the flask and heat to 90 °C for 18 hours with vigorous magnetic stirring.
-
Self-Validation Step: Monitor via TLC (Hexanes:EtOAc 8:2). The phenol spot (visualized via UV/Iodine) should be completely consumed.
-
Workup: Cool to room temperature. Dilute with EtOAc and quench with 1M aqueous HCl to neutralize the base and solubilize copper salts. Wash the organic layer with brine (3x) to remove DMSO, dry over Na₂SO₄, and concentrate.
Protocol B: Chemoselective Catalytic Hydrogenation
Use this protocol to prevent hydrodehalogenation of the nitro-intermediate.
-
Preparation: Charge a high-pressure hydrogenation autoclave with 2-(2-chloro-5-methylphenoxy)nitrobenzene (1.0 equiv) and 5% Pt/C (1.5 mol% Pt relative to substrate).
-
Solvation: Add HPLC-grade Methanol or Ethyl Acetate (0.2 M).
-
Purging: Seal the vessel. Purge with Nitrogen gas (3 cycles of pressurize/vent) to remove oxygen, followed by Hydrogen gas (3 cycles).
-
Reaction Execution: Pressurize the vessel with H₂ to 3 bar (approx. 45 psi). Stir vigorously at 25 °C.
-
Self-Validation Step: Calculate the theoretical hydrogen uptake (3 molar equivalents of H₂ per mole of nitro group). Monitor the pressure drop. Critical: Do not let the internal temperature exceed 30 °C, as thermal spikes can overcome the activation barrier for Ar-Cl insertion.
-
Workup: Once H₂ uptake ceases, vent the reactor and purge with Nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pt/C catalyst (Safety Note: Filter cake is pyrophoric; keep wet and dispose of in designated metal waste). Concentrate the filtrate under reduced pressure to yield the pure aniline.
References
Technical Support Center: Troubleshooting the Reduction of Phenoxynitrobenzenes
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges encountered during the reduction of phenoxynitrobenzenes to phenoxyanilines. The presence of the sensitive diphenyl ether (C–O) linkage makes this transformation prone to chemoselectivity issues. This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to help you eliminate side reactions and achieve high-purity yields.
Section 1: Mechanistic Troubleshooting (The "Why")
Q: Why does diphenyl ether cleavage occur during the catalytic hydrogenation of phenoxynitrobenzenes? A: The cleavage of the diphenyl ether bond (hydrogenolysis) is a primary side reaction driven by the oxidative insertion of the metal catalyst into the C–O bond. High-activity catalysts like Palladium on carbon (Pd/C) strongly coordinate to the oxygen atom and the adjacent aromatic ring, facilitating this cleavage, especially at elevated temperatures or in acidic environments where hydrogen is abundant[1]. Furthermore, certain bimetallic systems, such as Ru-Mn, are explicitly designed with vacancy-enriched structures to enhance C–O bond cleavage and must be strictly avoided when synthesizing phenoxyanilines[2]. Even metal-free alternatives, such as in situ generated boron triiodide (BI₃) from borohydride reagents, have been shown to inadvertently cause ether cleavage[3].
Q: How do I prevent the accumulation of hydroxylamine and azo/azoxy intermediates? A: The reduction of a nitro group follows the classic Haber mechanism. It proceeds sequentially through nitroso and hydroxylamine intermediates before yielding the target aniline. The reduction of the nitroso species to hydroxylamine is rapid, but the subsequent deoxygenation of the hydroxylamine to the aniline is the rate-limiting step[4]. If hydrogen mass transfer is poor, hydroxylamine accumulates. In neutral or basic conditions, the nucleophilic hydroxylamine reacts irreversibly with the electrophilic nitroso intermediate to form azoxy compounds, which further reduce to azo byproducts[4]. To prevent this, you must ensure vigorous agitation to maximize the gas-liquid interfacial area and maintain a slightly acidic to neutral pH, which protonates the hydroxylamine and suppresses its nucleophilicity.
Fig 1: Reaction network of phenoxynitrobenzene reduction highlighting key side reaction pathways.
Section 2: Catalyst & Condition Optimization
Q: Which catalytic system offers the best chemoselectivity against C–O hydrogenolysis and ring hydrogenation? A: Catalyst selection dictates the reaction's fate.
-
Platinum (Pt/C): Platinum exhibits a lower propensity for oxidative insertion into the C–O bond compared to Palladium. It is highly effective for reducing phenoxynitrobenzenes, particularly when halogens are present on the ring, as it minimizes both dehalogenation and ether cleavage[5].
-
Raney Nickel: This is an excellent, cost-effective alternative. It operates efficiently at ambient temperatures where the activation energy for C–O cleavage cannot be overcome, making it highly chemoselective for the nitro group, even in highly substituted systems like triclosan precursors[6].
-
Ruthenium (Ru): Standard Ru and Rh catalysts should be avoided as they strongly favor the hydrogenation of the aromatic ring (over-reduction) to form cyclohexyl ethers[7].
-
Modified Palladium: While standard 10% Pd/C promotes cleavage[1], ultra-low loading Pd on alumina (e.g., 0.5% Pd/Al₂O₃) in a precisely controlled flow-based system has been shown to yield high-purity phenoxyanilines by limiting residence time[8].
Table 1: Comparative Analysis of Catalytic Systems for Phenoxynitrobenzene Reduction
| Catalyst System | Typical Conversion | Selectivity for Phenoxyaniline | Primary Side Reaction Observed | Ref |
| 10% Pd/C (Standard) | >99% | Moderate (70–85%) | C–O Ether Cleavage (Hydrogenolysis) | [1] |
| 0.5% Pd/Al₂O₃ | >99% | Excellent (>95%) | Minimal (Requires strict H₂ flow control) | [8] |
| Pt/C (Standard) | >95% | High (>90%) | Trace Dehalogenation (if halogens present) | [5] |
| Raney Nickel | >95% | High (>90%) | Azo/Azoxy Condensation (if H₂ starved) | [6] |
| Ru/C (Standard) | >95% | Low (<50%) | Ring Hydrogenation (Over-reduction) | [7] |
| KBH₄ / I₂ (BI₃) | >90% | Low for Ethers | C–O Ether Cleavage | [3] |
Section 3: Step-by-Step Validated Protocols
Q: What is a reliable, self-validating protocol for reducing phenoxynitrobenzenes without ether cleavage? A: The following protocol utilizes Pt/C under mild conditions[5].
Self-Validating Principle: This system is self-validating because the reaction progress is gated by hydrogen uptake stoichiometry (exactly 3 molar equivalents of H₂ per nitro group). If H₂ uptake stalls before 3 equivalents, intermediate accumulation (hydroxylamine) is occurring, signaling the need for improved mass transfer (stirring) rather than increased temperature.
Methodology: Highly Selective Catalytic Hydrogenation
-
Substrate Preparation: Dissolve 10 mmol of the phenoxynitrobenzene in 80 mL of a non-coordinating, aprotic solvent such as ethyl acetate or THF. Avoid methanol if transesterification or solvolysis is a concern, though it can be used for highly stable substrates[5].
-
Catalyst Loading: Add 1–5 mol% of 5% Pt/C to the solution. (Note: If substituting with Raney Nickel, ensure the catalyst is washed free of its alkaline storage liquor with distilled water and then the reaction solvent, as alkaline conditions promote azo condensation[6]).
-
Purging: Seal the reaction vessel. Purge the headspace with Nitrogen (N₂) three times to remove oxygen, followed by three purges with Hydrogen (H₂).
-
Hydrogenation: Pressurize the vessel to 1–2 atm of H₂. Stir vigorously (≥ 800 rpm) at ambient temperature (20–25 °C). Do not apply external heat; the reduction is exothermic, and elevated temperatures will trigger C–O bond cleavage.
-
In-Process Control (IPC): Monitor the exact volume of H₂ consumed. Once 3 equivalents are absorbed, sample the reaction mixture. Analyze via HPLC or TLC. The complete disappearance of the hydroxylamine intermediate validates the completion of the rate-limiting step.
-
Work-up: Evacuate the H₂ and purge with N₂. Filter the mixture through a pad of Celite under an inert atmosphere to remove the catalyst (Pt/C and Raney Ni are pyrophoric when dry). Wash the filter cake with 20 mL of ethyl acetate.
-
Isolation: Concentrate the filtrate in vacuo to afford the high-purity phenoxyaniline.
References
- Chemo-, site-selective reduction of nitroarenes under blue-light, c
- Nitro Substrates in Reductive Electrosynthesis: A Review, acs.org,
- REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL C
- Hydrogenation and Hydrogenolysis. XI.
- Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis, researchg
- Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents, acs.org,
- Activating MnO with Embedded Ru for Enhanced Selective Hydrogenolysis of C–O Bonds in Lignin-Derived Ethers over Ru–MnO/Al2O3, acs.org,
- 3,4'-Oxydianiline synthesis, chemicalbook.com,
- Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors, nih.gov,
- CN101006776A - A method for preparing broad spectrum antimicrobial triclosan, google.com,
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101006776A - A method for preparing broad spectrum antimicrobial triclosan - Google Patents [patents.google.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. 3,4'-Oxydianiline synthesis - chemicalbook [chemicalbook.com]
Removing unreacted starting materials from 2-(2-Chloro-5-methylphenoxy)aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers losing yield or purity because they treat complex diaryl ether anilines as generic organic compounds. The synthesis of 2-(2-Chloro-5-methylphenoxy)aniline typically involves a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-5-methylphenol and a substituted nitrobenzene, followed by the reduction of the nitro group. Consequently, crude reaction mixtures are often contaminated with unreacted acidic phenols, neutral nitro-intermediates, and transition metal catalysts.
To achieve >99% purity without relying on resource-intensive chromatography, we must exploit the distinct physicochemical properties of the reaction components. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to isolate your target compound efficiently.
Part 1: Quantitative Physicochemical Data
The foundation of our purification strategy relies on the pKa differential between the target aniline and the unreacted starting materials. The electron-withdrawing nature of the ortho-phenoxy group slightly depresses the basicity of the aniline compared to unsubstituted variants[1]. Conversely, the 2-chloro-5-methylphenol starting material is relatively acidic due to the inductive effect of the ortho-chlorine atom[2].
Table 1: Physicochemical Properties and Phase Behavior
| Compound | Role in Synthesis | Est. pKa | State at pH 1.0 (Extraction) | State at pH 12.0 (Regeneration) |
| 2-(2-Chloro-5-methylphenoxy)aniline | Target Product | ~3.8 | Ionized / Protonated (Aqueous) | Neutral / Free Base (Organic) |
| 2-Chloro-5-methylphenol | Starting Material | ~8.5 | Neutral (Organic) | Ionized / Deprotonated (Aqueous) |
| 1-Fluoro-2-nitrobenzene | Starting Material | N/A | Neutral (Organic) | Neutral (Organic) |
Part 2: Purification Logic & Workflow
By strictly controlling the aqueous pH, we can force a quantitative phase separation. The flowchart below illustrates the logical progression of the acid-base extraction designed specifically for this diaryl ether system.
Fig 1: Acid-base extraction workflow for isolating 2-(2-Chloro-5-methylphenoxy)aniline.
Part 3: Frequently Asked Questions (FAQs)
Q: Why is strict pH control mathematically necessary during the extraction?
A: The separation relies entirely on the Henderson-Hasselbalch equation (
Q: Why does my aniline co-elute with 2-chloro-5-methylphenol during silica gel chromatography?
A: Diaryl ether anilines and substituted phenols often exhibit nearly identical Retention Factors (
Q: How do I remove unreacted transition metal catalysts (e.g., Pd/C or Fe) from the reduction step? A: Finely divided metals can cause severe emulsions and catalyze the auto-oxidation of your product. Before beginning the acid-base extraction, dilute the crude mixture in EtOAc and filter it through a tightly packed pad of Celite. Wash the pad thoroughly with EtOAc, but never let the Pd/C dry out under vacuum, as it can ignite solvent vapors.
Part 4: Troubleshooting Guide
| Problem | Causality / Scientific Reason | Recommended Solution |
| Emulsion formation during extraction | Diaryl ethers can act as weak surfactants. High concentrations of unreacted phenol increase the organic phase density, matching the aqueous phase. | Filter the biphasic mixture through a pad of Celite to break the emulsion mechanically, or add saturated NaCl (brine) to increase the aqueous layer's ionic strength and density. |
| Target aniline lost in organic waste | The aqueous phase pH was not low enough. At pH 3.8, 50% of your product remains in its neutral, organic-soluble state. | Ensure the acidic extraction is performed at pH < 1.5 using 1M or 2M HCl. Self-validate with pH paper before phase separation. |
| Product darkens upon concentration | Electron-rich anilines undergo rapid auto-oxidation in the presence of light, oxygen, and trace metals, forming conjugated quinone-imines. | Concentrate under reduced pressure at < 40°C. Flush the receiving flask with Argon/Nitrogen and store the product at -20°C in amber vials. |
Part 5: Detailed Methodology
Optimized Acid-Base Extraction Protocol (Self-Validating System)
This protocol is engineered to be self-validating. Do not proceed to the next step without passing the embedded quality control checks.
Step 1: Organic Dissolution & Filtration
-
Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Causality: EtOAc provides excellent solubility for both the neutral and protonated forms of the impurities, preventing premature precipitation at the interface.
-
-
Filter through a Celite pad to remove any particulate matter or reduction catalysts.
Step 2: Acidic Extraction (Target Isolation)
-
Transfer the organic filtrate to a separatory funnel.
-
Add an equal volume of 1M HCl. Stopper and shake vigorously for 2–3 minutes, venting frequently.
-
Self-Validation Check 1: Stop and allow the layers to separate. Test the aqueous layer with pH indicator paper. It MUST read pH < 1.5. If it does not, add 2M HCl dropwise, shake, and re-test.
-
Self-Validation Check 2: Spot the organic layer on a TLC plate. The target aniline spot (UV active, stains brown with Ninhydrin) should be completely absent from the organic phase.
Step 3: Phase Separation
-
Drain the lower aqueous layer (containing the 2-(2-Chloro-5-methylphenoxy)anilinium chloride) into a clean Erlenmeyer flask.
-
Retain the organic layer (containing unreacted phenol and nitro-intermediates) for waste disposal or starting material recovery.
Step 4: Basification (Target Regeneration)
-
Cool the aqueous layer in an ice bath (0–5°C). Causality: Neutralization is highly exothermic; cooling prevents thermal degradation of the aniline.
-
Slowly add 2M NaOH dropwise with continuous magnetic stirring until the solution becomes heavily clouded/milky.
-
Self-Validation Check 3: Test the aqueous layer with pH paper. It MUST read pH > 10. The cloudiness physically validates the successful regeneration of the neutral, water-insoluble free-base aniline.
Step 5: Back-Extraction & Isolation
-
Transfer the basic aqueous mixture back to a clean separatory funnel.
-
Extract twice with fresh EtOAc (using half the volume of the aqueous layer each time).
-
Combine the organic extracts and wash once with saturated NaCl (brine) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous
. Filter off the drying agent. -
Concentrate the filtrate under reduced pressure (Rotary Evaporator) with a water bath temperature no higher than 40°C to prevent thermal oxidation.
References
-
2-Chlorophenol | C6H4ClOH | CID 7245 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
-
Ambient Water Quality Criteria for 2-chlorophenol Source: Environmental Protection Agency (EPA) URL: [Link]
-
RESEARCH ARTICLE - RSC Medicinal Chemistry (Source for phenoxyaniline pKa parameters) Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
Technical Support Center: Troubleshooting Oxidation and Degradation of 2-(2-Chloro-5-methylphenoxy)aniline
Welcome to the Technical Support Center for handling 2-(2-Chloro-5-methylphenoxy)aniline . This guide is engineered for researchers and drug development professionals dealing with the notorious instability of substituted aromatic amines.
Because anilines are highly electron-rich, they are exceptionally prone to autoxidation and polymerization[1]. While the bulky ortho-phenoxy substituent in this molecule provides some steric shielding, the ether linkage acts as a resonance electron donor (+M effect), maintaining high electron density on the aniline ring and leaving it highly susceptible to degradation.
Mechanistic Overview of Degradation
Understanding the causality behind the degradation of 2-(2-Chloro-5-methylphenoxy)aniline is critical for preventing it. The degradation is primarily driven by a single-electron transfer (SET) oxidation mechanism initiated by reactive oxygen species (ROS), trace transition metals, or photo-excitation[2].
Once the initial aminyl radical is formed, the molecule undergoes two primary destructive pathways:
-
Radical Coupling: N-N coupling forms hydrazobenzenes, which rapidly oxidize into colored azo compounds[2].
-
Polymerization: The radical attacks the aromatic ring of adjacent molecules, leading to highly conjugated, dark-colored polyanilines and quinone imines[1].
Fig 1. Mechanistic pathways of 2-(2-Chloro-5-methylphenoxy)aniline oxidation.
Troubleshooting FAQs
Q1: My freshly synthesized 2-(2-Chloro-5-methylphenoxy)aniline turned from a pale yellow liquid to a dark brown/purple sludge overnight. What happened? A1: This is classic autoxidation. Aromatic amines are highly susceptible to atmospheric oxidation, especially when exposed to air and ambient light[3]. The dark discoloration is the visual manifestation of polymeric quinone imines forming in the matrix. Even trace amounts of these highly conjugated polymers can turn the entire batch black.
Q2: I tried purifying the discolored product using silica gel column chromatography, but the recovery was terrible and the product degraded further. Why? A2: Silica gel is inherently acidic (due to surface silanol groups). This mild acidity can catalyze the degradation and irreversible adsorption of sensitive, electron-rich anilines during chromatography[3]. For substituted anilines, acid-base extraction or vacuum distillation is vastly superior to silica gel chromatography.
Q3: How should I store the purified compound to ensure long-term stability? A3: To arrest the oxidation kinetics, the compound must be stored under a strict inert atmosphere (Argon or Nitrogen) at sub-zero temperatures (-20°C to -70°C)[4]. Furthermore, it must be kept in amber vials to prevent photo-induced radical generation.
Q4: I need to use this compound in an aqueous assay over several days. How can I prevent it from degrading in the buffer? A4: Aqueous environments accelerate the degradation of aromatic amines[4]. To stabilize the compound in solution, you must add a water-soluble antioxidant. The addition of ascorbic acid acts as a sacrificial reducing agent, effectively scavenging ROS and maintaining the aniline in its reduced state for extended periods[5].
Quantitative Stability Matrix
The following table summarizes the expected stability of 2-(2-Chloro-5-methylphenoxy)aniline under various storage conditions.
| Storage Condition | Atmosphere | Light Exposure | Estimated Stability | Primary Degradation Pathway |
| 20°C (Ambient) | Air | Ambient Light | < 48 Hours | Photo-oxidation / Polymerization |
| 4°C (Fridge) | Air | Dark | 1 - 2 Weeks | Slow Autoxidation |
| -20°C (Freezer) | Argon / N₂ | Dark | > 12 Months | Stable (Minimal Degradation)[4] |
| Aqueous (pH 7) | Air | Ambient Light | < 24 Hours | Radical Coupling / Hydrolysis |
| Aqueous + Ascorbic Acid | Air | Dark | ~ 3 Months | Suppressed Oxidation[5] |
Self-Validating Purification Protocol
When your 2-(2-Chloro-5-methylphenoxy)aniline has oxidized, you must strip away the polymeric impurities. The following Acid-Base Extraction Workflow utilizes the inherent pKa of the aniline (approx. 4.6)[1] to create a self-validating purification loop.
Step-by-Step Methodology
Step 1: Acidic Protonation (Phase Transfer)
-
Action: Dissolve the degraded, dark aniline mixture in an organic solvent (e.g., MTBE or ethyl acetate). Transfer to a separatory funnel and extract with 1.0 M HCl.
-
Causality: The HCl selectively protonates the intact basic amine to form a water-soluble anilinium chloride salt.
-
Self-Validation Check: The aqueous layer should separate cleanly. The dark, polymeric quinone imines lack basicity and will remain trapped in the organic layer. If the aqueous layer is heavily discolored, perform a secondary wash with clean MTBE to remove residual polymers.
Step 2: Activated Carbon Treatment (Decolorization)
-
Action: Add activated carbon (10% w/w) to the separated aqueous acidic layer, stir for 15 minutes, and filter through a Celite pad.
-
Causality: Carbon efficiently adsorbs trace planar, conjugated impurities that may have partially partitioned into the water[3].
-
Self-Validation Check: The filtrate must be completely colorless. If a yellow tint persists, the carbon filtration must be repeated.
Step 3: Basification & Recovery
-
Action: Chill the aqueous filtrate to 0°C. Slowly add 1.0 M NaOH dropwise until the pH reaches >10. Extract the liberated free amine with fresh MTBE.
-
Causality: The strong base deprotonates the anilinium salt, reverting it to the lipophilic free amine, which readily partitions into the organic phase.
-
Self-Validation Check: Upon reaching pH 10, the aqueous solution will immediately turn cloudy (precipitation/emulsion of the free amine). Following MTBE extraction, the aqueous layer will clarify, confirming complete mass transfer of the purified product.
Fig 2. Self-validating acid-base purification workflow for substituted anilines.
References
Sources
Technical Support Center: Optimizing Reaction Temperature for Phenoxy Ether Formation
Welcome to the Phenoxy Ether Formation Tech Support Center. Synthesizing alkyl aryl ethers (via Williamson ether synthesis) and diaryl ethers (via Ullmann condensation) requires precise thermodynamic and kinetic balancing. This guide provides drug development professionals and synthetic chemists with actionable troubleshooting strategies, focusing on the causality of temperature effects on yield, regioselectivity, and side reactions.
Workflow: Temperature Selection Matrix
Decision matrix for optimizing phenoxy ether formation temperatures based on substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my Williamson ether synthesis yielding C-alkylation instead of O-alkylation at higher temperatures? A: This is a classic issue of kinetic versus thermodynamic control. The phenoxide ion is an ambident nucleophile. O-alkylation (ether formation) is kinetically favored because the oxygen atom has higher electron density and reacts faster. However, C-alkylation (at the ortho or para position) produces a more thermodynamically stable product ()[1]. When you increase the reaction temperature beyond 80°C, you provide enough thermal energy to overcome the activation barrier for the reverse reaction, allowing the system to equilibrate toward the thermodynamic C-alkylated product[1]. Solution: Keep the temperature strictly between 50–80°C. If the reaction is sluggish, switch to a polar aprotic solvent (like DMF or DMSO) rather than increasing the heat. These solvents leave the phenoxide "naked" and highly nucleophilic, accelerating the reaction rate at lower temperatures ()[2].
Q2: I am using secondary alkyl halides and getting poor ether yields with significant alkene byproducts. Should I lower the temperature? A: Lowering the temperature will reduce the elimination (E2) byproduct, but it will also stall the SN2 substitution. Because Williamson ether synthesis proceeds via an SN2 mechanism, secondary alkyl halides are highly prone to E2 elimination in the presence of strong bases like phenoxides ()[3]. Solution: Temperature optimization alone cannot fix steric hindrance. You must change the reaction conditions. Consider using microwave-enhanced synthesis, which can dramatically reduce reaction times and improve yields by selectively heating the polar reactants[2]. Alternatively, switch to a Mitsunobu reaction utilizing a secondary alcohol instead of a halide.
Q3: How can I optimize the temperature for Ullmann-type diaryl ether synthesis without degrading my heat-sensitive substrates? A: Classical Ullmann ether synthesis requires harsh temperatures (120–220°C) and stoichiometric copper, which often degrades sensitive functional groups ()[4]. The high temperature is required to drive the difficult oxidative addition of the aryl halide to the Cu(I) species ()[5]. Solution: You can drastically lower the required temperature to 80–110°C by utilizing supporting ligands. Ligands such as salicylaldimines, bipyridyls, or 8-hydroxyquinoline stabilize the Cu(I) intermediate and increase its electron density, thereby lowering the activation energy for oxidative addition ()[4],[6].
Q4: Does microwave irradiation actually lower the required reaction temperature for Ullmann couplings? A: Microwave irradiation does not change the thermodynamic temperature requirements of the reaction, but it creates localized "superheating" at the catalyst surface ()[7]. This means the bulk solvent temperature can remain relatively low while the locus of the reaction (the copper catalyst) reaches the optimal high temperature[7]. This results in significantly shorter reaction times (minutes vs. hours) and higher yields compared to conventional convective heating ()[8].
Quantitative Data: Temperature Optimization Matrix
| Reaction Type | Substrates | Catalyst / Base / Ligand | Optimal Temp (°C) | Reaction Time | Expected Yield |
| Standard Williamson | Phenol + Primary Alkyl Halide | K₂CO₃ (Base) | 50 - 80 °C | 1 - 8 h | 85 - 95% |
| Catalytic Williamson | Phenol + Weak Alkylating Agent | Alkali Metal Benzoate | > 300 °C | 2 - 4 h | Up to 99% |
| Classical Ullmann | Phenol + Aryl Halide | Cu powder (Stoichiometric) | 120 - 220 °C | 12 - 24 h | 40 - 60% |
| Ligand-Assisted Ullmann | Phenol + Aryl Halide | CuI + Salicylaldimine | 80 - 110 °C | 12 - 24 h | 70 - 90% |
| Microwave Ullmann | Phenol + Chloro-heterocycle | Cu powder + Cs₂CO₃ | 90 - 110 °C (Bulk) | 10 - 45 min | 75 - 95% |
(Data synthesized from standard empirical ranges documented in,,[4],[6],[9])
Troubleshooting Guide: Self-Validating Experimental Protocols
Protocol 1: Temperature-Optimized Williamson Ether Synthesis (Kinetic Control)
Objective: Synthesize an alkyl aryl ether while suppressing E2 elimination and C-alkylation. Causality Check: Using K₂CO₃ instead of NaOH prevents the formation of water, which can hydrolyze the alkyl halide at elevated temperatures[2].
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the phenolic compound (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M).
-
Deprotonation: Stir the suspension at room temperature for 30 minutes.
-
Self-Validation Step: The mixture should change color (often becoming yellow or orange), indicating the formation of the phenoxide ion. If no color change occurs, heat gently to 40°C.
-
-
Alkylation: Add the primary alkyl halide (1.2 eq) dropwise.
-
Temperature Control: Attach a reflux condenser and heat the reaction block to exactly 70°C .
-
Troubleshooting: Do not exceed 80°C. Monitor the internal temperature using a thermocouple. Exceeding this threshold exponentially increases the rate of C-alkylation[1].
-
-
Monitoring: After 2 hours, perform a TLC check (visualize with UV and KMnO₄).
-
Self-Validation Step: The complete disappearance of the highly polar phenolic spot confirms successful O-alkylation. If the phenol persists, add 0.2 eq of alkyl halide and continue heating for 1 hour.
-
-
Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer with brine 3 times to remove residual DMF.
Protocol 2: Mild-Temperature Ligand-Assisted Ullmann Diaryl Ether Synthesis
Objective: Form a diaryl ether at reduced temperatures (≤110°C) to protect sensitive functional groups. Causality Check: The addition of a bipyridyl or salicylaldimine ligand solubilizes the Cu(I) salt and accelerates the oxidative addition step, bypassing the need for 200°C heating[4],[6].
-
Inert Atmosphere Setup: To a screw-capped Schlenk tube, add CuI (5 mol%), the chosen supporting ligand (e.g., 2-((2-isopropylphenylimino)methyl)phenol) (15 mol%), phenol (1.5 eq), and K₃PO₄ (2.0 eq)[4],[6].
-
Purging: Evacuate and backfill the tube with Argon three times.
-
Self-Validation Step: Cu(I) is highly sensitive to oxidation. If the solid mixture turns green/brown before solvent addition, Cu(II) has formed due to an oxygen leak. Discard and restart.
-
-
Reagent Addition: Add the aryl halide (1.0 eq) and anhydrous 1,4-dioxane or DMF via syringe.
-
Heating: Seal the tube and heat in an oil bath at 90°C to 110°C for 24 hours[4],[6].
-
Workup: Cool to room temperature. The solution should be diluted with dichloromethane and filtered through a pad of Celite to remove the inorganic salts and copper catalyst.
References
-
Master Organic Chemistry. "The Williamson Ether Synthesis". Available at: [Link]
-
ResearchGate. "Effect of Microwave Heating on Ullmann-Type Heterocycle-Aryl Ether Synthesis Using Chloro-Heterocycles". Available at: [Link]
-
RHHZ. "Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands". Available at: [Link]
-
ACS Publications. "An Efficient Ullmann-Type C−O Bond Formation Catalyzed by an Air-Stable Copper(I)−Bipyridyl Complex". Available at: [Link]
-
RSC Publishing. "Mechanism, kinetics and selectivity of a Williamson ether synthesis". Available at: [Link]
-
Organic Chemistry Portal. "Ullmann Reaction". Available at: [Link]
-
ResearchGate. "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis". Available at: [Link]
-
Queen's University Belfast. "Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant". Available at: [Link]
Sources
- 1. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in 2-(2-Chloro-5-methylphenoxy)aniline Derivatives
Welcome to the Technical Support Center for derivatives of 2-(2-Chloro-5-methylphenoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the control of regioselectivity in synthetic transformations of this complex scaffold. The advice provided is grounded in established principles of physical organic chemistry and data from analogous systems.
Section 1: Frequently Asked Questions (FAQs) on Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of functionalizing the 2-(2-Chloro-5-methylphenoxy)aniline core. However, the interplay of multiple substituents can lead to challenges in predicting and controlling the site of reaction.
Q1: I am planning an electrophilic aromatic substitution (e.g., nitration, halogenation) on 2-(2-Chloro-5-methylphenoxy)aniline. What is the expected major regioisomer?
A1: Predicting the major regioisomer requires a careful analysis of the directing effects of the substituents on the aniline ring. The primary directing groups are the amino group (-NH₂) and the phenoxy ether group (-OAr).
-
Amino Group (-NH₂): This is a powerful activating and ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.[1][2]
-
Phenoxy Ether Group (-OAr): This group is also activating and ortho, para-directing for the same reason.[3]
-
Chloro (-Cl) and Methyl (-CH₃) Groups: These are present on the phenoxy ring and will influence its reactivity, but the primary concern for substitution on the aniline ring are the -NH₂ and -OAr groups.
The aniline ring is the more activated of the two aromatic rings for electrophilic substitution. The -NH₂ group is a stronger activating group than the -OAr group. Therefore, the positions ortho and para to the amino group will be the most nucleophilic.
Given the structure, the para position to the amino group is occupied by the phenoxy ether. Thus, the most likely sites for electrophilic attack are the positions ortho to the amino group (C3 and C5). Steric hindrance from the adjacent, bulky phenoxy group at C2 may disfavor substitution at the C3 position. Therefore, the major product is expected to be substitution at the C5 position .
Q2: My nitration reaction is giving me a mixture of regioisomers with a significant amount of the meta-product. What is happening and how can I improve selectivity?
A2: The formation of a meta-nitro product is a classic issue when nitrating anilines under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acid).[4]
The Cause: In a highly acidic medium, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.[1][5] This deactivates the ring towards electrophilic attack and directs the incoming nitro group to the meta position.
Troubleshooting & Optimization:
-
Protect the Amino Group: The most effective solution is to temporarily protect the amino group as an amide. Acetylation is a common and effective strategy. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, which can also help prevent polysubstitution.[6][7] The amino group can be easily deprotected by hydrolysis after the nitration step.
-
Milder Nitrating Agents: Consider using milder nitrating agents that do not require strongly acidic conditions, which would minimize the protonation of the aniline.
Experimental Protocol: Acetylation of an Aniline Derivative
-
Dissolve the 2-(2-Chloro-5-methylphenoxy)aniline (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Add acetic anhydride (1.1 eq) to the solution.
-
Gently heat the reaction mixture to reflux for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the acetylated product.
-
Filter the solid, wash with water, and dry. The product can be purified further by recrystallization.
Q3: I am attempting a Friedel-Crafts acylation, but the reaction is failing. Why is this, and what are my alternatives?
A3: Friedel-Crafts reactions, both acylation and alkylation, are known to fail with anilines and other strongly basic aromatic amines.[8][9]
The Cause: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the Friedel-Crafts reaction is a strong Lewis acid. It will preferentially coordinate with the Lewis basic lone pair of electrons on the aniline's nitrogen atom.[8] This forms a complex that deactivates the aromatic ring even more strongly than the anilinium ion, thus inhibiting the electrophilic aromatic substitution.
Troubleshooting & Alternatives:
-
Acylation of a Protected Aniline: As with nitration, protecting the amino group as an amide can circumvent this issue. The resulting acetanilide is compatible with Friedel-Crafts conditions.
-
Alternative Acylation Methods: Consider alternative methods that do not require a strong Lewis acid catalyst. For highly activated systems, sometimes milder catalysts or even thermal conditions can be employed.[10][11]
Section 2: Troubleshooting Guide for Cyclization Reactions
The 2-(2-Chloro-5-methylphenoxy)aniline scaffold is a precursor for various heterocyclic systems. Controlling the regioselectivity of cyclization is crucial for obtaining the desired product.
Q1: I am trying to synthesize a carbazole derivative from my 2-(2-Chloro-5-methylphenoxy)aniline precursor via a palladium-catalyzed C-H activation/C-N bond formation, but I am getting low yields and side products. What can I do?
A1: The synthesis of carbazoles from diarylamine precursors is a powerful transformation, but its success is highly dependent on the reaction conditions.[12][13][14]
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inefficient Catalyst System | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. The choice of ligand is often critical for both reactivity and selectivity.[15] |
| Incorrect Base or Solvent | The choice of base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) and solvent can significantly impact the reaction outcome. Experiment with a range of solvents of varying polarity. |
| Steric Hindrance | The bulky phenoxy group may sterically hinder the C-H activation step. Higher reaction temperatures or more active catalyst systems might be required. |
| Side Reactions | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions. |
Experimental Protocol: General Conditions for Palladium-Catalyzed Carbazole Synthesis
-
In a glovebox or under an inert atmosphere, combine the diarylamine precursor (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%), and base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel.
-
Add a degassed, anhydrous solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Q2: I am attempting a Bischler-Napieralski or Pictet-Spengler type cyclization. How do the substituents on the phenoxy ring influence the regioselectivity of the ring closure?
A2: In both the Bischler-Napieralski and Pictet-Spengler reactions, the cyclization step is an intramolecular electrophilic aromatic substitution.[16][17][18][19] The regioselectivity is therefore governed by the electronic properties of the aromatic ring being attacked.
-
Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide.[18] The cyclization will occur at the position on the phenoxy ring that is most activated towards electrophilic attack. The -O- linking the two rings is an ortho, para-director for the phenoxy ring. The methyl group at the 5-position is also an activating ortho, para-director. The chloro group at the 2-position is deactivating but also ortho, para-directing. The position para to the ether linkage (C4 of the phenoxy ring) is a likely site of cyclization.
-
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[17][20] Similar to the Bischler-Napieralski reaction, the cyclization will be directed by the activating groups on the phenoxy ring.
Controlling Regioselectivity:
-
Choice of Acid Catalyst: The strength of the acid catalyst can influence the electrophilicity of the intermediate and potentially affect the regioselectivity.
-
Reaction Temperature: Higher temperatures can sometimes lead to the formation of the thermodynamically more stable product, which may differ from the kinetically favored one.
Section 3: Visualizing Reaction Pathways
Diagram 1: Directing Effects in Electrophilic Aromatic Substitution
Caption: Predicted regioselectivity for EAS on the aniline ring.
Diagram 2: Troubleshooting Meta-Nitration
Caption: Workflow to avoid meta-nitration of aniline derivatives.
References
-
Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
-
Hailes, H. C., et al. (2014). The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]
-
Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Fenix. [Link]
-
Akai, S., et al. (2012). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. PMC. [Link]
-
Chen, G., et al. (2017). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. PMC. [Link]
-
Gevorgyan, V., et al. (2006). Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
Martin, A. E., & Prasad, K. J. R. (2007). Synthesis and characterization of carbazole derivatives and their antimicrobial studies. ResearchGate. [Link]
-
LASSBio. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]
-
Ishihara, K. (2005). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. ResearchGate. [Link]
-
Estevez, J. C., et al. (2001). Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1). PubMed. [Link]
-
Reddy, V. P., et al. (2020). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides. PMC. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]
-
Chu, I. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF PAR. [Link]
-
Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. [Link]
-
Arkat USA. (n.d.). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. [Link]
- Google Patents. (n.d.). EP2940002A1 - Halogenated aniline and method for producing same.
-
ResearchGate. (2025, August 7). A Case of Abnormal Bishler-Napieralski Cyclization Reaction, Leading to Form Benzyl Oxazole Derivatives. [Link]
-
Bedford, R. B., et al. (2006). N-H Carbazole Synthesis from 2-Chloroanilines via Consecutive Amination and C−H Activation. The Journal of Organic Chemistry. [Link]
-
Heterocycles. (1998). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. [Link]
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
-
Ruano, J. L. G., et al. (2003). The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences. PubMed. [Link]
-
Chemistry Stack Exchange. (2021, May 4). Meta-directing nature of anilinium cations. [Link]
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ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... [Link]
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Beilstein Journals. (2023, June 30). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]
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Royal Society of Chemistry. (n.d.). Trends in carbazole synthesis – an update (2013–2023). Organic & Biomolecular Chemistry. [Link]
-
Saeed, A., et al. (2009). 2-Chloro-5-nitroaniline. PMC. [Link]
-
Zhou, J., et al. (2019). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. PMC. [Link]
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Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. [Link]
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Moore, B. S., et al. (2024). Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase. eScholarship. [Link]
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SciSpace. (2012, August 15). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. [Link]
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NC State University Libraries. (n.d.). 16. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. [Link]
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LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
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MDPI. (2020, September 28). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. [Link]
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Echegoyen, L., et al. (2015). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. PubMed. [Link]
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Royal Society of Chemistry. (n.d.). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions. [Link]
Sources
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Technical Support Center: Troubleshooting & Purification Strategies for Aniline Derivatives
Introduction Welcome to the Technical Support Center for the chromatographic purification of aniline derivatives. Designed for researchers, synthetic chemists, and drug development professionals, this guide bypasses generic advice to address the complex physicochemical realities of handling these compounds. Aniline derivatives present unique purification challenges due to their basicity, nucleophilicity, and high susceptibility to oxidation. This guide provides mechanistic troubleshooting, quantitative reference data, and self-validating protocols to ensure the high-purity recovery of your target compounds.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why do my aniline derivatives exhibit severe streaking (tailing) on standard silica gel, and how do I resolve it? Causality & Solution: The primary cause of amine streaking is the strong acid-base interaction between the basic lone pair of the aniline nitrogen and the acidic silanol groups (Si-OH) present on the surface of standard silica gel [1]. These acidic sites protonate the basic amines, creating strong ionic interactions that cause the compound to bind too tightly to the stationary phase, resulting in broad, asymmetric peaks and irreversible adsorption[2].
To resolve this, add a basic modifier such as 1–5% Triethylamine (TEA) or 1–10% Ammonia to your mobile phase [1]. TEA acts as a sacrificial base, competitively binding to and "deactivating" the strongly acidic silanol sites [1]. This dynamic capping ensures your aniline derivative interacts with the silica primarily via weaker dipole-dipole forces, yielding sharp, symmetrical elution bands [6].
Q2: My purified aniline derivative turns brown or black on the column. What causes this degradation, and how can I prevent it? Causality & Solution: Aniline derivatives are electron-rich and highly susceptible to air oxidation, which leads to the formation of colored, high-molecular-weight polymeric impurities or azobenzenes [3]. This oxidative degradation is often catalyzed by the acidic environment of standard silica gel and trace transition metal impurities within the stationary phase.
To prevent on-column degradation:
-
Switch Stationary Phases: Utilize Neutral Alumina or Amino-functionalized (NH2) silica gel. NH2-silica effectively reduces ionic binding interactions without the need for mobile phase additives and provides a less acidic environment [4].
-
Deactivate the Silica: If standard silica must be used, pre-treat it by flushing the packed column with a solvent containing 1-2% TEA prior to loading the sensitive compound to neutralize the acidic sites that catalyze oxidation [2].
Q3: Can I use an acidic modifier to improve the resolution of my aniline mixture? Causality & Solution: While acidic modifiers (like acetic or formic acid) are standard for carboxylic acids, they are generally counterproductive for basic amines [5]. Acidic mobile phases will fully protonate the aniline derivatives, converting them into highly polar ammonium salts. This drastically increases their retention on normal-phase silica, exacerbating streaking and often leading to irreversible retention [1]. Always use basic modifiers for basic compounds.
Part 2: Quantitative Data & Material Selection
The following table summarizes the optimal solvent systems, additives, and stationary phases for the purification of aniline derivatives based on their specific chemical behavior.
| Parameter | Recommended Material / Condition | Mechanistic Rationale |
| Stationary Phase (Standard) | Silica Gel (60 Å) + Basic Modifier | Cost-effective; basic modifier neutralizes acidic silanol groups to prevent tailing [2]. |
| Stationary Phase (Alternative) | NH2-Functionalized Silica Gel | Covalently bonded amine groups permanently mask silanols; ideal for highly basic or acid-labile anilines[4]. |
| Stationary Phase (Alternative) | Neutral Alumina | Lacks acidic silanol groups entirely; prevents acid-catalyzed degradation of electron-rich anilines [2]. |
| Mobile Phase Additive | 1% - 5% Triethylamine (TEA) | General-purpose base for neutralizing silica. Competes with aniline for binding sites [1]. |
| Mobile Phase Additive | 1% - 10% Ammonia (NH3) in MeOH | Highly effective for highly polar amines; leaves no residue upon evaporation[1]. |
| Starting Solvent System | 10-50% EtOAc in Hexanes + 1% TEA | Standard starting point for normal-polarity aniline derivatives [6]. |
Part 3: Experimental Protocol - Packing a TEA-Deactivated Silica Column
To ensure a self-validating and reproducible purification, follow this step-by-step methodology for packing a deactivated silica gel column. This protocol prevents the degradation and tailing of sensitive aniline derivatives.
Step 1: Mobile Phase Preparation
-
Determine the optimal solvent ratio (e.g., 20% Ethyl Acetate in Hexanes) using Thin Layer Chromatography (TLC). Aim for an
value of 0.2–0.3 for your target aniline [3]. -
Prepare the bulk mobile phase and add Triethylamine (TEA) to a final concentration of 1% (v/v) [1]. Mix thoroughly.
Step 2: Slurry Preparation & Column Packing
-
Place a cotton plug at the base of the chromatography column and cover it with a thin layer of clean sand.
-
In an Erlenmeyer flask, combine the required mass of silica gel with the TEA-modified mobile phase. Swirl vigorously to create a uniform, bubble-free slurry [2].
-
Pour the slurry into the column in a single, continuous motion.
-
Apply gentle positive air pressure to pack the silica bed tightly. Do not let the column run dry.
Step 3: Column Equilibration (The Deactivation Step)
-
Pass at least 2–3 column volumes of the TEA-modified mobile phase through the packed bed.
-
Validation Check: This step is critical. It ensures that all accessible acidic silanol sites are saturated with TEA before the aniline derivative is introduced. You can validate this by checking the pH of the eluent; it should be basic, confirming the column is fully deactivated [1].
Step 4: Sample Loading & Elution
-
Dissolve the crude aniline mixture in the minimum volume of the TEA-modified mobile phase.
-
Carefully apply the sample directly to the top of the silica bed using a glass pipette, minimizing disturbance to the sand layer [3].
-
Elute the column using positive pressure, collecting fractions in sequentially numbered test tubes.
-
Monitor the fractions via TLC (using the same TEA-modified solvent) and combine the product-containing fractions. Concentrate under reduced pressure to yield the purified aniline.
Part 4: Troubleshooting Workflow Visualization
The following decision tree outlines the logical progression for diagnosing and resolving purification issues with aniline derivatives.
Caption: Diagnostic workflow for resolving streaking and degradation during aniline chromatography.
References
- BenchChem Technical Support Team. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGanezHD64YS7BdN1ZXoM52CPDH76RJ8sg6o3JkFkWrwSA_htLC4sctRWyj2Lj-gn8Oipy-Xc1C29MqVGaANKCdUTdGn4QMHANTsJU1yQvlbZZw6P_mPBkIcdJfLuuDrsQ0z7kmGNHbZ7H6wu2oFh2pCe-bSscLoySVi7IlnJLDUDZy2n-vdjPy9I6wiTk-rK-tmTRpQ20DegC-7omYFgtlGrbopE4mUnCOf11G8g==]
- BenchChem Technical Support Team. "Technical Support Center: Purifying Aniline Derivatives by Column Chromatography." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJfojwuumfI-IwIpseFASMI2NugjyTR2RGlC6da0G7k3TxGFpWI99KzG_Lm7NerBxZpSDB4ek31hF1gbcBGRR7g3UNSUKaXgQMq3KmzNx2V93409UvMJCXzSmQwe4VKDyIWmb8WXACCrKIOawwYinzww16pVElE22Is7qNllR9A4ftI4RiUwanzHGXBHxPs31Mp0ssm7V_J1Sk56Z_xfX6BnnpMnG6iBZ8_w==]
- BenchChem Technical Support Team. "Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMposlSx5C0pzMez5-ZW_LbL1Cslv-BllV762UyuSYNRXBpptNJdmrgTWi2bzHH2aaQ0QDUL74Nuv7yGIAmH9g1qLYaoJpP7hO345toNRYxsFBJcLB0qPQ9-jpkxF7aK4S0c8HbowwW3buyewBBHcmEHCAQuHeFNwFZqGXaIOUNFEK5BzkE2TjQWyxc7PY5gurmrY-LOwXdu_cUqPG8tSkEk00UyNGuSXRl5Q=]
- FUJIFILM Wako Pure Chemical Corporation. "[Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC)." Wako Blog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Qx58nBlg6wWIN4YDmMBxh9gyOSeEXNyluHyUYuduI4CQ1Di1SZ7FOrBQlqDL3gzEbZx7-GDJCc_0BWX_DjPUTyvr5uITgKmGGbbaZQ4F4p2OapI1qxRp-aUN_msH5ZUYRRNnPmvca09U3-MooTqbOY99]
- Chemistry LibreTexts. "Thin Layer Chromatography." LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE901nUcz9jfH3DtN89eOlVUupS1FZmRWxxoSSdBVsH8JnWiyNJN0vvilLnVstOOEIXcyilNczwVfehX-QLqBhxl5o3HqELgvVjxZWHfA8nC80w9aV_F_0Og5IN6F3sYXI7-Cb98BGFSpLfl_FfVglqdooXPZdenVgQbgD9tdMhCKZUH12wSAchVDKrLjaT6SCJp8ziJdO3fPv5M8BjpKFtqxFK8A4Dg-_0Z00URxemjmT1Ue_yKNUnSXXc]
- Frontier, A. "Solvent Systems for Flash Column Chromatography." Department of Chemistry, University of Rochester.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHshC2ZgHmFxmTdvaeeiIoX9cpxL6Rr0kdvw-8z72-vN0-zRvmcAIVGjOt6usMyR3sqdRN1SGFkwv1nDeZXUFwJ1YIyxlsmLsOiiVIDNlReLMj91ULcOR7MwSgAg16_bkhjRrlC0hJ2VbonQ7JVXfaoMcmpjyWelYZW9hPBrF1fuqw7ZRnPjqysQ==]
Technical Support Center: Handling & Stability of 2-(2-Chloro-5-methylphenoxy)aniline
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the spontaneous coloration and degradation of aniline derivatives. 2-(2-Chloro-5-methylphenoxy)aniline (CAS: 946727-10-2) is a highly versatile building block, but its electron-rich nitrogen center makes it inherently susceptible to auto-oxidation, photodecomposition, and trace-metal-catalyzed radical polymerization.
This guide provides field-proven, self-validating protocols and mechanistic insights to ensure the integrity of your compound from storage to synthesis.
Quantitative Stability & Storage Parameters
To prevent the degradation of 2-(2-Chloro-5-methylphenoxy)aniline, environmental triggers must be strictly controlled. The table below summarizes the critical parameters required to maintain compound purity and the physical indicators of failure.
| Parameter | Optimal Condition | Degradation Indicator | Mechanistic Rationale |
| Temperature | 4°C to 8°C[1] | Unexplained yield drops in downstream reactions | Low thermal energy slows the propagation kinetics of radical formation. |
| Atmosphere | Argon or Nitrogen[2][3] | Rapid darkening (yellow to brown/black) | Excludes atmospheric O₂, preventing single-electron transfer auto-oxidation[4]. |
| Light Exposure | Amber glass / Dark storage[2] | Gradual yellowing over time | Blocks UV/Vis photons that initiate photo-oxidation and homolytic cleavage. |
| Container Material | Borosilicate Glass / PTFE | Insoluble black precipitates | Prevents trace metal leaching (e.g., from steel), which catalyzes Fenton-like radical generation. |
Degradation Mechanism & Prevention Strategy
Understanding why 2-(2-Chloro-5-methylphenoxy)aniline degrades is critical to preventing it. The lone pair on the amine nitrogen is easily oxidized to an anilino radical. Once formed, this radical undergoes rapid oxidative polymerization, yielding highly conjugated, dark-colored quinone-imine derivatives and insoluble polymeric aggregates[3][5].
Mechanistic degradation pathways of phenoxyanilines and targeted prevention strategies.
Troubleshooting & Experimental Protocols
Protocol A: Inert Atmosphere Storage & Handling (Schlenk Method)
To prevent auto-oxidation, 2-(2-Chloro-5-methylphenoxy)aniline must be handled under strict air-free conditions[2].
-
Step 1: Glassware Preparation
-
Action: Dry an amber borosilicate storage vial in an oven at 120°C for >4 hours. Transfer to a Schlenk line and cool under dynamic vacuum.
-
Causality: Removes adsorbed surface moisture that can facilitate hydrolytic side-reactions or act as a proton source during radical formation.
-
Self-Validation: The pressure gauge must drop below 0.1 mbar and hold steady for 60 seconds when the vacuum pump is isolated. A rising pressure indicates a micro-leak, which will inevitably lead to oxygen ingress.
-
-
Step 2: Purging and Blanketing
-
Action: Backfill the vial with high-purity Argon (not Nitrogen). Repeat the vacuum-Argon cycle three times.
-
Causality: Argon is denser than air and Nitrogen. It creates a heavy, protective "blanket" over the solid compound, preventing oxygen from reaching the surface when the vial is briefly opened[3].
-
-
Step 3: Transfer
-
Action: Transfer the compound using a PTFE-coated spatula against a positive counter-flow of Argon.
-
Causality: Stainless steel spatulas can leave microscopic metal trace contaminants that catalyze Fenton-like radical generation. PTFE is chemically inert.
-
Self-Validation: Seal the vial with a PTFE-lined cap and Parafilm. Store at 4°C[1]. If the protocol was successful, the compound will retain its pale-yellow color indefinitely.
-
Protocol B: Remediation of Discolored Batches (Silica Plug Filtration)
If your batch has already turned dark brown or black, it contains quinone-imine impurities[3]. These must be removed before use, as they will poison transition-metal catalysts in downstream cross-coupling reactions.
-
Step 1: Dissolution
-
Action: Dissolve the degraded aniline in a minimal amount of degassed Dichloromethane (DCM).
-
Causality: DCM effectively solvates both the aniline and the polymeric impurities, allowing for mobile phase transfer.
-
-
Step 2: Silica Plug Preparation
-
Action: Pack a glass frit with 2-3 inches of flash silica gel. Pre-wet the silica with a degassed non-polar solvent mixture (e.g., 90:10 Hexane:Ethyl Acetate).
-
-
Step 3: Elution
-
Action: Load the DCM solution onto the silica and elute with the Hexane:Ethyl Acetate mixture using mild positive Argon pressure.
-
Causality: The highly polar, conjugated quinone-imines and oligomers will bind strongly to the stationary silica phase, while the monomeric 2-(2-Chloro-5-methylphenoxy)aniline elutes quickly.
-
Self-Validation: The eluent dripping from the frit must be completely clear or very pale yellow. The dark brown band must remain permanently trapped at the top of the silica plug.
-
-
Step 4: Concentration
-
Action: Evaporate the solvent on a rotary evaporator, backfilling the system with Argon instead of ambient air when breaking the vacuum.
-
Frequently Asked Questions (FAQs)
Q1: Why did my 2-(2-Chloro-5-methylphenoxy)aniline turn dark brown overnight after I left it on the bench? A: You are observing radical oxidative polymerization. Atmospheric oxygen acts as an electron acceptor, stripping an electron from the aniline nitrogen to form an anilino radical. These radicals couple together (N-N or N-C coupling) and undergo further oxidation to form highly conjugated quinone-imine derivatives[5]. These extended pi-systems absorb visible light strongly, appearing dark brown or black[3][4].
Q2: Does the phenoxy group affect the stability compared to standard aniline? A: Yes. The phenoxy group is electron-donating via resonance, which increases the electron density on the primary amine. While the bulky 2-chloro and 5-methyl groups provide some steric hindrance, the increased electron richness makes the compound more susceptible to single-electron transfer (SET) oxidation compared to unsubstituted aniline.
Q3: Can I ignore the coloration if my downstream reaction uses a strong reducing agent? A: Absolutely not. While a reducing agent might temporarily bleach the colored quinone-imines back to anilines, the oligomeric and polymeric impurities formed during the degradation process[3] will remain in your mixture. These bulky impurities coordinate strongly to transition metals, poisoning catalysts (like Palladium or Copper) and severely depressing reaction yields.
Q4: Is it strictly necessary to store this compound in the fridge? A: Yes. Storing the compound at 4°C to 8°C[1] significantly reduces the thermal kinetic energy available to overcome the activation barrier for radical formation. Combined with an inert atmosphere and dark storage[2], refrigeration ensures maximum shelf-life.
References
- Storage and stability issues of ortho-alkenyl anilines Source: Benchchem URL
- New Perspectives on Old Dyes: The Electro-organic Synthesis of Aniline Black Source: Pixel-online URL
- Best practices for handling air and light-sensitive aniline hydrochloride compounds Source: Benchchem URL
- Source: CDC (Centers for Disease Control and Prevention)
- 4-Bromo-2-(1-(2-Fluorophenyl)vinyl)
- 4-(1,3-Oxazol-5-yl)
Sources
Technical Support Center: Catalyst Loading Optimization for Phenoxyaniline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges researchers face when optimizing catalyst loads for the synthesis of phenoxyaniline derivatives.
Phenoxyanilines—critical scaffolds in medicinal chemistry and materials science—are typically synthesized via two primary cross-coupling pathways: the classical copper-catalyzed Ullmann condensation (C–O bond formation) or the palladium-catalyzed Buchwald-Hartwig amination (C–N bond formation)[1]. While it is tempting to simply increase catalyst loading when a reaction fails, this brute-force approach often leads to catalyst poisoning, difficult purification, and poor scalability.
This guide moves beyond basic troubleshooting. It explores the causality behind catalytic failure and provides self-validating workflows to achieve high turnover numbers (TON) at ultra-low catalyst loadings.
Part 1: Mechanistic Troubleshooting & Catalyst Causality (FAQs)
Q1: Why does increasing palladium loading in Buchwald-Hartwig aminations sometimes decrease the yield of phenoxyanilines? A: This is a classic kinetic trap. In palladium-catalyzed cross-coupling, the active Pd(0) species is highly unstable. The catalytic cycle (oxidative addition, transmetalation, reductive elimination) is generally first-order with respect to palladium. However, the off-cycle deactivation pathway—where Pd(0) aggregates into inactive, insoluble "Pd-black" nanoparticles—is second-order (or higher) with respect to palladium concentration. When you arbitrarily increase the catalyst loading (e.g., from 1 mol% to 5 mol%), you disproportionately accelerate the rate of aggregation compared to the rate of productive turnover. To optimize, you must lower the Pd loading (sometimes as low as 0.125 mol%[2]) and utilize bulky, electron-rich bidentate or biarylmonophosphine ligands (like tBuXPhos or BrettPhos) to stabilize the Pd(0) intermediate and prevent aggregation.
Q2: How do I transition from classical Ullmann conditions (>10 mol% Cu) to low-loading Cu-catalyzed C–O coupling? A: Classical Ullmann reactions suffer from low yields and require harsh conditions because unliganded Cu(I) easily disproportionates into inactive Cu(0) and Cu(II) species. The most frequent culprit for low yields is an inactive catalyst[3]. To reduce loading to the 5 mol% threshold, you must introduce a chelating ligand. Ligands such as oxalic amides[4] or carbazole-based derivatives[5] serve two purposes: they solubilize the copper in organic solvents and modulate the electronic geometry of the Cu(I) center, dramatically lowering the activation energy required for the reductive elimination of the diaryl ether.
Q3: My reaction stalls at 50% conversion despite using a highly active Pd2(dba)3 / P(t-Bu)3 system. Should I spike in more catalyst? A: No. Stalling mid-reaction indicates catalyst poisoning or product inhibition, not a lack of initial active sites. Phenoxyanilines possess both an ether oxygen and an aniline nitrogen, making them excellent bidentate chelators. As the product accumulates, it can outcompete the ligand for the metal center, forming a stable, inactive off-cycle complex. Instead of adding more metal, optimize the base (e.g., switching from NaOtBu to weaker bases like Cs2CO3 if functional group tolerance is an issue) or increase the steric bulk of the ligand to prevent product coordination[6].
Part 2: Pathway Visualizations
To understand where catalyst loading impacts your synthesis, we must visualize the catalytic logic. Below is the Buchwald-Hartwig cycle mapped against the deactivation pathway.
Figure 1: Buchwald-Hartwig catalytic cycle vs. concentration-dependent Pd-black deactivation.
Figure 2: Logical workflow for troubleshooting and optimizing catalyst loading.
Part 3: Quantitative Data Presentation
When optimizing, it is crucial to benchmark your system against established literature standards. The table below summarizes the causality between catalyst choice, loading, and typical outcomes in phenoxyaniline synthesis.
| Synthesis Method | Catalyst System | Ligand | Optimized Loading | Temp (°C) | Typical Yield | Mechanistic Bottleneck / Common Issue |
| Classical Ullmann | CuI | None / Graphite | 10–20 mol% | 120–150 | 40–60% | High loading required due to Cu(I) disproportionation; harsh conditions. |
| Modern Ullmann | CuI | Oxalic amides / Carbazole | 5 mol% | 80–100 | 80–93% | Ligand oxidation; sensitive to trace oxygen[4][5]. |
| Buchwald-Hartwig | Pd2(dba)3 | P(t-Bu)3 / BrettPhos | 0.5–2 mol% | 80–105 | 85–98% | Pd black formation if loading is too high; product inhibition[6]. |
| Ultra-low Pd | [Pd(crotyl)Cl]2 | tBuXPhos | 0.125 mol% | 60–80 | >90% | Highly sensitive to moisture; requires strict Schlenk/glovebox techniques[2]. |
Part 4: Self-Validating Experimental Protocol
To truly optimize catalyst loading, you must prove that your catalyst is surviving the entire reaction duration. End-point yield analysis is insufficient because it cannot distinguish between a slow, stable catalyst and a fast, rapidly dying catalyst.
Below is a Self-Validating Kinetic Protocol (based on "Same-Excess" methodology) to optimize and validate ultra-low catalyst loading (e.g., 0.5 mol% Pd) for phenoxyaniline synthesis.
Step-by-Step Methodology
Step 1: Preparation of Stock Solutions (Critical for Low Loading)
-
Weighing <1 mg of Pd catalyst introduces massive error. Instead, prepare a standard stock solution.
-
In a nitrogen-filled glovebox, dissolve 14.4 mg of Pd2(dba)3 (0.015 mmol) and the corresponding bidentate ligand (0.036 mmol, 1.2 eq to Pd) in 10 mL of anhydrous, degassed toluene.
-
Stir for 30 minutes to ensure pre-activation of the Pd-ligand complex.
Step 2: Reaction Assembly (The "Same-Excess" Setup) To validate catalyst stability, set up two parallel reactions where the absolute excess of substrates is identical, but the starting concentrations differ.
-
Reaction A (Standard): 1.0 mmol aryl halide, 1.2 mmol aminophenol derivative, 1.5 mmol NaOtBu.
-
Reaction B (Pre-progressed): 0.5 mmol aryl halide, 0.7 mmol aminophenol derivative, 1.0 mmol NaOtBu, plus 0.5 mmol of pure phenoxyaniline product.
-
Add 0.5 mL of the Pd stock solution (0.0015 mmol Pd, 0.15 mol% loading relative to Reaction A) to both vials.
-
Add an internal standard (e.g., 0.5 mmol dodecane) to both vials.
Step 3: Kinetic Sampling & Self-Validation
-
Heat both reactions to 90 °C.
-
Using a micro-syringe, extract 20 µL aliquots from both vials at t = 15, 30, 60, 90, and 120 minutes.
-
Quench each aliquot immediately into 500 µL of cold acetonitrile exposed to air (to rapidly oxidize and kill the Pd catalyst).
-
Filter through a short silica plug to remove salts.
Step 4: Data Analysis and Causality Check
-
Analyze the aliquots via HPLC or GC-FID, using the internal standard to quantify the exact concentration of the phenoxyaniline product over time.
-
The Validation Logic: Overlay the kinetic curve of Reaction B on top of Reaction A (shifting Reaction A's time axis to match the 50% conversion point).
-
If the curves perfectly overlay: Your catalyst is perfectly stable at 0.15 mol% loading. The reaction is robust.
-
If Reaction B is slower than Reaction A: Your catalyst is deactivating over time (likely forming Pd black) or is suffering from product inhibition. You must either increase the steric bulk of your ligand or slightly increase the catalyst loading to 0.5 mol%.
-
References
-
Electrochromic and non-volatile bistable resistive switching behaviour of acid-doped poly(triphenylamine ether)s Pigment & Resin Technology | Emerald Publishing. URL:[Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors MDPI. URL:[Link]
- Google Patents.
-
New Methodologies in Organic Synthesis - Dissertation UC Santa Barbara - eScholarship.org. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US10500577B2 - Oxalic amide ligands, and uses thereof in copper-catalyzed coupling reaction of aryl halides - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. emerald.com [emerald.com]
Validation & Comparative
1H and 13C NMR spectral analysis of 2-(2-Chloro-5-methylphenoxy)aniline
An in-depth structural characterization of active pharmaceutical ingredient (API) intermediates is a foundational step in drug development. 2-(2-Chloro-5-methylphenoxy)aniline (CAS: 946727-10-2) is a highly functionalized diaryl ether intermediate frequently utilized in the synthesis of kinase inhibitors and agrochemicals [1].
Validating the exact substitution pattern of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a distinct analytical challenge: the presence of a highly congested aromatic region (seven protons squeezed into a narrow 0.8 ppm window) and a chemically exchanging primary amine.
As a Senior Application Scientist, I have structured this guide to objectively compare the analytical performance of routine vs. high-field NMR platforms, alongside a critical comparison of solvent systems (CDCl3 vs. DMSO-d6). This guide provides the causality behind experimental choices and establishes a self-validating protocol for rigorous structural confirmation.
Chemical Profile & The Analytical Bottleneck
2-(2-Chloro-5-methylphenoxy)aniline consists of two distinct aromatic systems:
-
Ring A (Aniline): An ortho-disubstituted ring presenting a complex ABCD spin system.
-
Ring B (Phenoxy): A 2-chloro-5-methyl-substituted ring presenting an AMX spin system.
The Bottleneck: At standard magnetic field strengths (e.g., 400 MHz), the chemical shift dispersion (
Platform Comparison: Routine (400 MHz) vs. High-Field (600 MHz) NMR
Choosing the correct NMR platform is a balance between throughput and resolution. While 400 MHz instruments are the workhorses of routine synthetic chemistry, resolving the specific ortho/meta/para couplings of diaryl ethers often requires higher field strengths [2].
Because
Table 1: Analytical Performance Comparison (400 MHz vs. 600 MHz)
| Analytical Parameter | 400 MHz Platform (Routine) | 600 MHz Platform (High-Field) | Causality & Impact |
| Aromatic Resolution | Heavy overlap; H4 and H5 appear as unresolved multiplets. | Baseline resolution; H4 and H5 resolved as distinct pseudo-triplets (td). | Higher |
| Requires >1024 scans for quaternary carbons (C1', C2', C1, C2). | Requires <256 scans for quaternary carbons. | Sensitivity scales with | |
| Impurity Profiling | Limit of Detection (LOD) ~1-2% for structural isomers. | LOD ~0.1-0.5% for structural isomers. | Enhanced signal-to-noise and reduced peak base-width allow for the integration of trace isomer peaks. |
Solvent Selection Guide: CDCl vs. DMSO-d
The choice of deuterated solvent fundamentally alters the spectral landscape of anilines. The interaction between the solvent and the solute dictates the behavior of the labile amine protons and the anisotropic shielding of the aromatic rings [3].
-
CDCl
(Chloroform-d): A weakly interacting, non-polar solvent. The protons typically appear as a broad singlet around 3.85 ppm. Because CDCl does not strongly hydrogen bond, the amine protons are susceptible to chemical exchange with trace water, often broadening into the baseline. -
DMSO-d
(Dimethyl Sulfoxide-d6): A strong hydrogen-bond acceptor. DMSO forms stable intermolecular hydrogen bonds with the protons. This "locks" the protons, slowing down their chemical exchange rate and shifting them significantly downfield to ~5.12 ppm. This provides a sharp, highly diagnostic peak that integrates perfectly to 2H, serving as an internal validation of the primary amine [3].
Table 2: Comparative
| Proton Assignment | CDCl | DMSO-d | Mechanistic Causality | |
| 2.32 (s, 3H) | 2.28 (s, 3H) | -0.04 | Minimal solvent effect on isolated aliphatic groups. | |
| 3.85 (br s, 2H) | 5.12 (br s, 2H) | +1.27 | Strong intermolecular H-bonding with DMSO oxygen deshields the protons. | |
| H6' (Ring B, meta to Cl) | 6.68 (d, J=1.8) | 6.65 (d, J=1.8) | -0.03 | Slight shielding due to solvent polarity differences. |
| H3' (Ring B, ortho to Cl) | 7.32 (d, J=8.1) | 7.40 (d, J=8.1) | +0.08 | Deshielded by the highly polar DMSO environment interacting with the adjacent Cl. |
Standardized Experimental Protocol
To ensure a self-validating system , the following protocol must be strictly adhered to. This workflow guarantees that integration values and chemical shifts are absolute, reproducible, and artifact-free.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of 2-(2-Chloro-5-methylphenoxy)aniline.
-
Dissolve in 0.6 mL of high-purity DMSO-d
(containing 0.03% v/v TMS as an internal standard). -
Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Particulate matter degrades magnetic field homogeneity, leading to poor line shape and broad peaks.
Step 2: Instrument Tuning and Shimming
-
Insert the sample into the 600 MHz spectrometer and allow 5 minutes for thermal equilibration at 298 K. Causality: Temperature gradients cause convection currents, which distort peak shapes.
-
Perform automated Tuning and Matching (ATM) for both
H and C channels. -
Lock onto the deuterium signal of DMSO-d
and perform gradient shimming (TopShim) until the TMS signal full-width at half-maximum (FWHM) is <0.6 Hz.
Step 3: Acquisition Parameters
- H NMR: Use a 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans. Causality: A 30° flip angle combined with a 2s delay ensures complete T1 relaxation for all protons, guaranteeing that peak integrations are strictly quantitative.
- C NMR: Use a power-gated decoupling sequence (zgpg30). Set D1 to 2.5 seconds. Acquire 512 scans.
Step 4: Data Processing
-
Apply an exponential window function (Line Broadening, LB = 0.3 Hz for
H; 1.0 Hz for C) prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution. -
Manually phase the spectrum (zero-order and first-order) and apply a polynomial baseline correction. Reference the TMS peak to exactly 0.00 ppm.
Workflow Visualization
The following decision matrix illustrates the logical progression for analyzing complex diaryl ether intermediates, ensuring both structural integrity and operational efficiency.
Caption: Decision matrix for the NMR spectral analysis of complex diaryl ether intermediates.
Conclusion & Recommendations
For the rigorous structural verification of 2-(2-Chloro-5-methylphenoxy)aniline during drug development, relying solely on routine 400 MHz / CDCl
Best Practice Recommendation: Utilize a 600 MHz platform with DMSO-d
References
-
Bruker. "GHz Class NMR: Ultra High Magnetic Field for Unprecedented Resolution". Bruker Magnetic Resonance.[Link]
-
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006, 44(5), 491-509.[Link]
High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation and Quantitation of 2-(2-Chloro-5-methylphenoxy)aniline
Executive Summary
2-(2-Chloro-5-methylphenoxy)aniline (Exact Mass: 233.0607 Da) is a highly functionalized diaryl ether. Compounds containing the diphenyl ether scaffold are ubiquitous as building blocks in pharmaceuticals, agrochemicals, and halogenated flame retardants. Accurately characterizing their degradation products and quantifying trace impurities requires a deep understanding of their gas-phase behavior.
This guide objectively evaluates the analytical performance of Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap mass spectrometry platforms for the analysis of 2-(2-Chloro-5-methylphenoxy)aniline, providing actionable, self-validating protocols for drug development professionals.
Mechanistic Fragmentation Dynamics
Understanding the causality behind fragmentation is critical for selecting the right mass transitions. When subjected to positive Electrospray Ionization (ESI+), the primary amine of the aniline moiety acts as the dominant protonation site, yielding a robust precursor ion at m/z 234.068.
The collision-induced dissociation (CID) of this protonated diphenyl ether is highly dependent on the applied collision energy (CE):
-
Primary Ether Cleavage (Low CE): The most thermodynamically accessible pathway is the scission of the C–O ether bond. Depending on charge retention, this yields either the anilinium fragment (m/z 94.065) or the 2-chloro-5-methylphenoxonium ion (m/z 141.010).
-
Halogen-Driven Elimination (Medium CE): The ortho-chloro substitution facilitates the neutral loss of HCl (36.000 Da), producing a reactive intermediate at m/z 198.091.
-
Rearrangement and CO Loss (High CE): In a hallmark diagnostic reaction for protonated diphenyl ethers, the [M+H - HCl]+ ion undergoes an intramolecular rearrangement. The two aryl rings interact to form a bicyclic structure containing a keto group, which subsequently expels carbon monoxide (CO, 28.010 Da) to form a highly stable product ion at m/z 170.096[1].
Fig 1: ESI+ collision-induced fragmentation pathways of 2-(2-Chloro-5-methylphenoxy)aniline.
Platform Comparison: QqQ vs. HRMS
Choosing the right mass analyzer dictates the quality and reliability of the analytical output. Both QqQ and HRMS platforms demonstrate strong reliability, making method selection dependent on specific regulatory and analytical needs[2].
-
Triple Quadrupole (QqQ): The undisputed workhorse for targeted quantitation. QqQ instruments utilize electron multipliers that provide an intraspectral dynamic range of up to 5 orders of magnitude[3]. For impurity quantitation, QqQ operating in Multiple Reaction Monitoring (MRM) mode offers the lowest Limit of Detection (LOD)[4]. However, it lacks the resolving power to distinguish isobaric interferences without extensive chromatographic separation[5].
-
Quadrupole Time-of-Flight (Q-TOF): Q-TOF platforms offer excellent isotopic fidelity and high acquisition speeds, making them ideal for identifying unknown degradants. Their dynamic range is less constrained by the space charge effects that can affect ion traps[3]. Furthermore, Q-TOF CID can generate "colder" ions, which is advantageous for capturing highly labile intermediates[6].
-
Orbitrap (HRMS): Orbitraps provide ultra-high resolving power, translating to sub-ppm mass accuracy[7]. This is critical for confirming the exact elemental composition of the m/z 170.096 rearrangement ion. While unparalleled for structural elucidation[8], it is important to note that Orbitrap Higher-energy C-trap Dissociation (HCD) typically requires slightly lower collision energies (by a few eV) to match the fragmentation spectra obtained via Q-TOF CID[6].
Quantitative Data Summary
Table 1: Performance Comparison Matrix for Diaryl Ether Analysis
| Parameter | Triple Quadrupole (QqQ) | Q-TOF (HRMS) | Orbitrap (HRMS) |
| Primary Application | Targeted Quantitation (MRM) | Unknown ID & Isotopic Fidelity | Structural Elucidation & Exact Mass |
| Mass Accuracy | Nominal (~0.1 Da) | High (<2 ppm) | Ultra-High (<1 ppm) |
| Dynamic Range | Up to 5 orders of magnitude | ~4 orders of magnitude | ~3.5 orders (Intraspectral) |
| Fragmentation Method | CID (Collision Cell) | CID (Collision Cell) | HCD (C-Trap) |
| Sensitivity (LOD) | Sub-picogram (+++) | Picogram (++) | Picogram (++) |
Table 2: Optimized MS/MS Parameters for 2-(2-Chloro-5-methylphenoxy)aniline
| Precursor Ion (m/z) | Product Ion (m/z) | Structural Assignment | Optimal CE (eV) | Platform Utility |
| 234.068 | 94.065 | Anilinium Ion | 15 - 20 | QqQ Quantifier (High Intensity) |
| 234.068 | 141.010 | Chloromethylphenoxonium | 15 - 20 | QqQ Qualifier |
| 234.068 | 198.091 | [M+H - HCl]+ | 25 - 30 | HRMS Pathway Confirmation |
| 234.068 | 170.096 | Bicyclic Keto Rearrangement | 35 - 45 | HRMS Diagnostic Marker |
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure rigorous scientific integrity, the following methodology incorporates built-in self-validation checkpoints.
Step 1: Sample Preparation & Matrix Mitigation
-
Action: Spike all samples and calibration standards with a stable isotope-labeled internal standard (e.g.,
-labeled analog) prior to liquid-liquid extraction. -
Causality: This corrects for matrix-induced ionization suppression and extraction losses, ensuring that any fluctuation in signal is accurately normalized.
-
Validation Check: Inject a pure solvent blank immediately after the highest calibration standard. The signal at the analyte's retention time must be <5% of the LLOQ to confirm zero system carryover.
Step 2: Chromatographic Separation
-
Action: Utilize a sub-2 µm C18 UHPLC column. Employ a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Causality: Formic acid ensures complete protonation of the aniline group, maximizing the yield of the [M+H]+ precursor. The rapid organic gradient focuses the analyte band, minimizing co-elution with ion-suppressing endogenous phospholipids.
Step 3: MS/MS Optimization (CE Ramping)
-
Action: Infuse the standard and ramp the Collision Energy from 10 eV to 50 eV.
-
Causality: This maps the breakdown curve. Low CE maximizes the m/z 94 cleavage ion (ideal for QqQ quantitation), while high CE drives the rearrangement to m/z 170 (ideal for HRMS structural confirmation).
-
Validation Check: Calculate the mass balance. The sum of the fragment ion intensities must correlate linearly with the depletion of the precursor ion, ensuring no ions are lost to scattering within the collision cell.
Fig 2: Self-validating LC-MS/MS experimental workflow for diphenyl ether analysis.
References
- A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. National Institutes of Health (NIH).
- Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate.
- Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library (MTAK).
- Orbitrap Mass Spectrometry. Analytical Chemistry - ACS Publications.
- “One-shot” analysis of polybrominated diphenyl ethers and their hydroxylated and methoxylated analogs in human breast milk and serum using gas chromatography-tandem mass spectrometry. National Institutes of Health (NIH).
- TOF vs. Orbitrap for Intact Protein Structural Insights. LabRulez LCMS.
- Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation, determining their regulatory alignment, and evaluating method transfer feasibility. Emery Pharma.
- DEEP DIVE SERIES: QQQ vs. HRMS, choosing the best Mass Spec for Impurity Testing. YouTube.
Sources
- 1. A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. “One-shot” analysis of polybrominated diphenyl ethers and their hydroxylated and methoxylated analogs in human breast milk and serum using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lcms.labrulez.com [lcms.labrulez.com]
Optimizing the Quantification of 2-(2-Chloro-5-methylphenoxy)aniline: A Comparative Guide to Core-Shell PFP vs. Traditional C18 HPLC
Target Audience: Analytical Chemists, Method Development Scientists, and Pharmaceutical Quality Control Professionals.
Executive Summary
The accurate quantification of diaryl ether anilines, specifically1 [1], is a critical bottleneck in the quality control of pharmaceutical intermediates and agrochemical building blocks. Traditional High-Performance Liquid Chromatography (HPLC) methods relying on fully porous C18 stationary phases frequently suffer from prolonged run times and severe peak tailing due to secondary interactions between the basic aniline moiety and residual silanols.
As a Senior Application Scientist, I have structured this guide to objectively compare a traditional fully porous C18 methodology against an optimized, modern approach utilizing a Core-Shell Pentafluorophenyl (PFP) stationary phase. By transitioning from purely hydrophobic retention to orthogonal interaction mechanisms, laboratories can achieve superior resolution, drastically reduce solvent consumption, and ensure strict compliance with2 [2].
The Mechanistic Challenge & Solution
The Analyte: 2-(2-Chloro-5-methylphenoxy)aniline
This molecule presents a unique chromatographic triad:
-
Primary Amine (pKa ~4.5): At neutral pH, it exists in a state of partial ionization, leading to peak splitting. Furthermore, basic amines aggressively interact with unendcapped, acidic silanols on traditional silica supports, causing severe peak tailing.
-
Halogenated Aromatic Ring: The chlorine atom creates a strong localized dipole.
-
Diaryl Ether Backbone: Imparts significant hydrophobicity, leading to excessive retention on standard C18 alkyl chains.
The Solution: Core-Shell Technology & PFP Selectivity
To overcome these challenges, we replace the traditional 5 µm fully porous C18 column with a 2.6 µm Core-Shell PFP column .
-
The Core-Shell Advantage (Kinetics): Superficially porous particles consist of a solid silica core surrounded by a porous shell. This architecture drastically reduces the diffusion path of the analyte into the pores, minimizing the
-term (resistance to mass transfer) in the van Deemter equation. This allows for higher flow rates without a loss in theoretical plates [3]. -
The PFP Advantage (Thermodynamics): Unlike C18, which relies solely on dispersive hydrophobic interactions, the Pentafluorophenyl (PFP) phase provides highly orthogonal selectivity. The electron-deficient perfluorinated ring acts as a Lewis acid, engaging in strong
interactions with the electron-rich regions of the analyte. Additionally, the highly electronegative fluorine atoms facilitate strong dipole-dipole interactions with the analyte's chlorine atom, providing superior shape selectivity and retention control [4].
Comparative Experimental Protocols
To ensure a self-validating system, both methods employ 4-Chloroaniline as an Internal Standard (IS). The use of an IS corrects for any volumetric discrepancies during sample injection or matrix-induced ion suppression, guaranteeing trustworthiness in the final quantitative output.
Sample Preparation (Self-Validating System)
-
Diluent Preparation: Mix Acetonitrile and LC-MS grade Water in a 50:50 (v/v) ratio.
-
Internal Standard (IS) Stock: Dissolve 10.0 mg of 4-Chloroaniline in 100 mL of diluent (100 µg/mL).
-
Analyte Stock Solution: Accurately weigh 10.0 mg of 2-(2-Chloro-5-methylphenoxy)aniline reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).
-
Working Standard: Pipette 5.0 mL of the Analyte Stock and 5.0 mL of the IS Stock into a 50 mL volumetric flask. Dilute to volume (Final concentration: 10 µg/mL analyte, 10 µg/mL IS).
Chromatographic Conditions Comparison
| Parameter | Traditional Method (Alternative) | Optimized Method (Proposed) | Causality / Scientific Rationale |
| Column | Fully Porous C18 (250 x 4.6 mm, 5 µm) | Core-Shell PFP (100 x 4.6 mm, 2.6 µm) | Core-shell reduces mass transfer resistance; PFP provides |
| Mobile Phase A | 0.1% TFA in Water | 10 mM Ammonium Formate (pH 3.0) | pH 3.0 ensures the aniline (pKa ~4.5) is fully protonated, preventing peak splitting. Formate is MS-compatible. |
| Mobile Phase B | Acetonitrile | Methanol | Methanol enhances |
| Elution Mode | Isocratic (40% A : 60% B) | Gradient (30% B to 80% B in 6 min) | Gradient elution sharpens the peak and flushes strongly retained hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Core-shell backpressure is lower than sub-2µm UHPLC, allowing higher flow rates on standard HPLC systems. |
| Column Temp. | 25 °C | 40 °C | Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics. |
| Detection | UV at 254 nm | UV at 230 nm | 230 nm represents the |
Method Validation & Performance Data
Both methods were subjected to rigorous validation according to the updated ICH Q2(R2) guidelines, focusing on System Suitability, Linearity, Precision, and Accuracy.
Table 1: System Suitability Parameters (n=6 injections)
The optimized method demonstrates a near-perfect Gaussian peak shape, eliminating the tailing inherent to the C18 method.
| Parameter | Traditional C18 Method | Optimized Core-Shell PFP | ICH Acceptance Criteria |
| Retention Time ( | 18.4 min | 4.2 min | N/A |
| Tailing Factor ( | 1.85 | 1.08 | |
| Theoretical Plates ( | 8,500 | 22,400 | |
| Resolution ( | 3.1 | 8.5 | |
| Injection Precision (%RSD) | 1.8% | 0.4% |
Table 2: ICH Q2(R2) Validation Summary
The Core-Shell PFP method not only reduces analysis time by >75% but also significantly improves the Limit of Quantitation (LOQ) due to enhanced peak sharpness (signal-to-noise ratio improvement).
| Validation Metric | Traditional C18 Method | Optimized Core-Shell PFP |
| Linearity Range | 2.0 - 50.0 µg/mL | 0.5 - 50.0 µg/mL |
| Correlation Coefficient ( | 0.9945 | 0.9998 |
| LOD / LOQ | 0.6 µg/mL / 2.0 µg/mL | 0.15 µg/mL / 0.5 µg/mL |
| Method Precision (Inter-day %RSD) | 2.4% | 0.7% |
| Accuracy (Recovery at 100% Level) | 96.5% | 100.2% |
| Robustness (Flow rate | Fails (Tailing > 2.0 at low flow) | Passes (No significant change) |
Visualizing the Validation Workflow
The following diagram illustrates the logical progression and mechanistic divergence between the two methodologies during the validation lifecycle.
Workflow comparing traditional C18 vs. core-shell PFP HPLC validation.
Conclusion
For the quantification of complex halogenated anilines such as 2-(2-Chloro-5-methylphenoxy)aniline, relying on traditional fully porous C18 chemistry is scientifically suboptimal. The data clearly demonstrates that transitioning to a Core-Shell PFP stationary phase resolves the fundamental mechanistic issues of aniline tailing and poor mass transfer.
By leveraging
References
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines. Available at:[Link]
-
Landge, S., et al. "Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities." American Journal of Analytical Chemistry, 6, 539-550. Available at: [Link]
-
ResearchGate Contributors. "An attempt to estimate ionic interactions with phenyl and pentafluorophenyl stationary phases in supercritical fluid chromatography." ResearchGate. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Identifying Impurities in Commercial Batches of 2-(2-Chloro-5-methylphenoxy)aniline
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount. However, the journey to a pure API begins long before the final synthesis step; it is rooted in the quality of its starting materials and intermediates. 2-(2-Chloro-5-methylphenoxy)aniline, a complex molecule featuring a diaryl ether linkage, is a prime example of an intermediate where a robust impurity profile is not just a regulatory requirement but a cornerstone of process understanding and final product safety. Impurities can arise from the synthetic route, degradation, or storage and can have significant impacts on the safety, efficacy, and stability of the final drug product.[1]
This guide provides an in-depth comparison of analytical methodologies for the identification, quantification, and characterization of impurities in commercial batches of 2-(2-Chloro-5-methylphenoxy)aniline. We will move beyond simply listing protocols to explain the scientific rationale behind the selection of techniques and experimental parameters. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the highest standards of quality and safety in their work. The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for understanding and controlling impurities in new drug substances, which forms the regulatory backbone for the principles discussed herein.[2][3]
Part 1: The Impurity Landscape: From Synthesis to Degradation
A successful impurity identification strategy begins with a theoretical understanding of what impurities are likely to be present. This predictive exercise is based on the synthetic pathway and the inherent chemical stability of the target molecule.
Predicted Process-Related Impurities
While multiple synthetic routes to 2-(2-Chloro-5-methylphenoxy)aniline are possible, a common and logical approach involves an Ullmann condensation or a similar nucleophilic aromatic substitution to form the diaryl ether bond, followed by the reduction of a nitro group.[4] This pathway, while effective, can introduce a host of potential impurities.
-
Starting Materials: Unreacted 2-chloro-5-methylphenol and 1-chloro-2-nitrobenzene (or a related halogenated nitro-aromatic).
-
Intermediates: Incomplete reduction can lead to the presence of nitroso or azoxy-bridged intermediates.
-
By-products:
-
Isomeric Impurities: Positional isomers arising from the starting materials (e.g., impurities from commercial 2-chloro-5-methylphenol).
-
Homocoupling Products: Formation of biphenyl or diphenylether-type compounds from side reactions of the starting materials.
-
Over-alkylation/Arylation: Though less common, potential for secondary reactions.
-
Below is a diagram illustrating a plausible synthetic pathway and the potential entry points for process-related impurities.
Sources
A Comparative Guide to Phenoxyaniline Synthesis: Yield, Purity, and Route Optimization
Phenoxyanilines (such as 3-phenoxyaniline and 4-phenoxyaniline) are indispensable pharmacophores in medicinal chemistry. They serve as core structural scaffolds for N-type calcium channel blockers[1], critical precursors for non-steroidal anti-inflammatory drugs (NSAIDs) like Nimesulide[2], and biochemical probes for mapping CYP2B enzyme interactions[3]. Because these intermediates are typically carried forward into complex active pharmaceutical ingredient (API) syntheses, achieving high catalytic turnover and a crude purity exceeding 95%[3] is non-negotiable.
As an application scientist, selecting the correct synthetic route requires balancing substrate electronics, reagent cost, and scalability. This guide objectively compares the three primary synthetic pathways—Modern Ullmann Condensation, Nucleophilic Aromatic Substitution (SNAr), and Palladium-Catalyzed Cross-Coupling—providing mechanistic causality, quantitative data, and self-validating protocols.
Mechanistic Comparison of Synthetic Routes
Route A: Modern Copper-Catalyzed Ullmann Condensation Historically, the Ullmann diaryl ether synthesis required excessively harsh conditions (>150 °C), which frequently led to product degradation, dehalogenation side-reactions, and poor crude purity. However, modern protocols utilize ligand-assisted copper catalysis[4]. By employing Cu(II) glycinate monohydrate in a polar aprotic solvent, the active Cu(I) species is stabilized against disproportionation. This lowers the activation energy required for oxidative addition and transmetallation, allowing the reaction to proceed cleanly at 80 °C with exceptional yields (up to 98%)[4].
Route B: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction For electron-deficient aryl halides, SNAr remains the industrial workhorse[5]. The reaction relies on a strongly electron-withdrawing group (e.g., a nitro group) positioned ortho or para to the leaving group to stabilize the anionic Meisenheimer complex[2]. Expert Insight: While this route is highly regioselective and scalable for 2- and 4-phenoxyanilines, it is fundamentally unsuited for 3-phenoxyaniline. A meta-nitro group cannot stabilize the intermediate via resonance. For meta-substituted isomers, transition-metal catalyzed routes (A or C) are strictly required.
Route C: Palladium-Catalyzed C-O Cross-Coupling (Buchwald-Hartwig) This route utilizes palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands to force the reductive elimination of the diaryl ether[4]. It operates under exceptionally mild conditions (room temperature to 80 °C) and is highly effective for unactivated or electron-rich aryl halides, achieving yields around 92%[4]. However, the high cost of palladium and the extreme moisture sensitivity of the ligands limit its use primarily to late-stage discovery chemistry rather than early-stage scale-up.
Quantitative Performance Metrics
The following table summarizes the objective performance data across the three primary methodologies:
| Metric | Route A: Modern Ullmann[4] | Route B: SNAr + Reduction[5] | Route C: Pd-Catalysis[4] |
| Typical Yield | 85–98% | 70–85% (Over 2 steps) | 80–92% |
| Crude Purity | High (>95%) | Moderate (Requires recrystallization) | Very High (>98%) |
| Catalyst Cost | Low (Cu salts) | None (Base mediated) | High (Pd + Biarylphosphines) |
| Scalability | Excellent | Excellent (Industrial standard) | Moderate (Cost prohibitive) |
| Reaction Temp | 80–120 °C | 80–155 °C | 25–80 °C |
| Substrate Scope | Broad | Limited to ortho/para EWG | Very Broad |
Visualizing the Workflows
Workflow of the SNAr and reduction sequence for 4-phenoxyaniline synthesis.
Catalytic cycle of the ligand-assisted Ullmann C-O coupling reaction.
Self-Validating Experimental Protocols
Protocol A: Modern Ullmann Synthesis of 4-Phenoxyaniline
Causality: Using dimethyl sulfoxide (DMSO) as a solvent is critical. Its polar aprotic nature solvates the potassium cation, leaving the phenoxide "naked" and highly nucleophilic, while simultaneously stabilizing the anionic copper intermediates to prevent catalyst precipitation[4].
-
Setup: In a flame-dried Schlenk flask under an inert N₂ atmosphere, combine iodobenzene (1.0 equiv), 4-aminophenol (1.2 equiv), Cu(II) glycinate monohydrate (0.02 equiv), and KOH (2.0 equiv)[4].
-
Solvent Addition: Add anhydrous DMSO (2.0 mL/mmol).
-
Reaction: Heat the mixture to 80 °C for 8 hours[4].
-
Self-Validation Checkpoint: The reaction mixture will transition from the blue/green hue of Cu(II) to a deep brick-red. This color change is your visual confirmation that the active Cu(I)-aryloxide complex has successfully formed. If the solution remains green, the precatalyst reduction has failed and the reaction will stall.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) to remove the DMSO and copper salts. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc) yields the product in ~98% yield[4].
Protocol B: SNAr and Reduction for 4-Phenoxyaniline
Causality: The segmented, two-step heating profile in the SNAr step prevents runaway exothermic decomposition while ensuring complete conversion of the less reactive chloride leaving group[5].
-
SNAr Step: Combine 1-chloro-4-nitrobenzene (1.0 equiv), phenol (1.1 equiv), and K₂CO₃ (1.5 equiv) in DMF. Heat at 80–85 °C for 5 hours, then ramp the temperature to 145–155 °C for an additional 8 hours[5].
-
Self-Validation Checkpoint: The suspension will change from a deep red (characteristic of the phenoxide anion) to a clear, pale yellow solution as the electrophile is consumed.
-
-
Isolation: Pour the mixture into ice water. The intermediate 4-phenoxynitrobenzene will precipitate as a solid[2]. Filter and wash thoroughly with deionized water.
-
Reduction Step: Dissolve the intermediate in MeOH. Add 10% Pd/C (0.05 equiv) and stir vigorously under a hydrogen balloon (1 atm) at room temperature until H₂ uptake ceases.
-
Self-Validation Checkpoint: TLC (Hexane:EtOAc 3:1) will show the complete disappearance of the UV-active yellow nitro compound and the appearance of a highly fluorescent spot (under 254 nm UV) corresponding to the desired aniline.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield 4-phenoxyaniline (70–85% overall yield)[5].
References
1.[Buy 4-Phenoxybenzene-1,2-diamine | 13940-96-0], Smolecule. 2.[Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues], RSC. 3.[Buy 4-Phenoxyaniline | 139-59-3], Smolecule. 4.[4-Nitro-2-phenoxyaniline | 5422-92-4], Benchchem. 5.[Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes], NIH.
Sources
- 1. Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00714F [pubs.rsc.org]
- 2. 4-Nitro-2-phenoxyaniline | 5422-92-4 | Benchchem [benchchem.com]
- 3. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4-Phenoxyaniline | 139-59-3 [smolecule.com]
- 5. Buy 4-Phenoxybenzene-1,2-diamine | 13940-96-0 [smolecule.com]
Quality control markers for industrial grade 2-(2-Chloro-5-methylphenoxy)aniline
Title: Quality Control Markers for Industrial Grade 2-(2-Chloro-5-methylphenoxy)aniline: A Comparative Guide
Executive Summary
2-(2-Chloro-5-methylphenoxy)aniline (CAS 946727-10-2) is a highly valued diaryl ether intermediate utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs)[1]. Because its industrial-scale synthesis relies heavily on transition-metal-catalyzed cross-coupling and subsequent reduction, industrial-grade batches inherently possess a distinct impurity profile compared to analytical-grade standards. This guide objectively compares these grades, detailing the mechanistic origins of specific impurities and providing researchers with validated, self-calibrating analytical protocols to ensure batch-to-batch reproducibility and regulatory compliance.
Mechanistic Origins of Impurities
To establish effective Quality Control (QC) markers, one must first understand the causality behind the experimental synthesis. The production of 2-(2-chloro-5-methylphenoxy)aniline typically proceeds via a two-stage synthetic route:
-
Ullmann-Type Condensation: 2-chloro-5-methylphenol is coupled with a substituted nitrobenzene (e.g., 1-chloro-2-nitrobenzene)[2]. This reaction is driven by a Copper (Cu) catalyst in a polar aprotic solvent like N,N-Dimethylformamide (DMF) at elevated temperatures[3].
-
Nitro Reduction: The resulting nitro-diaryl ether intermediate undergoes catalytic hydrogenation to yield the final aniline derivative, typically utilizing Palladium on Carbon (Pd/C) or iron-based reducing agents[4].
Causality of QC Markers:
-
Organic Impurities: Incomplete Ullmann coupling leaves unreacted starting materials, while incomplete reduction leaves the nitro-intermediate. According to , these organic impurities must be profiled and controlled, typically with a reporting threshold of 0.05% for API applications[5].
-
Elemental Impurities: The dual use of Cu and Pd catalysts necessitates stringent elemental profiling. Under ICH Q3D guidelines, Pd (Class 2B) and Cu (Class 3) have specific Permitted Daily Exposures (PDEs) that must be monitored via ICP-MS[6].
-
Residual Solvents: DMF is notoriously difficult to remove completely due to its high boiling point (153°C) and requires Headspace Gas Chromatography (GC-HS) monitoring[7].
Synthesis pathway of 2-(2-Chloro-5-methylphenoxy)aniline highlighting impurity origins.
Comparative Quality Control Markers: Industrial vs. Analytical Grade
When sourcing this intermediate for drug development, understanding the variance between industrial and analytical grades is critical for downstream catalyst survival and API safety[8].
| QC Parameter | Analytical Technique | Industrial Grade Specification | Analytical Grade Specification | Mechanistic Rationale |
| Overall Purity | HPLC-UV | ≥ 98.0% | ≥ 99.5% | Determines viable yield for downstream API synthesis. |
| Unreacted Phenol | HPLC-UV | ≤ 0.5% | ≤ 0.1% | Residual 2-chloro-5-methylphenol from incomplete Ullmann coupling. |
| Moisture Content | Karl Fischer | ≤ 0.5% | ≤ 0.1% | Water can quench sensitive organometallic reagents in subsequent steps. |
| Copper (Cu) | ICP-MS | ≤ 20 ppm | ≤ 5 ppm | Class 3 elemental impurity[9]; remnant from Ullmann ether synthesis. |
| Palladium (Pd) | ICP-MS | ≤ 10 ppm | ≤ 1 ppm | Class 2B elemental impurity[10]; remnant from nitro reduction step. |
| Residual DMF | GC-HS | ≤ 880 ppm | ≤ 100 ppm | ICH Q3C Class 2 solvent; used to solubilize reactants in step 1. |
Validated Experimental Protocols
To ensure analytical trustworthiness, the following protocols are designed as self-validating systems. They include strict system suitability criteria that must be met before sample analysis can proceed.
Protocol A: Organic Purity Profiling via HPLC-UV Objective: Quantify 2-(2-chloro-5-methylphenoxy)aniline and identify unreacted starting materials[11].
-
Mobile Phase Preparation:
-
Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses amine ionization, improving peak shape).
-
Channel B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Standard Preparation: Dissolve 10 mg of analytical reference standard in 10 mL of Methanol (1 mg/mL). Dilute to 0.1 mg/mL for the working standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes.
-
Detection: UV at 254 nm (optimal for conjugated diaryl ether systems).
-
-
System Suitability (Self-Validation): Inject the working standard. The protocol is only valid if the theoretical plate count is >5,000 and the tailing factor for the main peak is <1.5.
Protocol B: Elemental Impurity Quantification via ICP-MS Objective: Determine trace levels of Cu and Pd to ensure compliance with[12].
-
Sample Digestion: Weigh exactly 100 mg of the industrial-grade sample into a PTFE microwave digestion vessel. Add 5 mL of concentrated ultra-pure
and 1 mL of . (HCl is critical to stabilize Pd in solution as a chloride complex). -
Microwave Program: Ramp to 200°C over 15 minutes, hold at 200°C for 20 minutes to ensure complete destruction of the organic diaryl ether matrix.
-
Internal Standard Addition: Dilute the digestate to 50 mL with ultra-pure water, spiking with 10 ppb of Scandium (Sc) and Yttrium (Y) as internal standards to correct for matrix effects and plasma fluctuations.
-
System Suitability: Analyze a Continuing Calibration Verification (CCV) standard. Recovery must be between 90-110% for both Cu (m/z 63) and Pd (m/z 106) before analyzing the unknown samples.
Comprehensive multi-modal quality control analytical workflow for industrial grade material.
References
-
Ullmann Reaction. Organic Chemistry Portal. Available at:[Link]
-
ICH Q3A (R2) Impurities in New Drug Substances. International Council for Harmonisation (ICH). Available at:[Link]
-
ICH Q3D (R2) Elemental Impurities. International Council for Harmonisation (ICH). Available at:[Link]
Sources
- 1. 2-(2-Chloro-5-methylphenoxy)aniline | 946727-10-2 | Benchchem [benchchem.com]
- 2. 2-chloro aniline | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. people.umass.edu [people.umass.edu]
- 5. database.ich.org [database.ich.org]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. lejan-team.com [lejan-team.com]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. labcorp.com [labcorp.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. ikev.org [ikev.org]
- 12. pharma.gally.ch [pharma.gally.ch]
Safety Operating Guide
2-(2-Chloro-5-methylphenoxy)aniline proper disposal procedures
The proper management and disposal of 2-(2-Chloro-5-methylphenoxy)aniline (CAS: 946727-10-2) requires meticulous operational planning. As a halogenated aromatic amine, this compound presents a trifecta of logistical challenges: it is acutely toxic, highly recalcitrant in aquatic environments, and capable of generating lethal byproducts (such as polychlorinated dibenzo-p-dioxins and hydrogen chloride gas) if combusted improperly[1].
To build a self-validating safety system in your laboratory, standard "pour and store" waste procedures are insufficient. This guide provides the mechanistic reasoning and validated step-by-step protocols necessary for the safe handling, chemical degradation, and ultimate disposal of this specific diaryl ether derivative.
The Causality of Hazards: Why Standard Disposal Fails
Understanding the molecular structure of 2-(2-Chloro-5-methylphenoxy)aniline is critical to understanding its disposal requirements. The molecule consists of an aniline ring linked via an ether bond to a chlorinated cresol derivative.
-
Lipophilicity and Environmental Persistence: The heavily substituted aromatic rings make this compound highly lipophilic. If discharged into the water supply, it bioaccumulates and resists standard microbial degradation, causing long-lasting toxicity to aquatic life[1].
-
Thermal Instability and Dioxin Risk: Standard municipal incinerators operate at temperatures too low to fully mineralize halogenated aromatics. Incomplete combustion of the 2-chloro-5-methylphenoxy moiety can lead to the synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2].
-
Reactivity: The primary amine group is electron-rich and can undergo exothermic diazotization if inadvertently mixed with nitrous acid or strong oxidizers in a generic waste carboy[1].
Quantitative Operational Parameters
To ensure precision in your disposal logistics, all critical quantitative thresholds for handling and degrading this compound are summarized below.
| Parameter | Specification / Value | Operational Implication |
| Molecular Weight | 233.69 g/mol | Used to calculate exact stoichiometric ratios for in-lab oxidative degradation. |
| Incineration Temperature | > 1100 °C | Minimum thermal threshold required to prevent the formation of toxic PCDDs/PCDFs. |
| Degradation Molar Ratio | 1 : 20 (Amine : | Ensures complete oxidative cleavage of the aromatic ring system. |
| Oxidation Contact Time | 8 Hours | Minimum time required for the degradation of the stable diaryl ether linkage. |
| Neutralization Target | pH 7.0 | Required before the degraded aqueous phase can be discharged or sent to wastewater. |
Disposal Routing and Decision Logic
The disposal pathway depends entirely on the scale of the waste generated. The following logical workflow dictates whether the material should be neutralized in-house or segregated for commercial high-temperature incineration.
Workflow for the disposal and chemical degradation of halogenated aromatic amine waste.
Protocol A: Large-Scale Commercial Disposal Preparation
For bulk quantities, synthesis intermediates, or heavily contaminated solvents, commercial incineration is the only legally and scientifically sound disposal method[3].
Causality & Logic: Halogenated waste must be strictly segregated. Mixing this compound with non-halogenated solvents drastically increases the cost of commercial disposal and complicates the incineration process. The receiving facility must use a rotary kiln equipped with an alkaline wet scrubber. Why a scrubber? Because the combustion of the chlorine atom on the phenoxy ring generates highly corrosive hydrogen chloride (HCl) gas, which must be neutralized prior to atmospheric release.
Step-by-Step Methodology:
-
PPE Verification: Don heavy-duty nitrile or neoprene gloves (tested against EN 374 standards), a face shield, and a chemical-resistant lab coat[4].
-
Primary Containment: Transfer the solid waste or solvent mixture into a high-density polyethylene (HDPE) or PTFE-lined waste container. Do not use standard metal cans, as trace moisture can react with the chlorinated compound over time to cause pitting.
-
Segregation: Ensure the container is strictly designated for "Halogenated Organic Waste." Never mix with nitric acid or other oxidizing waste streams to prevent spontaneous diazotization or explosion[1].
-
Labeling: Affix a hazardous waste label detailing the exact contents: "2-(2-Chloro-5-methylphenoxy)aniline (CAS: 946727-10-2) - Toxic, Halogenated Aromatic Amine, Environmental Hazard"[5].
-
Manifesting: Coordinate with your Environmental Health and Safety (EHS) department to manifest the waste under the appropriate EPA/RCRA codes for halogenated organics, ensuring the destination facility utilizes high-temperature (>1100°C) incineration[3].
Protocol B: In-Laboratory Chemical Degradation (Small-Scale)
For small quantities (< 2.5 grams or ~0.01 mol), researchers can utilize an oxidative degradation protocol to destroy the active pharmaceutical ingredient (API) in the laboratory prior to disposal[6].
Causality & Logic: Acidified potassium permanganate (
Step-by-Step Methodology:
-
Preparation: In a fully functioning fume hood, set up a 5-Liter round-bottom flask equipped with a magnetic stirrer.
-
Acidification: Dissolve 0.01 mol (approx. 2.33 g) of 2-(2-Chloro-5-methylphenoxy)aniline in 3 Liters of 1.7 N sulfuric acid (
). Note: The highly acidic environment is non-negotiable, as it prevents the precipitation of insoluble manganese dioxide ( ) and drives the formation of the active oxidant. -
Oxidation: Slowly, dropwise, add 1 Liter of 0.2 M potassium permanganate (
) solution to the flask while stirring.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Incubation: Allow the dark purple mixture to stir continuously at room temperature for exactly 8 hours. This extended duration is required to break down the recalcitrant chlorinated phenoxy ring.
-
Quenching: After 8 hours, slowly add solid sodium bisulfite (
) to the flask. Continue adding until the deep purple color completely disappears, leaving a clear or slightly cloudy solution. Mechanism: The bisulfite reduces any unreacted, highly toxic Mn(VII) down to the safer Mn(II) oxidation state.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Neutralization & Disposal: Carefully neutralize the solution to pH 7.0 using dilute sodium hydroxide (
). Once neutralized, the resulting aqueous mixture contains only inorganic salts and degraded aliphatic fragments, which can generally be disposed of as standard aqueous waste (subject to local institutional wastewater guidelines).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Spill Response and Decontamination
If 2-(2-Chloro-5-methylphenoxy)aniline is spilled outside of a containment zone, immediate action is required to prevent dermal exposure and environmental release.
-
Evacuate and Isolate: Evacuate non-essential personnel. Ensure the area is well-ventilated.
-
Containment: Do not flush with water. If the material is a dry powder, gently sweep it up using non-sparking tools and place it in a hazardous waste container. If it is in solution, absorb the spill using an inert, non-combustible material (e.g., dry sand, vermiculite, or a commercial chemical absorbent)[5].
-
Surface Decontamination: Because the compound is highly lipophilic, wiping the surface with water is ineffective. Decontaminate the spill area by wiping it down three times with a suitable organic solvent (such as acetone or ethanol).
-
Rinsate Disposal: Collect all solvent rinsate and contaminated absorbent materials, and dispose of them strictly via Protocol A (Halogenated Organic Waste)[5].
References
- EPA Hazardous Waste Codes | UGA Environmental Safety Division. epa.gov / uga.edu.
- SDS 2002 - Aromatic Amine Cleaning Developing Solution. skcinc.com.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. acs.org.
- Safe Disposal of 1-Allyl-1h-indol-5-amine: A Guide for Laboratory Professionals. benchchem.com.
- Toxic Threads: Putting Pollution on Parade. greenpeace.org.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. epfl.ch.
Sources
Personal protective equipment for handling 2-(2-Chloro-5-methylphenoxy)aniline
An in-depth understanding of chemical safety goes beyond simply knowing what personal protective equipment (PPE) to wear; it requires understanding why specific barriers are necessary. This guide provides comprehensive, step-by-step operational and safety protocols for handling 2-(2-Chloro-5-methylphenoxy)aniline , a halogenated aniline derivative frequently utilized in advanced drug development and synthetic research.
By bridging mechanistic toxicology with practical laboratory logistics, this guide establishes a self-validating system for safe handling, ensuring the protection of research personnel and the integrity of experimental workflows.
Chemical Identity & Hazard Profile
Before establishing a PPE protocol, it is critical to quantify the physical and toxicological properties of the target compound. 2-(2-Chloro-5-methylphenoxy)aniline is a highly lipophilic aromatic amine. Its structure allows it to easily bypass standard biological barriers, making dermal and inhalation exposure highly hazardous[1].
Table 1: Chemical Properties & Hazard Summary
| Property / Hazard | Specification / Description |
| Chemical Name | 2-(2-Chloro-5-methylphenoxy)aniline |
| CAS Number | 946727-10-2 |
| Molecular Formula | C13H12ClNO[2] |
| Physical State | Solid / Oily liquid (dependent on ambient temp and purity)[3] |
| Primary Health Hazard | Methemoglobinemia, Hemolytic Anemia, Hepatotoxicity[4] |
| Primary Exposure Routes | Dermal absorption, Inhalation of aerosols/dust, Ingestion[1] |
| Warning Signs of Exposure | Cyanosis (blue lips/nail beds), dizziness, headache, chocolate-brown blood[5] |
Mechanistic Toxicology: The "Why" Behind the PPE
The stringent PPE requirements for 2-(2-Chloro-5-methylphenoxy)aniline are dictated by its mechanism of toxicity. Standard laboratory incidents often involve accidental dermal contact. Because halogenated anilines are highly lipophilic, they rapidly penetrate the stratum corneum (the outer layer of skin)[6].
Once absorbed into the systemic circulation, the compound is transported to the liver, where Cytochrome P450 (CYP450) enzymes metabolize it into an N-hydroxylamine derivative[4]. This toxic metabolite penetrates erythrocytes (red blood cells) and initiates a catalytic redox cycle. It reacts with oxyhemoglobin, oxidizing the functional ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), thereby forming methemoglobin[6]. Because the N-hydroxylamine acts as a catalyst, even a micro-dose absorbed through a compromised glove can lead to systemic hypoxia and severe cyanosis[5].
Metabolic pathway of halogenated anilines leading to methemoglobinemia.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are highly permeable to concentrated halogenated aromatics and aniline derivatives. To prevent the toxicological cascade outlined above, a multi-layered barrier system is mandatory[3].
Table 2: PPE Specifications & Causality
| PPE Category | Required Specification | Mechanistic Justification |
| Hand Protection (Inner) | Nitrile (Min. 0.15 mm thickness) | Provides baseline dexterity. Acts as a secondary barrier during the doffing of contaminated outer gloves. |
| Hand Protection (Outer) | Butyl Rubber or Laminated (e.g., SilverShield) | Impermeable to highly lipophilic organic amines. Prevents rapid breakthrough of the chemical[3]. |
| Eye/Face Protection | ANSI Z87.1 Chemical Splash Goggles | Prevents ocular absorption of aerosolized particles or accidental splashes. |
| Body Protection | Tyvek® or Polyethylene-coated lab coat | Standard cotton coats absorb oils and hold the chemical against the skin. Coated coats repel lipophilic compounds. |
| Respiratory | NIOSH-approved Half-mask with OV/P100 cartridge | Mandatory if handling powders or concentrated liquids outside a certified, functioning fume hood[7]. |
Operational Workflows & Methodologies
Trustworthy laboratory practices rely on self-validating systems. The following protocols ensure that every safety measure is verified before proceeding to the next step.
PPE Donning and Doffing Procedure
Improper doffing is a primary cause of secondary chemical exposure. The workflow below ensures that contaminated outer layers are removed without compromising the inner clean layers.
Standard operating procedure for donning and doffing PPE.
Safe Weighing and Handling Protocol
-
Environmental Validation: Verify the chemical fume hood is operational. Check the magnehelic gauge to ensure a face velocity of 0.4–0.6 m/s. Self-validation: Tape a small tissue to the sash; it should pull inward.
-
Workspace Preparation: Clear the hood of strong oxidizers (e.g., sodium peroxide, nitric acid). Aniline derivatives can spontaneously ignite upon contact with strong peroxides[6].
-
Dispensing: Use static-dissipative spatulas. Weigh 2-(2-Chloro-5-methylphenoxy)aniline directly into a pre-tared, sealable vial. Do not transport open containers across the laboratory.
-
Decontamination: Wipe down the balance and spatulas with a solvent capable of dissolving the lipophilic compound (e.g., isopropanol), followed immediately by a soap and water wash.
-
Doffing: Remove the outer butyl gloves inside the fume hood to contain potential contamination. Dispose of them in a designated hazardous waste bin.
Emergency Spill Response & Disposal
In the event of a spill, immediate containment is required to prevent environmental contamination, as halogenated anilines are highly toxic to aquatic life[1].
Chemical Rationale for Decontamination: Because 2-(2-Chloro-5-methylphenoxy)aniline is a weak base, washing a spill surface with plain water is ineffective and will simply spread the lipophilic oil. Instead, the surface must be treated with a dilute acid (e.g., 5% acetic acid). The acid protonates the amine group, converting the lipophilic free base into a highly water-soluble anilinium salt, which can then be safely wiped away[7].
Spill Response Methodology
-
Isolation: Immediately evacuate personnel from the immediate area. If the spill is large (>100 mL) or outside a fume hood, alert Environmental Health and Safety (EHS)[8].
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[1]. Do NOT use sawdust or paper towels, as the high surface area combined with organic material can create a fire hazard.
-
Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable hazardous waste container.
-
Chemical Neutralization: Spray the affected surface with 5% acetic acid. Allow it to sit for 2–3 minutes to ensure complete protonation of the residual aniline.
-
Final Wash: Wipe the area with absorbent pads, followed by a thorough wash with copious amounts of soapy water.
Emergency spill response workflow for halogenated aniline derivatives.
References
-
Lanxess. "Product Safety Assessment: Aniline." Lanxess Safety Hub, March 2015. Available at: [Link]
-
American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety, 2023. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7812, 4-Chloroaniline." PubChem. Available at: [Link]
-
I3 Awards. "The synthesis of acetaminophen from petrol and plastic waste." I3 Awards Research. Available at: [Link]
-
SRCE. "Mechanistic Study on Aniline-Induced Erythrocyte Toxicity." Archives of Industrial Hygiene and Toxicology, 2006. Available at: [Link]
Sources
- 1. lanxess.com [lanxess.com]
- 2. 2-(2-chloro-5-methylphenoxy)aniline,(CAS# 946727-10-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Aniline sulfate | CAS#:542-16-5 | Chemsrc [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. i3awards.org.au [i3awards.org.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
